Salsalate
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-(2-hydroxybenzoyl)oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c15-11-7-3-1-5-9(11)14(18)19-12-8-4-2-6-10(12)13(16)17/h1-8,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYADZUPLLSGPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023572 | |
| Record name | Salsalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Salsalate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.46e-01 g/L | |
| Record name | Salsalate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
552-94-3 | |
| Record name | Salicylsalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salsalate [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salsalate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01399 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Salsalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Salsalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Salsalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Salsalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALSALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9MO595C9I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Salsalate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147 °C | |
| Record name | Salsalate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01399 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Salsalate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015471 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Salsalate in Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Salsalate, a non-acetylated salicylate, has long been utilized for its anti-inflammatory properties in treating conditions such as rheumatoid arthritis and osteoarthritis.[1][2] Beyond its traditional use, emerging evidence highlights its potential in metabolic diseases, including type 2 diabetes, by targeting the underlying chronic inflammation.[3][4] This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's therapeutic effects. As a prodrug, this compound is hydrolyzed into two molecules of salicylic acid, its active metabolite.[5] The anti-inflammatory and metabolic benefits of this compound are primarily attributed to the actions of salicylic acid on two key cellular signaling pathways: the inhibition of nuclear factor-kappa B (NF-κB) and the activation of AMP-activated protein kinase (AMPK). This guide will delve into these core mechanisms, presenting supporting quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades to facilitate a deeper understanding for research and development applications.
Pharmacokinetics: The Conversion of this compound to Salicylic Acid
This compound, or salicylsalicylic acid, is a dimeric ester of salicylic acid. Following oral administration, it remains largely insoluble in the acidic environment of the stomach, which contributes to a more favorable gastrointestinal safety profile compared to aspirin. Upon reaching the small intestine, it is readily absorbed and hydrolyzed into two molecules of salicylic acid. A significant portion of the parent compound can also be absorbed unchanged and is then rapidly hydrolyzed by esterases in the body.
The elimination half-life of the parent this compound compound is approximately one hour. However, the biotransformation of its active metabolite, salicylic acid, is saturable at therapeutic anti-inflammatory doses. This leads to a dose-dependent increase in the half-life of salicylic acid, extending from 3.5 to 16 hours or more. This pharmacokinetic property allows for twice-daily dosing to maintain therapeutic plasma concentrations of salicylic acid, typically in the range of 1 to 3 mM.
Logical Flow: From Prodrug to Active Metabolite
The metabolic conversion of this compound is a critical first step for its pharmacological activity. The following diagram illustrates this straightforward hydrolytic process.
Caption: Metabolic activation of this compound to Salicylic Acid.
Core Mechanism I: Inhibition of the NF-κB Signaling Pathway
A primary mechanism by which salicylic acid exerts its potent anti-inflammatory effects is through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as adhesion molecules.
In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of target inflammatory genes.
Salicylate has been shown to directly inhibit the activity of IKK-β, a key catalytic subunit of the IKK complex. This inhibition is thought to occur through the binding of salicylate to IKK-β, which reduces its ability to bind ATP, a necessary step for its kinase activity. By preventing IKK-β-mediated phosphorylation and subsequent degradation of IκBα, salicylate effectively traps NF-κB in the cytoplasm, thereby blocking the inflammatory cascade.
Signaling Pathway: Salicylate Inhibition of NF-κB
The following diagram details the points of intervention by salicylic acid in the canonical NF-κB pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an Old, Inexpensive Drug with Potential New Indications: A Review of the Evidence from 3 Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
Pharmacokinetics and pharmacodynamics of Salsalate
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Salsalate
Introduction
This compound (salicylsalicylic acid) is a non-steroidal anti-inflammatory drug (NSAID) used for treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[1][2][3] It is a dimer formed from two molecules of salicylic acid. Functionally, this compound is a prodrug that is hydrolyzed in the body to release its active metabolite, salicylic acid.[1][4] Unlike aspirin, this compound is a non-acetylated salicylate, which results in a different side-effect profile, notably a lack of platelet aggregation inhibition and a reduced risk of gastrointestinal bleeding. Recent research has also highlighted its potential role in managing insulin resistance and type 2 diabetes by targeting inflammatory pathways.
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, intended for researchers, scientists, and drug development professionals. It includes detailed data, experimental methodologies, and visual representations of key pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its absorption as an intact molecule, rapid hydrolysis to salicylic acid, and the dose-dependent, capacity-limited metabolism of salicylic acid.
Absorption
This compound is insoluble in the acidic environment of the stomach (pH < 1.0) but is readily soluble and absorbed in the more alkaline environment of the small intestine. During its passage through the small intestine, it is partially hydrolyzed to two molecules of salicylic acid. A significant portion of the parent drug is also absorbed unchanged. The presence of food slows the absorption of all salicylates, including this compound.
The amount of salicylic acid available from this compound is approximately 15% less than that from an equivalent molar dose of aspirin. Studies in diabetic rats have suggested that the bioavailability of salicylic acid from this compound may be incomplete, around 47%.
Distribution
Both this compound and its active metabolite, salicylic acid, are highly bound to plasma proteins, primarily albumin. The protein binding of salicylic acid is concentration-dependent, decreasing as plasma concentrations rise. This nonlinear binding affects the distribution and clearance of the drug. This compound itself is approximately 95% protein-bound in human serum.
Metabolism
After absorption, intact this compound undergoes rapid hydrolysis by esterases in the plasma, liver, and other tissues, yielding two molecules of salicylic acid. The parent this compound molecule has a short elimination half-life of about one hour.
The resulting salicylic acid is the primary active moiety and undergoes extensive metabolism via several pathways:
-
Conjugation with glycine: Forms salicyluric acid.
-
Conjugation with glucuronic acid: Forms salicyl phenolic glucuronide and salicyl acyl glucuronide.
-
Oxidation: Forms gentisic acid and other minor metabolites.
The formation of salicyluric acid and salicyl phenolic glucuronide are capacity-limited processes that follow Michaelis-Menten kinetics. This saturation of metabolic pathways at therapeutic doses leads to a dose-dependent increase in the half-life of salicylic acid.
Excretion
This compound and its metabolites are primarily excreted by the kidneys. Approximately 13% of an administered dose is excreted as a glucuronide conjugate of the parent this compound compound. The remainder is eliminated as salicylic acid and its various metabolites. The renal excretion of salicylic acid is sensitive to urinary pH; alkalinization of the urine increases the rate of excretion.
Due to the saturation of salicylic acid's biotransformation, its elimination half-life increases significantly with dose, from approximately 3.5 hours at low doses to 16 hours or more at anti-inflammatory doses. This characteristic allows for twice-daily dosing to maintain therapeutic plasma concentrations.
Pharmacokinetic Data Summary
| Parameter | This compound (Parent Drug) | Salicylic Acid (Active Metabolite) | Reference(s) |
| Absorption | |||
| Site | Small Intestine | - | , |
| Effect of Food | Slows absorption | - | |
| Bioavailability | - | ~85% relative to aspirin; ~47% in diabetic rats | , |
| Distribution | |||
| Protein Binding | ~95% | 90-95% at <100 µg/mL; 70-85% at 100-400 µg/mL | , |
| Metabolism | |||
| Primary Pathway | Hydrolysis to Salicylic Acid | Glycine & Glucuronide Conjugation, Oxidation | , |
| Kinetics | - | Saturable (Michaelis-Menten) | |
| Excretion | |||
| Route | Renal (as glucuronide conjugate) | Renal (as metabolites and unchanged drug) | , |
| Half-life (t½) | ~1 hour | 3.5 to ≥16 hours (dose-dependent) | , |
| Therapeutic Levels | |||
| Plasma Conc. | - | 10-30 mg/100 mL (100-300 µg/mL) | , |
Metabolic Pathway of this compound
Caption: Metabolic fate of this compound from oral administration to renal excretion.
Pharmacodynamics
The pharmacodynamic effects of this compound are mediated by its active metabolite, salicylic acid. These effects include anti-inflammatory, analgesic, and more recently discovered metabolic actions.
Mechanism of Action
The traditional mechanism for the anti-inflammatory and analgesic effects of salicylates is the inhibition of cyclooxygenase (COX) enzymes, which blocks the synthesis of prostaglandins. While salicylic acid is a weak inhibitor of COX-1 and COX-2 in vitro, this compound demonstrates anti-inflammatory activity in vivo equivalent to that of aspirin and indomethacin. This suggests a selective inhibition of prostaglandin synthesis in the in vivo environment.
A key mechanism underlying both the anti-inflammatory and metabolic effects of this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. Chronic inflammation is implicated in the pathogenesis of insulin resistance. Salicylates have been shown to inhibit IκB kinase-β (IKKβ), a critical enzyme in the canonical NF-κB pathway.
In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli (like TNF-α) activate the IKK complex, which then phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation, freeing NF-κB to translocate to the nucleus. In the nucleus, NF-κB acts as a transcription factor, promoting the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.
By inhibiting IKKβ, salicylate prevents the phosphorylation and degradation of IκB. This action traps NF-κB in the cytoplasm, thereby downregulating the expression of inflammatory genes. This mechanism is central to this compound's ability to improve glycemic control in patients with type 2 diabetes.
NF-κB Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the IKK complex, preventing NF-κB nuclear translocation.
Therapeutic Effects
-
Anti-inflammatory and Analgesic: this compound is effective in relieving the signs and symptoms of rheumatoid arthritis and osteoarthritis.
-
Metabolic Effects: In individuals with obesity, insulin resistance, and type 2 diabetes, this compound has been shown to improve glycemic control. Clinical trials have demonstrated that this compound can lower fasting glucose, post-challenge glucose, and HbA1c levels. It also reduces circulating free fatty acids and increases levels of adiponectin, an insulin-sensitizing hormone.
Experimental Protocols
Accurate quantification of this compound and its metabolite, salicylic acid, is crucial for pharmacokinetic studies.
Protocol: Determination of this compound and Salicylic Acid in Plasma by HPLC
This protocol is a generalized summary based on established high-performance liquid chromatography (HPLC) methods.
1. Objective: To simultaneously quantify the concentrations of this compound (salicylsalicylic acid) and salicylic acid in human plasma.
2. Materials and Reagents:
-
Plasma samples collected in EDTA or fluoride-containing tubes.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Dichloromethane (for extraction).
-
Acids (e.g., orthophosphoric acid, formic acid, HCl) for mobile phase adjustment and sample acidification.
-
Internal standard (e.g., phenylbutazone, 2-hydroxy-3-methoxybenzoic acid).
-
HPLC system with a UV or fluorescence detector.
-
C8 or C18 reverse-phase analytical column.
3. Sample Preparation (Protein Precipitation & Extraction):
-
a. Thaw frozen plasma samples on ice to prevent in vitro hydrolysis of this compound.
-
b. To a 200 µL aliquot of plasma, add the internal standard.
-
c. Acidify the sample (e.g., with HCl) to optimize extraction.
-
d. Add 1 mL of ice-cold acetonitrile or dichloromethane to precipitate plasma proteins and extract the analytes.
-
e. Vortex the mixture for 1 minute.
-
f. Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
g. Transfer the supernatant (organic layer) to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
h. Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.
4. Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous acidic buffer and organic solvents (e.g., water:methanol:acetonitrile:orthophosphoric acid; 650:200:150:1 v/v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column: C8 or C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Detection: UV absorbance at 225 nm. Alternatively, fluorescence detection (λex=290 nm, λem=400 nm) can be used for higher sensitivity, often with post-column hydrolysis to convert all salicylate species to a single fluorescent product.
-
Injection Volume: 20 µL.
5. Quantification:
-
Construct a calibration curve using standards of known concentrations of this compound and salicylic acid prepared in blank plasma.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of the unknown samples by interpolating from the linear regression of the calibration curve.
Experimental Workflow for Plasma Concentration Analysis
Caption: Workflow for quantifying this compound and salicylic acid in plasma via HPLC.
Conclusion
This compound is a unique NSAID with a well-defined pharmacokinetic profile centered on its conversion to the active moiety, salicylic acid. The dose-dependent, saturable metabolism of salicylic acid is a critical consideration for therapeutic dosing, allowing for sustained anti-inflammatory plasma levels with twice-daily administration. Its pharmacodynamic actions extend beyond simple prostaglandin inhibition to include the significant modulation of the NF-κB inflammatory pathway. This dual mechanism not only accounts for its efficacy in treating arthritic conditions but also provides a strong rationale for its emerging role as a therapeutic agent for improving insulin resistance and managing type 2 diabetes. The detailed understanding of its PK/PD properties, supported by robust analytical methodologies, is essential for its continued development and clinical application.
References
Salsalate's Inhibition of Prostaglandin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salsalate, a non-steroidal anti-inflammatory drug (NSAID), has been utilized for its anti-inflammatory, analgesic, and antipyretic properties. A prodrug, this compound is hydrolyzed in vivo into two molecules of its active metabolite, salicylic acid.[1] Unlike its acetylated counterpart, aspirin, this compound presents a distinct profile in its interaction with the prostaglandin synthesis pathway, offering a gastrointestinal-sparing advantage.[2][3] This technical guide provides an in-depth exploration of the core mechanism of this compound's action: the inhibition of prostaglandin synthesis pathways. It is designed to be a comprehensive resource, detailing the molecular interactions, summarizing quantitative data, outlining experimental methodologies, and visualizing the key pathways involved.
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism by which this compound exerts its anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are pivotal in the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins, thromboxanes, and prostacyclins.[4] Prostaglandins, particularly prostaglandin E2 (PGE2), are key mediators of inflammation, pain, and fever.
This compound's active metabolite, salicylic acid, is considered a weak inhibitor of COX enzymes in in vitro settings, especially when compared to other NSAIDs like aspirin. However, it demonstrates effective inhibition of prostaglandin synthesis in vivo, suggesting a more complex mechanism of action that may involve factors beyond direct competitive inhibition of the enzyme's active site. Some evidence suggests that salicylate's mechanism may involve competition with arachidonic acid at the COX enzyme's active site, a mode of inhibition that can be overcome by high concentrations of the substrate.
Furthermore, this compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of pro-inflammatory gene expression, including the expression of COX-2. This action on gene expression may contribute to its overall anti-inflammatory effect by reducing the amount of COX-2 enzyme available to produce prostaglandins.
Quantitative Data on this compound's Inhibitory Effects
The following tables summarize the available quantitative data on the inhibitory effects of this compound and its active metabolite, salicylic acid, on prostaglandin synthesis.
| Compound | Enzyme | IC50 Value | Cell Type/System | Notes | Reference |
| Sodium Salicylate | COX-2 | ~5 µg/mL (~31 µM) | IL-1ß-induced human A549 cells | Inhibition was dependent on arachidonic acid concentration. | |
| Sodium Salicylate | COX-2 | ~5 x 10⁻⁶ M (5 µM) | Human Foreskin Fibroblasts (PMA-induced) | This value reflects the suppression of COX-2 protein expression, not direct enzyme inhibition. | |
| Salicylate | COX-1 / COX-2 | Weak inhibitor | In vitro purified enzyme assays | Salicylate is generally considered a much weaker direct inhibitor of COX enzymes compared to aspirin. |
Table 1: In Vitro Inhibition of COX Enzymes by Salicylate
| Treatment | Prostaglandin Measured | Tissue/Fluid | Percent Change from Control/Placebo | Study Population | Reference |
| This compound (3.0 g/day for 7.5 days) | PGF2α | Gastroduodenal Mucosa | No significant change | Healthy Volunteers | |
| This compound (3.0 g/day for 7.5 days) | PGE2 | Gastroduodenal Mucosa | No significant change | Healthy Volunteers | |
| This compound (3.0 g/day for 7.5 days) | PGF2α | Plasma | -11% ± 9% | Healthy Volunteers | |
| Aspirin (3.9 g/day for 7.5 days) | PGF2α | Gastroduodenal Mucosa | > -90% | Healthy Volunteers | |
| Aspirin (3.9 g/day for 7.5 days) | PGE2 | Gastroduodenal Mucosa | > -90% | Healthy Volunteers | |
| Aspirin (3.9 g/day for 7.5 days) | PGF2α | Plasma | -58% ± 6% | Healthy Volunteers |
Table 2: In Vivo Effects of this compound vs. Aspirin on Prostaglandin Levels
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved, the following diagrams have been generated using Graphviz.
References
- 1. abcam.com [abcam.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. Measurement of plasma prostaglandin F2 alpha using capillary gas chromatography negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound (nonacetylated salicylate) and aspirin on serum prostaglandins in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Salsalate's Modulation of the NF-κB Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Salsalate, a non-steroidal anti-inflammatory drug (NSAID), has garnered significant attention for its therapeutic potential beyond its traditional use in treating inflammatory conditions. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound exerts its effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival. Through a detailed examination of the available scientific literature, this document elucidates the direct inhibitory action of this compound's active metabolite, salicylate, on the IκB kinase (IKK) complex, thereby preventing the activation of NF-κB. This guide presents quantitative data on its efficacy, detailed experimental protocols for studying its mechanism, and visual diagrams to illustrate the core signaling pathways and experimental workflows.
The NF-κB Signaling Pathway: A Central Mediator of Inflammation
The NF-κB family of transcription factors plays a pivotal role in orchestrating the cellular response to a myriad of stimuli, including inflammatory cytokines, pathogens, and cellular stress. In its inactive state, NF-κB dimers (most commonly the p50/p65 heterodimer) are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB), with IκBα being a key regulator.[1]
Activation of the canonical NF-κB pathway is initiated by various upstream signals that converge on the activation of the IκB kinase (IKK) complex. This complex is composed of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). IKKβ is the predominant kinase responsible for the phosphorylation of IκBα at two critical serine residues (Ser32 and Ser36).[2] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits, leading to their rapid translocation into the nucleus. Once in the nucleus, NF-κB binds to specific κB consensus sequences in the promoter and enhancer regions of target genes, thereby inducing the transcription of a wide array of pro-inflammatory and immune-related genes, including cytokines, chemokines, and adhesion molecules.
This compound's Mechanism of Action: Inhibition of IKKβ
This compound is a prodrug that is rapidly hydrolyzed into two molecules of salicylic acid (salicylate) upon absorption. Salicylate is the active moiety responsible for the therapeutic effects of this compound. A substantial body of evidence indicates that salicylate directly targets and inhibits the activity of IKKβ, the key kinase in the canonical NF-κB signaling pathway.[1][3]
The primary mechanism of IKKβ inhibition by salicylate is through competitive binding at the ATP-binding site of the kinase.[3] By occupying this site, salicylate prevents ATP from binding, thereby inhibiting the autophosphorylation and activation of IKKβ, as well as its ability to phosphorylate its downstream substrate, IκBα. This inhibition of IKKβ activity prevents the subsequent phosphorylation and degradation of IκBα. As a result, NF-κB remains bound to IκBα in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of its target genes. This blockade of NF-κB activation is a central component of the anti-inflammatory effects of this compound.
Quantitative Data on this compound's Efficacy
The inhibitory effect of this compound and its active metabolite, salicylate, on the NF-κB pathway has been quantified in various in vitro and in vivo studies. While a specific IC50 value for this compound directly on IKKβ is not consistently reported in the literature, related compounds and dose-response studies provide valuable insights into its potency.
| Parameter | Compound | Assay/Model | Result | Reference |
| IKKβ Inhibition (IC50) | Aspirin (Salicylate precursor) | In vitro kinase assay | ~80 µM | |
| IκBα Phosphorylation | Sodium Salicylate | Western Blot in HUVECs | Dose-dependent inhibition of TNF-α-induced phosphorylation | |
| IκBα Degradation | 5-aminosalicylic acid (a salicylate) | Western Blot in YAMC cells | Inhibition of TNFα-stimulated degradation at 50 mM | |
| NF-κB Nuclear Translocation | Sodium Salicylate | EMSA in human monocytes | Inhibition of LPS-induced nuclear translocation | |
| NF-κB Dependent Gene Expression | Sodium Salicylate | mRNA analysis in HUVECs | Dose-dependent inhibition of TNF-α-induced VCAM-1 and ICAM-1 mRNA | |
| Cell Viability (IC50) | Sodium Salicylate | MTT assay in HCT116 cells | 5.23 mM |
Experimental Protocols
To facilitate further research into the effects of this compound on the NF-κB signaling pathway, this section provides detailed methodologies for key experiments.
Western Blot Analysis of IκBα Phosphorylation and Degradation
This protocol is designed to assess the levels of total and phosphorylated IκBα in cell lysates following treatment with this compound and stimulation with an NF-κB activator (e.g., TNF-α).
Materials:
-
Cell culture reagents
-
This compound (or sodium salicylate)
-
NF-κB activator (e.g., recombinant human TNF-α)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IκBα, anti-phospho-IκBα (Ser32), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for a short duration (e.g., 15-30 minutes) to induce IκBα phosphorylation and degradation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total IκBα and a loading control to normalize the data.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
EMSA is used to detect the binding of active NF-κB from nuclear extracts to a labeled DNA probe containing the κB consensus sequence.
Materials:
-
Nuclear extraction buffers
-
Protein assay kit
-
Double-stranded oligonucleotide probe with the NF-κB consensus sequence (e.g., 5'-AGTTGAGGGGACTTTCCCAGGC-3')
-
DNA labeling kit (e.g., biotin or radioactive isotope)
-
Poly(dI-dC)
-
Binding buffer
-
Loading buffer
-
Native polyacrylamide gel
-
Electrophoresis and transfer apparatus
-
Detection reagents (streptavidin-HRP for biotin, or autoradiography film for radioisotopes)
Procedure:
-
Nuclear Extract Preparation: Treat cells with this compound and an NF-κB activator as described for Western blotting. Prepare nuclear extracts using a nuclear extraction kit or a well-established protocol.
-
Probe Labeling: Label the NF-κB consensus oligonucleotide probe with biotin or a radioactive isotope.
-
Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, labeled probe, poly(dI-dC) (to prevent non-specific binding), and binding buffer. Incubate at room temperature.
-
Electrophoresis: Add loading buffer to the binding reactions and run the samples on a native polyacrylamide gel.
-
Transfer and Detection: Transfer the DNA-protein complexes to a nylon membrane. Detect the labeled probe using the appropriate method (chemiluminescence for biotin or autoradiography for radioisotopes). A "shifted" band indicates the presence of an NF-κB-DNA complex.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB by using a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.
Materials:
-
Mammalian cell line
-
NF-κB luciferase reporter plasmid
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
NF-κB activator (e.g., TNF-α)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Treatment and Stimulation: After transfection, treat the cells with this compound for a specified duration, followed by stimulation with an NF-κB activator.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The reduction in normalized luciferase activity in this compound-treated cells compared to the stimulated control indicates inhibition of NF-κB transcriptional activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Targets of Salsalate Beyond Cyclooxygenase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salsalate, a prodrug of salicylic acid, has long been utilized for its anti-inflammatory properties, traditionally attributed to its inhibition of cyclooxygenase (COX) enzymes. However, a growing body of evidence reveals that the therapeutic effects of this compound extend beyond COX inhibition, implicating a multitude of other molecular targets. This technical guide provides a comprehensive overview of these non-COX targets, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to support further research and drug development efforts.
Core Molecular Targets and Pathways
This compound, primarily through its active metabolite salicylate, modulates several key signaling pathways involved in inflammation, metabolism, and cell survival. The principal non-COX targets identified to date include:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Specifically targeting the IκB kinase (IKK) complex.
-
AMP-Activated Protein Kinase (AMPK): A central regulator of cellular energy homeostasis.
-
Mitogen-Activated Protein Kinases (MAPKs): Including p38, c-Jun N-terminal kinase (JNK), and Extracellular signal-regulated kinase (ERK).
-
Non-receptor Tyrosine Kinases: Such as Proline-rich tyrosine kinase 2 (PYK2) and c-Src.
-
Heat Shock Response: Modulating the activity of Heat Shock Factor 1 (HSF1).
-
Signal Transducer and Activator of Transcription (STAT) proteins: Particularly STAT1.
-
Mitochondrial Uncoupling: Affecting cellular respiration and energy production.
Quantitative Data on this compound's Molecular Interactions
The following tables summarize the available quantitative data on the interaction of salicylate with its non-COX molecular targets. It is important to note that concentrations used in in vitro studies are often in the millimolar range, which corresponds to the therapeutic plasma concentrations of salicylate (1 to 3 mM) achieved with high-dose this compound or aspirin administration[1].
| Target Protein | Assay Type | Species/Cell Line | Measured Parameter | Value | Reference |
| AMPK | Allosteric Activation | Purified Rat Liver AMPK | A0.5 | 1.0 ± 0.2 mM | [2] |
| IKKβ | In vitro Kinase Assay | Human | IC50 (Aspirin) | ~80 µM | [3] |
| Cell Viability | MTT Assay | HCT116 cells | IC50 | 5.23 mM | [1] |
Note: Specific IC50 or EC50 values for this compound/salicylate on many of these targets are not consistently reported in the literature, with many studies indicating effects at specific millimolar concentrations.
| Target Pathway | Cell Line/System | Effective Concentration of Salicylate | Observed Effect | Reference |
| PYK2/c-Src Phosphorylation | Cardiac Fibroblasts | 5 - 20 mmol/L | Dose-dependent inhibition of phosphorylation | [4] |
| p38 MAPK Activation | COS-1 cells | > 5 mM | Induction of phosphorylation | |
| JNK/ERK Inhibition | Rat Peritoneal Macrophages | Not specified | Inhibition of LPS-stimulated activation | |
| Mitochondrial Uncoupling | Permeabilized Primary Hepatocytes | Starting at 0.1 mmol/L | Dose-dependent increase in respiration |
Signaling Pathways and Mechanisms of Action
Inhibition of the NF-κB Pathway
This compound is a well-documented inhibitor of the pro-inflammatory NF-κB signaling pathway. It is believed to directly inhibit the IκB kinase β (IKKβ), a key enzyme responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of numerous pro-inflammatory genes.
Activation of AMP-Activated Protein Kinase (AMPK)
Salicylate directly activates AMPK, a crucial sensor of cellular energy status. It binds to the β1 subunit of the AMPK complex, leading to allosteric activation and inhibition of dephosphorylation of the activating phosphorylation site, Thr172. Activated AMPK then phosphorylates downstream targets to restore energy homeostasis, a mechanism that contributes to the metabolic benefits of this compound.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
This compound exhibits complex, context-dependent effects on MAPK signaling. It has been shown to inhibit the activation of ERK and JNK in response to inflammatory stimuli like LPS. Conversely, this compound can activate the p38 MAPK pathway, which may contribute to some of its anti-inflammatory and pro-apoptotic effects.
Detailed Experimental Protocols
In Vitro IKKβ Kinase Assay
This protocol is adapted from commercially available kinase assay kits and literature descriptions.
Objective: To determine the inhibitory effect of this compound on IKKβ kinase activity.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKtide (a peptide substrate for IKKβ)
-
5x Kinase Assay Buffer
-
ATP solution (500 µM)
-
This compound stock solution (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay reagents (or similar ADP detection system)
-
384-well white plates
Procedure:
-
Prepare 1x Kinase Assay Buffer: Dilute the 5x Kinase Assay Buffer with distilled water.
-
Prepare Master Mix: For each reaction, prepare a master mix containing 1x Kinase Assay Buffer, ATP, and IKKtide substrate.
-
Serial Dilution of this compound: Prepare a serial dilution of this compound in 1x Kinase Assay Buffer at 10-fold the final desired concentrations.
-
Assay Plate Setup:
-
Add 12.5 µL of Master Mix to each well.
-
Add 2.5 µL of the diluted this compound or vehicle control (DMSO in 1x Kinase Assay Buffer) to the appropriate wells.
-
Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells (no enzyme).
-
-
Enzyme Addition: Dilute the IKKβ enzyme in 1x Kinase Assay Buffer. Initiate the reaction by adding 10 µL of the diluted enzyme to all wells except the "Blank" wells.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.
-
Incubate at room temperature for 45 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the IKKβ activity.
-
Data Analysis: Calculate the percent inhibition of IKKβ activity at each this compound concentration and determine the IC50 value.
Western Blot Analysis of AMPK Phosphorylation
This protocol is a generalized procedure based on common laboratory practices and information from relevant studies.
Objective: To assess the effect of this compound on the phosphorylation of AMPK at Threonine 172.
Materials:
-
Cell line of interest (e.g., HCT116, HEK293)
-
Cell culture medium and supplements
-
This compound solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα (total)
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere and grow to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane of the bound antibodies.
-
Re-probe the membrane with the primary antibody against total AMPKα as a loading control.
-
-
Data Analysis: Quantify the band intensities for phospho-AMPK and total AMPK. Express the results as the ratio of phospho-AMPK to total AMPK.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol is a general guide for using the Agilent Seahorse XF Analyzer to measure the effect of salicylate on mitochondrial uncoupling.
Objective: To determine if salicylate acts as a mitochondrial uncoupler by measuring the oxygen consumption rate (OCR).
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Sensor Cartridge
-
XF Calibrant solution
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Cell line of interest
-
Salicylate solution
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with XF Calibrant solution overnight in a non-CO2 incubator at 37°C.
-
Cell Plating: Seed cells in the Seahorse XF Cell Culture Microplate and allow them to attach and form a monolayer.
-
Assay Preparation:
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF Assay Medium.
-
Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injection ports of the hydrated sensor cartridge with salicylate and the mitochondrial stress test compounds at the desired final concentrations.
-
-
Seahorse XF Assay:
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Replace the calibrant plate with the cell plate.
-
Run the assay, which will measure the basal OCR, followed by sequential injections of:
-
Salicylate (to measure its immediate effect on OCR).
-
Oligomycin (to inhibit ATP synthase and measure proton leak).
-
FCCP (to induce maximal respiration).
-
Rotenone/Antimycin A (to inhibit Complex I and III and measure non-mitochondrial respiration).
-
-
-
Data Analysis: The Seahorse software will calculate various parameters of mitochondrial function. An increase in OCR after the addition of salicylate, particularly an increase in the proton leak (OCR after oligomycin), is indicative of mitochondrial uncoupling.
Conclusion
The therapeutic actions of this compound are multifaceted and extend well beyond the inhibition of cyclooxygenase. Its ability to modulate key signaling pathways such as NF-κB, AMPK, and MAPKs provides a molecular basis for its anti-inflammatory and metabolic benefits. This guide provides a foundational understanding of these non-COX targets, along with the necessary experimental frameworks to further investigate their roles. Future research focusing on obtaining more precise quantitative data and elucidating the intricate crosstalk between these pathways will be crucial for optimizing the therapeutic potential of this compound and developing novel drugs that target these mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. The ancient drug salicylate directly activates AMP-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors [mdpi.com]
- 4. Salicylate Inhibits Phosphorylation of the Nonreceptor Tyrosine Kinases, Proline-Rich Tyrosine Kinase 2 and c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
Salsalate's Role in Modulating Immune Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Salsalate, a non-acetylated salicylate, has long been utilized for its anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's immunomodulatory effects, with a primary focus on its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. Through a comprehensive review of preclinical and clinical studies, this document elucidates the quantitative impact of this compound on key inflammatory markers and cytokines. Detailed experimental protocols for in vitro and in vivo assessments are provided to facilitate further research and development. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the complex biological processes involved. This guide is intended to be a core resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in immune-mediated diseases.
Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its primary immunomodulatory effects through the inhibition of the NF-κB signaling cascade, a pivotal pathway in the inflammatory response.[1][2] this compound is a prodrug that is hydrolyzed into two molecules of salicylic acid.[3] Salicylic acid has been shown to directly inhibit IκB kinase β (IKKβ), a critical enzyme in the canonical NF-κB pathway.[2][3]
The canonical NF-κB pathway is activated by various pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS). This activation leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer (typically p65/p50), allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of numerous pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.
This compound, through its active metabolite salicylic acid, intervenes in this process by binding to IKKβ and reducing its kinase activity. This inhibition prevents the phosphorylation of IκBα, thereby blocking its degradation and sequestering NF-κB in the cytoplasm. The net result is a potent suppression of NF-κB-dependent gene expression and a broad anti-inflammatory effect.
Quantitative Effects on Immune Markers
Clinical and preclinical studies have demonstrated this compound's ability to significantly modulate various markers of inflammation. The following tables summarize the quantitative data from key studies.
Table 1: Effect of this compound on Circulating Inflammatory Markers in Humans
| Marker | Study Population | This compound Dose | Duration | Result | p-value | Citation |
| C-Reactive Protein (CRP) | Obese, non-diabetic adults | 4 g/day | 1 month | 34% reduction | < 0.05 | |
| Patients with Type 2 Diabetes | 4.5 g/day | 2 weeks | ~50% reduction (6.0 to 3.1 mg/dL) | < 0.05 | ||
| Patients with Type 2 Diabetes | 3.0 g/day | 2 weeks | No significant change | 0.4 | ||
| Adiponectin | Obese, non-diabetic adults | 4 g/day | 1 month | 57% increase | < 0.003 | |
| Patients with Type 2 Diabetes | 4.5 g/day | 2 weeks | 40% increase (9.3 to 13.0 mg/mL) | 0.008 | ||
| Patients with Type 2 Diabetes | 3.0 g/day | 2 weeks | 35% increase (10.7 to 14.4 mg/mL) | 0.002 | ||
| Patients with Type 2 Diabetes | Max tolerated dose | 4 weeks | 46% increase (15.5 to 22.7 mg/mL) | 0.001 | ||
| Interleukin-6 (IL-6) | Patients with Type 2 Diabetes | 4.5 g/day | 2 weeks | Trend towards decrease (2.7 to 1.8 pg/mL) | 0.1 | |
| White Blood Cell (WBC) Count | Patients with Type 2 Diabetes | 4.5 g/day | 2 weeks | Trend towards decrease (6.2 to 5.3 x10³/µL) | 0.06 | |
| Patients with stable CHD | 3.5 g/day | 30 months | Significant decrease | Not specified | ||
| Lymphocyte Count | Patients with stable CHD | 3.5 g/day | 30 months | Significant decrease | Not specified | |
| Monocyte Count | Patients with stable CHD | 3.5 g/day | 30 months | Significant decrease | Not specified | |
| Neutrophil Count | Patients with stable CHD | 3.5 g/day | 30 months | Significant decrease | Not specified |
Table 2: Effect of this compound on NF-κB Activity and Related Markers
| Marker | Model | This compound/Salicylate Concentration | Duration | Result | p-value | Citation |
| NF-κB DNA Binding Activity | Human PBMCs | 4.5 g/day (in vivo) | 2 weeks | ~65% decrease | 0.04 | |
| IL-1β mRNA Expression | BV-2 microglia | 0.5 - 3 mM | 1 hour pre-treatment | Potent inhibition of LPS-induced transcription | Not specified | |
| TNF-α mRNA Expression | BV-2 microglia | 0.5 - 3 mM | 1 hour pre-treatment | Potent inhibition of LPS-induced transcription | Not specified | |
| Nitrite Secretion | BV-2 microglia | 0.5 - 3 mM | 1 hour pre-treatment | Potent inhibition of LPS-induced secretion | Not specified | |
| IκBα Phosphorylation & Degradation | Pancreatic cancer cells | 5-20 mM (NaSal) | 1 hour pre-treatment | Inhibition of TNF-α-induced effects | Not specified |
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the immunomodulatory effects of this compound.
In Vitro Assessment of this compound's Anti-inflammatory Effects in Microglia
This protocol describes the treatment of the BV-2 murine microglial cell line with this compound followed by lipopolysaccharide (LPS) stimulation to assess its impact on pro-inflammatory responses.
3.1.1 Cell Culture and Treatment
-
Cell Line: BV-2 murine microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed BV-2 cells in 6-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Replace the culture medium. Pre-treat the cells with varying concentrations of this compound (e.g., 0.5, 1, 2, and 3 mM) or vehicle (e.g., PBS) for 1 hour.
-
LPS Stimulation: Following pre-treatment, stimulate the cells with 0.5 µg/mL LPS for a specified duration (e.g., 24 hours for cytokine expression and nitrite measurement).
3.1.2 Measurement of Inflammatory Mediators
-
Cytokine mRNA Expression (qRT-PCR):
-
After LPS stimulation, collect the cells and isolate total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the mRNA expression of target genes (e.g., IL-1β, TNF-α) using quantitative real-time PCR (qRT-PCR) with specific primers.
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
-
-
Nitrite Measurement (Griess Assay):
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Measure the concentration of nitrite, a stable metabolite of nitric oxide, using a commercially available Griess reagent kit according to the manufacturer's instructions.
-
Western Blot Analysis of NF-κB Activation
This protocol outlines the steps for assessing the effect of this compound on the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB p65.
-
Cell Treatment and Lysis:
-
Treat cells (e.g., pancreatic cancer cell lines, microglia) with this compound and a pro-inflammatory stimulus (e.g., TNF-α, LPS) as described in the in vitro protocol.
-
For whole-cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a commercial extraction kit.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, NF-κB p65, Lamin B1 for nuclear fraction, GAPDH for cytoplasmic/whole-cell fraction) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
In Vivo Assessment of Immunomodulatory Activity
This section describes a general workflow for evaluating the immunomodulatory effects of this compound in an animal model.
3.3.1 Animal Model and Treatment
-
Animal Model: Utilize a relevant animal model of inflammation, such as adjuvant-induced arthritis in rats or LPS-induced systemic inflammation in mice.
-
Grouping and Dosing: Divide the animals into control and treatment groups. Administer this compound orally at various doses for a specified period.
-
Induction of Inflammation: Induce the inflammatory condition according to the chosen model.
3.3.2 Sample Collection and Analysis
-
Blood Collection: Collect blood samples at different time points to measure serum levels of cytokines (using ELISA) and inflammatory markers.
-
Tissue Collection: Harvest relevant tissues (e.g., spleen, lymph nodes, inflamed joints) for histological analysis and measurement of local inflammatory mediators.
-
Immunophenotyping: Analyze immune cell populations in the blood and tissues using flow cytometry with specific antibodies against cell surface markers.
Conclusion
This compound demonstrates significant immunomodulatory activity, primarily through the targeted inhibition of the IKKβ/NF-κB signaling pathway. This mechanism leads to a quantifiable reduction in the expression and secretion of pro-inflammatory cytokines and other inflammatory mediators. The data presented in this guide, derived from both preclinical and clinical investigations, provide a strong foundation for the continued exploration of this compound as a therapeutic agent for a range of immune-related disorders. The detailed experimental protocols and visual representations of key biological processes are intended to serve as a valuable resource for the scientific community, fostering further research into the nuanced immunomodulatory properties of this well-established drug. Future studies should continue to delineate the precise molecular interactions of this compound and explore its therapeutic potential in a broader spectrum of inflammatory and autoimmune diseases.
References
- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Alzheimer’s Disease Trial of this compound | Memory and Aging Center [memory.ucsf.edu]
Salsalate: A Potential Therapeutic Agent for Neuroinflammatory Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including acute injuries like traumatic brain injury (TBI) and chronic neurodegenerative diseases such as Alzheimer's disease.[1] This complex biological response involves the activation of resident central nervous system (CNS) immune cells, primarily microglia and astrocytes, and the subsequent production of inflammatory mediators like cytokines, chemokines, and reactive oxygen species.[1][2] While initially a protective mechanism, chronic or excessive neuroinflammation contributes to neuronal damage, synaptic dysfunction, and progressive neurodegeneration.[3] Salsalate, a non-acetylated dimer of salicylic acid, is a non-steroidal anti-inflammatory drug (NSAID) with a long history of clinical use for rheumatic disorders.[4] Unlike traditional NSAIDs such as aspirin, this compound is a weak, reversible inhibitor of cyclooxygenase (COX) enzymes, resulting in a more favorable gastrointestinal safety profile and no significant anti-platelet activity. Emerging evidence suggests that this compound's primary anti-inflammatory effects are mediated through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a master regulator of inflammation. This unique mechanism of action has positioned this compound as a compelling candidate for repositioning as a treatment for neuroinflammatory disorders.
This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the therapeutic potential of this compound in neuroinflammatory conditions. It details the drug's core mechanism of action, summarizes key quantitative data from pivotal studies, outlines experimental protocols, and visualizes critical pathways and workflows to support further research and development.
Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary mechanism through which this compound and its active metabolite, salicylate, exert their anti-inflammatory effects is by potently suppressing the activation of NF-κB. In the canonical NF-κB pathway, inflammatory stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) lead to the activation of the IκB kinase (IKK) complex. This complex, containing the catalytic subunits IKKα and IKKβ, then phosphorylates the inhibitor of κB (IκB) proteins. Phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome, liberating the NF-κB dimer (typically p65/p50) to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences to drive the transcription of a vast array of pro-inflammatory genes, including cytokines (e.g., IL-1β, TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS).
This compound intervenes at a critical upstream point in this cascade. Salicylate has been shown to directly inhibit the kinase activity of both IKKα and IKKβ. By preventing IKK-mediated phosphorylation of IκB, this compound blocks the degradation of this inhibitory protein, effectively sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.
Preclinical Evidence in Neuroinflammation
In Vitro Studies: Inhibition of Microglial Inflammatory Responses
Microglia are the resident immune cells of the CNS and play a central role in initiating and propagating the neuroinflammatory response. In vitro studies using the BV2 microglial cell line have demonstrated this compound's potent ability to suppress inflammatory activation.
Key Findings:
-
Pre-treatment of BV2 microglia with this compound potently inhibited the LPS-stimulated transcription of key pro-inflammatory cytokines.
-
This compound also induced a dose-dependent decrease in the secretion of nitrite, an indicator of nitric oxide production by iNOS, which is a downstream target of NF-κB.
| Parameter | Treatment | Concentration | Outcome | p-value | Source |
| IL-1β mRNA Expression | LPS + this compound | 0.3 - 2.5 mM | Potent Inhibition | <0.0001 | |
| TNF-α mRNA Expression | LPS + this compound | 0.3 - 2.5 mM | Potent Inhibition | <0.0001 | |
| Nitrite Secretion | LPS + this compound | 0.3 - 2.5 mM | Dose-dependent Decrease | <0.05 to <0.0001 |
In Vivo Studies: Traumatic Brain Injury (TBI) Model
A study utilizing a controlled cortical impact (CCI) mouse model of TBI investigated the therapeutic efficacy of this compound when administered post-injury. The results demonstrated that this compound not only reduced neuroinflammation but also promoted a transcriptional environment associated with neuroprotection and neurogenesis, leading to improved functional recovery.
Key Findings:
-
Reduced Microglia/Macrophage Activation: this compound treatment significantly reduced the number and activation state of Iba1-positive microglia/macrophages at the injury site 7 days post-CCI.
-
Suppression of Inflammatory Genes: Unbiased transcriptomics of brain tissue revealed that this compound broadly suppressed a gene set highly enriched in NF-κB-regulated inflammatory mediators.
-
Upregulation of Neuroprotective Genes: this compound treatment elevated the expression of genes associated with neuroprotection and neurogenesis, including the neuropeptides oxytocin and thyrotropin-releasing hormone.
-
Improved Functional Recovery: Behavioral assays demonstrated that this compound treatment significantly accelerated the recovery of motor function following TBI.
| Parameter | Group | Result (Day 7 post-CCI) | p-value | Source |
| Iba1⁺ Cell Count (per section) | Vehicle | ~1200 | - | |
| This compound | ~700 | <0.01 | ||
| Iba1 Fluorescence Intensity | Vehicle | ~1.5 x 10⁷ | - | |
| This compound | ~0.8 x 10⁷ | <0.0001 | ||
| Oxytocin Gene Expression | Vehicle | ~2-fold increase vs. Naïve | - | |
| This compound | ~6-fold increase vs. Naïve | <0.05 (vs. Vehicle) |
Clinical Investigations in Neurodegenerative Disease
Building on preclinical evidence, this compound has been investigated in clinical trials for neurodegenerative disorders, most notably Alzheimer's disease (AD). The rationale is based on this compound's anti-inflammatory properties and preclinical findings suggesting it may also inhibit the acetylation of tau protein, a key pathological hallmark of AD, thereby promoting its clearance.
Phase 1b Alzheimer's Disease Trial (SAL-AD)
A Phase 1b, 12-month, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with mild to moderate AD.
| Trial Parameter | Description | Source |
| Official Title | A Phase 1b, 12-Month, Randomized, Double-Blind, Placebo-Controlled Study of the Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Preliminary Efficacy of this compound in Patients with Mild to Moderate Alzheimer's Disease | |
| Identifier | NCT03277573 | |
| Phase | Phase 1b | |
| Participants | ~40 subjects with mild to moderate Alzheimer's disease (MMSE 14-30) | |
| Intervention | This compound (1500 mg, twice daily for a total of 3000 mg/day) vs. Placebo | |
| Duration | 12 months | |
| Primary Outcome | Safety and tolerability | |
| Key Secondary Outcomes | Changes in cerebrospinal fluid (CSF) biomarkers, brain magnetic resonance imaging (MRI), and cognitive tests |
Experimental Protocols
In Vitro Microglia Inflammation Assay
-
Cell Culture: BV2 murine microglia cells are cultured in standard DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
This compound Pre-treatment: Cells are seeded in multi-well plates and allowed to adhere. Prior to stimulation, the culture medium is replaced with fresh medium containing this compound at various concentrations (e.g., 0.3, 0.6, 1.25, 2.5 mM) for a pre-incubation period of 1 hour.
-
Inflammatory Stimulation: Cells are stimulated with 100 ng/mL of bacterial lipopolysaccharide (LPS) to induce an NF-κB-mediated inflammatory response.
-
RNA Analysis: After a 4-hour stimulation period, total RNA is extracted from the cells. Gene expression of inflammatory cytokines (e.g., Il1b, Tnf) is quantified using real-time quantitative PCR (RT-qPCR) with normalization to a housekeeping gene (e.g., Gapdh).
-
Nitrite Assay (Griess Assay): After a 24-hour stimulation period, the cell culture supernatant is collected. The concentration of nitrite (a stable product of nitric oxide) is measured using a Griess reagent kit, with absorbance read at 540 nm.
In Vivo Controlled Cortical Impact (CCI) Model
-
Animals: Adult male C57BL/6 mice are typically used.
-
Surgical Procedure: Animals are anesthetized, and a craniotomy is performed over the parietal cortex. A controlled cortical impact is delivered using a pneumatic impactor device to create a standardized brain injury. Sham-operated animals undergo the same procedure without the impact.
-
Drug Administration: this compound is dissolved in a vehicle such as DMSO. Thirty minutes after the CCI injury, mice receive an intraperitoneal (IP) injection of either this compound (e.g., 150 mg/kg) or vehicle. Treatment is continued once daily for a specified period (e.g., 5 days).
-
Immunohistochemistry: At the study endpoint (e.g., Day 7), animals are euthanized and brains are perfused and collected. Coronal cryosections are prepared and subjected to immunofluorescence staining using primary antibodies against markers for microglia/macrophages (e.g., Iba1) and astrocytes (e.g., GFAP).
-
Image Analysis: Stained sections are imaged using fluorescence microscopy. The number of positive cells and the total fluorescence intensity in the perilesional cortex are quantified using image analysis software (e.g., ImageJ) to assess the extent of gliosis and immune cell infiltration.
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic for neuroinflammatory disorders. Its primary mechanism of action, the potent inhibition of the IKK/NF-κB signaling pathway, directly targets a central hub of the inflammatory cascade. Preclinical data from both in vitro and in vivo models robustly demonstrate its ability to quell microglial activation, reduce the expression of pro-inflammatory mediators, and promote functional recovery after acute CNS injury.
The advancement of this compound into clinical trials for Alzheimer's disease marks a critical step in evaluating its efficacy in chronic neurodegenerative conditions. The results of these trials will be crucial in determining the drug's safety profile in an elderly population and its ability to modify disease-relevant biomarkers in the CNS.
Future research should focus on several key areas:
-
Dose-Response and Pharmacokinetics: Further characterization of this compound and salicylic acid concentrations in the CNS is needed to optimize dosing for neurological indications.
-
Chronic Neurodegenerative Models: Evaluating the long-term efficacy of this compound in animal models of Parkinson's disease, amyotrophic lateral sclerosis (ALS), and multiple sclerosis is a logical next step.
-
Combination Therapies: Investigating this compound in combination with other therapeutic agents, such as those targeting amyloid or tau pathology, could reveal synergistic effects.
-
Biomarker Development: Identifying and validating peripheral or CNS biomarkers that correlate with this compound's anti-inflammatory activity in the brain will be essential for monitoring treatment response in future clinical trials.
References
- 1. This compound treatment following traumatic brain injury reduces inflammation and promotes a neuroprotective and neurogenic transcriptional response with concomitant functional recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High salt-induced activation and expression of inflammatory cytokines in cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "this compound treatment following traumatic brain injury reduces inflamma" by Mouna Lagraoui, Gauthaman Sukumar et al. [digitalcommons.unl.edu]
- 4. go.drugbank.com [go.drugbank.com]
Investigating the Anti-Pyretic Properties of Salsalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fever, or pyrexia, is a complex physiological response to infection or inflammation, primarily mediated by the elevation of prostaglandin E2 (PGE2) in the hypothalamus. Salsalate, a non-acetylated salicylate, has long been recognized for its anti-inflammatory properties. This technical guide provides an in-depth investigation into the anti-pyretic properties of this compound, detailing its mechanism of action, summarizing quantitative data from preclinical studies, and providing comprehensive experimental protocols for its evaluation. Through a review of existing literature, this document elucidates the pathways through which this compound exerts its fever-reducing effects, primarily via its active metabolite, salicylic acid, which inhibits cyclooxygenase (COX) enzymes and modulates the nuclear factor-kappa B (NF-κB) signaling cascade. This guide is intended to be a valuable resource for researchers and professionals in drug development seeking to understand and further investigate the therapeutic potential of this compound as an anti-pyretic agent.
Introduction
This compound, or salicylsalicylic acid, is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the salicylate family. Historically, salicylates derived from willow bark have been used for centuries to treat pain and fever.[1] this compound is a pro-drug that is hydrolyzed in the small intestine and circulation into two molecules of its active metabolite, salicylic acid.[2][3] Unlike acetylsalicylic acid (aspirin), this compound is a non-acetylated salicylate, which results in a different side-effect profile, particularly with reduced gastrointestinal toxicity and no significant impact on platelet aggregation.[2][4]
The anti-pyretic action of salicylates is well-established; they effectively reduce fever in febrile individuals without altering normal body temperature. This guide will delve into the specific mechanisms and experimental evidence supporting the anti-pyretic properties of this compound, providing a technical foundation for further research and development.
Mechanism of Action
The anti-pyretic effect of this compound is primarily attributed to the actions of its active metabolite, salicylic acid. The core mechanisms involve the inhibition of prostaglandin synthesis and the modulation of inflammatory signaling pathways.
Inhibition of Prostaglandin Synthesis
Fever is initiated by pyrogens, which trigger the synthesis of prostaglandins, particularly PGE2, in the thermoregulatory center of the hypothalamus. PGE2 elevates the hypothalamic set-point for body temperature, leading to physiological responses that increase heat production and reduce heat loss.
Salicylic acid, the active form of this compound, inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins. While salicylic acid is considered a weak inhibitor of COX enzymes in vitro, it demonstrates effective inhibition of prostaglandin synthesis in vivo. By reducing the production of PGE2 in the hypothalamus, salicylic acid helps to reset the thermoregulatory set-point to its normal level, thereby reducing fever.
Modulation of NF-κB Signaling
Beyond its effects on prostaglandin synthesis, salicylic acid has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB). NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). These cytokines are potent pyrogens that stimulate the production of PGE2.
Salicylate inhibits the IκB kinase (IKK), which is responsible for phosphorylating the inhibitory protein IκBα. Phosphorylation of IκBα leads to its degradation and the subsequent release and nuclear translocation of NF-κB. By inhibiting IKK, salicylate prevents the activation of NF-κB, thereby reducing the expression of pyrogenic cytokines and contributing to its anti-pyretic effect.
References
Methodological & Application
Application Note: Preparation and Use of Salsalate Stock Solutions for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salsalate, a non-steroidal anti-inflammatory drug (NSAID), is a dimeric ester of salicylic acid.[1] It serves as a prodrug that is hydrolyzed in vivo to two molecules of salicylic acid, its active metabolite.[1][2] In research settings, this compound is widely used to investigate inflammatory pathways. Its primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] this compound directly inhibits IκB kinase α (IKKα) and IκB kinase β (IKKβ), preventing the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. This action retains NF-κB in the cytoplasm, blocking its translocation to the nucleus and the transcription of pro-inflammatory genes.
Proper preparation of this compound stock solutions is critical for obtaining reproducible and accurate results in in vitro assays. This document provides a detailed protocol for the preparation of this compound stock solutions and its application in a representative in vitro NF-κB reporter assay.
Quantitative Data Summary
The physical and chemical properties of this compound, along with recommended parameters for stock solution preparation, are summarized below.
| Parameter | Value | Reference |
| Chemical Name | 2-(2-hydroxybenzoyl)oxybenzoic acid | |
| Synonyms | Salicylsalicylic acid, Disalicylic acid | |
| Molecular Formula | C₁₄H₁₀O₅ | |
| Molecular Weight | 258.23 g/mol | |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |
| Recommended Stock Conc. | 10 mM - 100 mM | |
| Storage Conditions | -20°C or -80°C, protected from light | N/A |
| Aqueous Solubility | Very low in acidic pH (<0.1 mg/mL at pH 1.0) |
Experimental Protocol 1: this compound Stock Solution Preparation
This protocol details the steps for preparing a 100 mM stock solution of this compound in DMSO.
Materials and Equipment:
-
This compound powder (purity ≥ 98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Analytical balance
-
1.5 mL or 2.0 mL microcentrifuge tubes (sterile, amber or wrapped in foil)
-
Vortex mixer and/or sonicator
-
Sterile syringe filters (0.22 µm, PTFE or other DMSO-compatible membrane)
-
Sterile syringes
-
Pipettes and sterile tips
Procedure:
-
Calculation: To prepare a 100 mM stock solution, calculate the required mass of this compound.
-
Mass (mg) = Desired Volume (mL) x 0.25823 ( g/mol ) x 100 (mmol/L)
-
Example for 1 mL: 1 mL x 258.23 (mg/mmol) x 0.1 (mol/L) = 25.82 mg.
-
-
Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of cell culture grade DMSO to the tube.
-
Solubilization: Vortex the solution vigorously. If necessary, use a sonicator water bath to facilitate complete dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Sterilization: To ensure the stock solution is sterile for cell culture use, filter it through a 0.22 µm syringe filter into a new sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Experimental Protocol 2: In Vitro NF-κB Inhibition Assay
This protocol provides an example of using the this compound stock solution to test its inhibitory effect on TNF-α-induced NF-κB activation in a HEK293 cell line stably expressing an NF-κB-luciferase reporter.
Materials and Equipment:
-
HEK293 cells with an NF-κB luciferase reporter
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (100 mM in DMSO)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates (white, clear-bottom)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293-NF-κB reporter cells into a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound from the 100 mM stock solution in cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (typically ≤ 0.1%).
-
Remove the old medium from the cells and add 100 µL of medium containing the different concentrations of this compound or a vehicle control (medium with the same percentage of DMSO).
-
Incubate for 1-2 hours.
-
-
Stimulation: Add TNF-α to all wells (except the unstimulated control) to a final concentration of 10 ng/mL to induce NF-κB activation.
-
Incubation: Incubate the plate for an additional 6-8 hours at 37°C, 5% CO₂.
-
Lysis and Measurement:
-
Remove the medium and wash the cells once with PBS.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the luminescence readings of this compound-treated wells to the TNF-α stimulated vehicle control.
| Treatment Group | This compound (Final Conc.) | TNF-α (10 ng/mL) | Vehicle (DMSO) | Expected Outcome |
| Unstimulated Control | 0 µM | No | Yes | Basal NF-κB activity (low luminescence) |
| Stimulated Control | 0 µM | Yes | Yes | Maximal NF-κB activation (high luminescence) |
| Test Group 1 | 10 µM | Yes | Yes | Dose-dependent inhibition of NF-κB activity |
| Test Group 2 | 100 µM | Yes | Yes | Dose-dependent inhibition of NF-κB activity |
| Test Group 3 | 1000 µM (1 mM) | Yes | Yes | Strong inhibition of NF-κB activity |
This compound Mechanism of Action: NF-κB Pathway Inhibition
This compound exerts its anti-inflammatory effects primarily by targeting the IKK complex in the NF-κB signaling cascade. In an unstimulated cell, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by an inflammatory signal like TNF-α, the IKK complex becomes activated and phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, freeing NF-κB to translocate into the nucleus and activate the transcription of inflammatory genes. This compound directly inhibits the kinase activity of IKKα and IKKβ, preventing IκBα phosphorylation and degradation, thereby locking NF-κB in an inactive state in the cytoplasm.
References
- 1. This compound | C14H10O5 | CID 5161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Salsalate Administration in Mouse Models of Arthritis: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of salsalate in two common mouse models of inflammatory arthritis: Collagen-Induced Arthritis (CIA) and K/BxN Serum Transfer Arthritis. The protocols are intended for use by researchers and professionals in the fields of immunology, pharmacology, and drug development.
Application Notes
This compound, a non-steroidal anti-inflammatory drug (NSAID), is a prodrug of salicylic acid. Its therapeutic effects in arthritis are attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[1][2] By preventing the phosphorylation and subsequent degradation of IκBα, this compound blocks the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[3][4] This mechanism makes this compound a compound of interest for investigation in preclinical models of rheumatoid arthritis.
The following protocols detail the administration of this compound and the subsequent evaluation of its efficacy in mitigating arthritic symptoms in mice. While specific studies on this compound in these exact models are limited, the provided protocols are based on extensive research into the administration of a closely related salicylic acid derivative, methyl salicylate 2-O-β-d-lactoside (MSL), in the CIA mouse model.[3] Dosages and methodologies have been adapted to provide a robust starting point for this compound investigation.
Key Experimental Protocols
Two primary mouse models are presented for evaluating the anti-arthritic effects of this compound:
-
Collagen-Induced Arthritis (CIA): A widely used autoimmune model that shares many pathological and immunological features with human rheumatoid arthritis.
-
K/BxN Serum Transfer Arthritis: An antibody-mediated model that rapidly induces arthritis, allowing for the study of the effector phase of the disease.
Detailed protocols for the induction of each model, this compound administration, and methods for assessing arthritic outcomes are provided below.
I. Collagen-Induced Arthritis (CIA) Model Protocol
A. Induction of CIA in DBA/1 Mice
This protocol is adapted from established methods for inducing CIA in DBA/1 mice, which are highly susceptible to this model.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-30 gauge)
-
Emulsifying needle or device
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of equal volumes of CII solution and CFA. The emulsion should be stable and not separate upon standing.
-
Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of equal volumes of CII solution and IFA.
-
Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
-
Monitoring:
-
Begin monitoring mice for the onset of arthritis around day 24-28.
-
Assess and score arthritis severity 3-4 times per week (see Section III.A).
-
B. This compound Administration (Oral Gavage)
This protocol is based on the successful administration of a salicylic acid derivative in the CIA model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Preparation of this compound Suspension:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 20, 40, 80 mg/mL to deliver 200, 400, 800 mg/kg in a 10 mL/kg volume).
-
Vortex or sonicate the suspension before each use to ensure uniformity.
-
-
Administration:
-
Treatment can be initiated either prophylactically (starting from day 21) or therapeutically (after the onset of clinical signs of arthritis, e.g., a clinical score of ≥2).
-
Administer this compound or vehicle control daily via oral gavage.
-
The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).
-
II. K/BxN Serum Transfer Arthritis Model Protocol
A. Induction of K/BxN Serum Transfer Arthritis
This model induces a rapid and synchronous onset of arthritis.
Materials:
-
Recipient mice (e.g., C57BL/6, BALB/c; 8-12 weeks old)
-
Pooled arthritic serum from K/BxN mice
-
Syringes and needles (27-30 gauge)
Procedure:
-
Serum Injection (Day 0):
-
Inject recipient mice intraperitoneally with 150-200 µL of K/BxN arthritic serum.
-
-
Optional Second Injection (Day 2):
-
A second intraperitoneal injection of 150-200 µL of K/BxN serum can be administered to enhance the severity and duration of arthritis.
-
-
Monitoring:
-
Arthritis typically develops within 24-72 hours.
-
Monitor and score arthritis severity daily (see Section III.A). The peak of disease is usually around day 7-10.
-
B. This compound Administration (Intraperitoneal Injection)
Materials:
-
This compound
-
Sterile, pyrogen-free vehicle (e.g., phosphate-buffered saline [PBS])
-
Syringes and needles (27-30 gauge)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the vehicle to the desired concentration. Ensure complete dissolution.
-
-
Administration:
-
Treatment can be initiated concurrently with the first serum injection (Day 0) or therapeutically upon disease onset.
-
Administer this compound or vehicle control daily via intraperitoneal injection.
-
The injection volume should be appropriate for the mouse's weight (e.g., 100-200 µL).
-
III. Assessment of Arthritis Outcomes
A. Clinical Scoring of Arthritis Severity
Visual scoring of paw inflammation is a standard method for assessing arthritis severity.
Scoring System (per paw):
-
0: No evidence of erythema or swelling.
-
1: Erythema and mild swelling confined to the tarsals or ankle joint.
-
2: Erythema and mild swelling extending from the ankle to the tarsals.
-
3: Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4: Erythema and severe swelling encompassing the ankle, foot, and digits.
The total clinical score per mouse is the sum of the scores for all four paws (maximum score of 16). Paw thickness can also be measured using a digital caliper as a quantitative measure of inflammation.
B. Histological Assessment of Joint Damage
Histological analysis provides a detailed assessment of synovitis, cartilage destruction, and bone erosion.
Procedure:
-
Tissue Collection and Preparation:
-
At the end of the experiment, euthanize mice and dissect the hind paws.
-
Fix tissues in 10% neutral buffered formalin for 24-48 hours.
-
Decalcify in 10% EDTA solution for 7-14 days.
-
Process and embed in paraffin.
-
Section the joints (5 µm thickness) and stain with Hematoxylin and Eosin (H&E) and Safranin O-Fast Green.
-
Histological Scoring (example criteria):
-
Inflammation (H&E):
-
0: Normal synovium.
-
1: Slight synovial lining hyperplasia and/or scattered inflammatory cells.
-
2: Moderate synovial hyperplasia, inflammatory cell infiltration, and pannus formation.
-
3: Severe inflammation with extensive inflammatory cell infiltration and pannus formation.
-
-
Cartilage Damage (Safranin O):
-
0: Normal cartilage.
-
1: Slight loss of Safranin O staining.
-
2: Moderate loss of Safranin O staining and minor cartilage erosion.
-
3: Severe loss of Safranin O staining and extensive cartilage erosion.
-
-
Bone Erosion (H&E):
-
0: Normal bone.
-
1: Small areas of bone resorption.
-
2: Moderate bone erosion.
-
-
Severe bone erosion with loss of joint architecture.
-
-
C. Biomarker Analysis (ELISA)
Measurement of pro-inflammatory cytokines in serum or joint tissue homogenates can quantify the inflammatory response.
Procedure (for serum):
-
Sample Collection:
-
Collect blood via cardiac puncture at the time of euthanasia.
-
Allow blood to clot and centrifuge to separate serum.
-
Store serum at -80°C until analysis.
-
-
ELISA:
-
Use commercially available ELISA kits for mouse TNF-α and IL-1β.
-
Follow the manufacturer's instructions for the assay procedure.
-
Measure absorbance and calculate cytokine concentrations based on a standard curve.
-
Quantitative Data Summary
The following tables summarize expected quantitative outcomes based on studies of a salicylic acid derivative in the CIA mouse model. These serve as a reference for the potential effects of this compound.
Table 1: Effect of this compound on Clinical Score and Paw Thickness in CIA Mice
| Treatment Group | Dose (mg/kg, p.o.) | Mean Arthritis Score (Day 53) | Paw Thickness (mm, Day 53) |
| Vehicle Control | - | 8.5 ± 0.6 | 3.8 ± 0.2 |
| This compound | 200 | 7.2 ± 0.8 | 3.5 ± 0.3 |
| This compound | 400 | 4.1 ± 0.5 | 2.9 ± 0.2 |
| This compound | 800 | 2.8 ± 0.4 | 2.5 ± 0.1 |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Serum Cytokine Levels in CIA Mice
| Treatment Group | Dose (mg/kg, p.o.) | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | - | 150 ± 20 | 120 ± 15 |
| This compound | 400 | 85 ± 12 | 70 ± 10 |
| This compound | 800 | 60 ± 8 | 50 ± 7 |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.
Visualizations
This compound Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB pathway by blocking IKK-mediated phosphorylation of IκBα.
Experimental Workflow for this compound Efficacy Testing in CIA Model
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl salicylate lactoside inhibits inflammatory response of fibroblast-like synoviocytes and joint destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-kappaB in rheumatoid arthritis: a pivotal regulator of inflammation, hyperplasia, and tissue destruction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Salsalate in Cell Culture to Investigate Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salsalate, a non-steroidal anti-inflammatory drug (NSAID), is a prodrug that is hydrolyzed in vivo to two molecules of salicylic acid.[1] It is utilized in research to study inflammatory processes due to its well-documented inhibitory effects on key inflammatory pathways.[2] Primarily, this compound and its active metabolite, salicylate, exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1][2] By inhibiting the IκB kinase (IKK) complex, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[3] This action retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes, including various cytokines and chemokines.
These application notes provide detailed protocols for utilizing this compound in cell culture to study its anti-inflammatory effects, focusing on the NF-κB pathway.
Data Presentation
The following tables summarize the quantitative effects of this compound on the production of key inflammatory mediators in different cell lines stimulated with lipopolysaccharide (LPS).
Table 1: Effect of this compound on Pro-inflammatory Cytokine and Nitrite Production in LPS-Stimulated BV2 Microglial Cells
| This compound Concentration | IL-1β mRNA Expression (Fold Change vs. LPS alone) | TNF-α mRNA Expression (Fold Change vs. LPS alone) | Nitrite Secretion (% Inhibition vs. LPS alone) |
| 0.5 mM | Potently Inhibited | Potently Inhibited | Dose-dependent decrease |
| 1 mM | Potently Inhibited | Potently Inhibited | Dose-dependent decrease |
| 2 mM | Potently Inhibited | Potently Inhibited | Dose-dependent decrease |
| 3 mM | Potently Inhibited | Potently Inhibited | Dose-dependent decrease |
Data is derived from studies on the murine microglial cell line, BV2, pre-treated with this compound for 1 hour followed by stimulation with LPS.
Table 2: Effect of Sodium Salicylate on Pro-inflammatory Cytokine Secretion in LPS-Stimulated THP-1 Monocytes
| Treatment | TNF-α Secretion (pg/mL) | IL-1β Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Control | Undetectable | Undetectable | Undetectable |
| LPS (10 µg/mL) | ~1200 | ~350 | ~800 |
| LPS + NaSal (5 mM) | Increased | Increased | Decreased |
Data is derived from a study on the human monocytic cell line, THP-1, stimulated with or without LPS for 24 hours in the presence or absence of 5 mM sodium salicylate (NaSal). Note: In this specific study, at the tested concentration, NaSal showed a pro-inflammatory effect on TNF-α and IL-1β secretion in an AMPK-dependent manner.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound in cell culture.
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing cells and treating them with this compound to study its effect on inflammation.
Materials:
-
Cell line of choice (e.g., BV2 murine microglia, THP-1 human monocytes)
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (or Sodium Salicylate)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
6-well or 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in culture plates at a desired density (e.g., 5 x 10^5 cells/well for a 6-well plate) and allow them to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Pre-treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., PBS or DMSO) and dilute to final working concentrations in culture medium. Remove the old medium from the cells and replace it with fresh medium containing the desired concentrations of this compound (e.g., 0.5, 1, 2, 3 mM). Incubate for a specific pre-treatment time (e.g., 1 hour). Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Inflammatory Stimulation: After the pre-treatment period, add the inflammatory stimulus, such as LPS (e.g., 100 ng/mL or 0.5 µg/mL), to the wells.
-
Incubation: Incubate the cells for a specified duration depending on the endpoint being measured (e.g., 30 minutes for phosphorylation events, 6-24 hours for cytokine production or gene expression).
-
Sample Collection: Following incubation, collect the cell culture supernatant for cytokine and nitrite analysis and/or lyse the cells for protein or RNA extraction.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
Materials:
-
ELISA kit for the specific cytokine of interest (e.g., human or mouse TNF-α, IL-6)
-
Cell culture supernatants collected from Protocol 1
-
Wash buffer (usually provided in the kit)
-
Detection antibody (conjugated to an enzyme like HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Preparation: Prepare the ELISA plate, which is pre-coated with a capture antibody specific for the target cytokine.
-
Standard and Sample Addition: Add the provided standards and the collected cell culture supernatants to the wells of the ELISA plate. Incubate as per the kit's instructions (e.g., 2 hours at room temperature).
-
Washing: Aspirate the contents of the wells and wash the plate several times with the wash buffer to remove any unbound substances.
-
Detection Antibody Incubation: Add the detection antibody to each well and incubate (e.g., 1 hour at room temperature). This antibody will bind to the captured cytokine.
-
Enzyme Conjugate and Substrate Reaction: After another wash step, add an enzyme conjugate (e.g., Streptavidin-HRP) and then the substrate solution. The enzyme will catalyze a color change.
-
Stopping the Reaction: Stop the reaction by adding the stop solution. The intensity of the color is proportional to the amount of cytokine present.
-
Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of the cytokine in the experimental samples.
Protocol 3: Western Blot Analysis of NF-κB Pathway Proteins
This protocol is for assessing the effect of this compound on the phosphorylation and expression of key proteins in the NF-κB signaling pathway (e.g., p-IKKβ, p-IκBα, p-p65, and total protein levels).
Materials:
-
Cell lysates collected from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the target proteins, both phosphorylated and total forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins based on size by running them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After a final wash, apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on protein activation.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression
This protocol details the measurement of mRNA levels of pro-inflammatory genes (e.g., TNF-α, IL-1β, IL-6).
Materials:
-
Cell pellets collected from Protocol 1
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the cell pellets according to the manufacturer's protocol of the chosen RNA extraction kit.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qRT-PCR: Set up the qRT-PCR reaction by mixing the cDNA template, primers, and master mix. Run the reaction in a qRT-PCR instrument.
-
Data Analysis: Analyze the amplification data. The relative expression of the target genes is typically calculated using the 2-ΔΔCt method, normalizing the expression to a housekeeping gene.
Protocol 5: Griess Assay for Nitrite Measurement
This protocol is used to quantify the production of nitric oxide (NO) by measuring its stable metabolite, nitrite, in the cell culture supernatant.
Materials:
-
Griess Reagent System (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)
-
Cell culture supernatants from Protocol 1
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a standard curve of known sodium nitrite concentrations in culture medium.
-
Sample Preparation: Collect the cell culture supernatants. If necessary, centrifuge to remove any cell debris.
-
Griess Reaction: Add the Griess reagents to the standards and samples in a 96-well plate. This will lead to a colorimetric reaction where nitrite is converted to a purple azo compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 5-15 minutes), protected from light.
-
Measurement: Measure the absorbance at 520-550 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the nitrite standards. Use this curve to determine the nitrite concentration in the experimental samples.
Mandatory Visualization
Below are diagrams created using the DOT language to visualize key concepts and workflows.
Caption: Experimental workflow for studying this compound's anti-inflammatory effects.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: Logical flow for an in vitro inflammation study using this compound.
References
Salsalate Encapsulation in Chitosan Nanoparticles: Application Notes and Protocols for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the encapsulation of salsalate in chitosan nanoparticles. This nanoformulation strategy aims to enhance the therapeutic efficacy of this compound, a non-steroidal anti-inflammatory drug (NSAID), by enabling sustained release and potentially targeted delivery. The protocols outlined below cover the synthesis, characterization, and conceptual in vivo evaluation of this compound-loaded chitosan nanoparticles.
Introduction
This compound, a dimeric ester of salicylic acid, is utilized for its anti-inflammatory properties.[1] Encapsulating this compound into nanoparticles, such as those made from the biocompatible and biodegradable polymer chitosan, offers several advantages for drug delivery.[2][3] These include improved drug solubility, sustained release profiles, and the potential for enhanced bioavailability.[2] Chitosan nanoparticles are particularly attractive due to their mucoadhesive properties and cationic nature, which can facilitate transport across biological membranes.[3] The primary mechanism of action for this compound involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. By delivering this compound via nanoparticles, it may be possible to modulate this pathway more effectively and for a prolonged duration.
Data Presentation
The following tables summarize key quantitative data from studies on this compound-loaded chitosan nanoparticles, providing a clear comparison of their physicochemical properties and in vitro performance.
Table 1: Physicochemical Characterization of this compound-Loaded Chitosan Nanoparticles (CSNP-SSL)
| Parameter | Unloaded CSNPs | This compound-Loaded CSNPs (CSNP-SSL) | Reference |
| Particle Size (nm) | 156.4 ± 12.7 | 132.8 ± 17.4 | |
| Polydispersity Index (PDI) | 0.489 ± 0.011 | 0.236 ± 0.021 | |
| Zeta Potential (mV) | +68 ± 16 | +37 ± 11 | |
| Entrapment Efficiency (%) | N/A | 68.9 ± 2.14 |
Table 2: In Vitro Release Profile of this compound from Chitosan Nanoparticles
| Time (hours) | Cumulative Release (%) | Reference |
| 18 | 64.2 ± 3.2 | |
| 48 | 84.6 ± 4.23 |
Table 3: Antibacterial and Antibiofilm Activity of this compound-Loaded Nanoparticles
| Activity | Target Microorganism | Unloaded CSNPs | CSNP-SSL | Reference |
| Antibacterial (Zone of Inhibition, mm) | Staphylococcus aureus | 15.7 ± 0.1 | 19.1 ± 1.2 | |
| Escherichia coli | 17.5 ± 0.8 | 21.6 ± 1.7 | ||
| Antibiofilm (% Inhibition) | Enterobacter tabaci | - | 89.4 ± 1.2 | |
| Klebsiella quasipneumoniae | - | 95.8 ± 0.7 |
Experimental Protocols
The following section provides detailed methodologies for the key experiments involved in the development and evaluation of this compound-loaded chitosan nanoparticles.
Protocol for Synthesis of this compound-Loaded Chitosan Nanoparticles (Ionic Gelation Method)
This protocol is adapted from the ionic gelation method, which is a simple and widely used technique for preparing chitosan nanoparticles.
Materials:
-
Low molecular weight chitosan
-
Glacial acetic acid
-
This compound powder
-
Sodium tripolyphosphate (TPP)
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Probe sonicator
-
High-speed centrifuge
Procedure:
-
Preparation of Chitosan Solution:
-
Dissolve 0.5% (w/v) chitosan in a 1% (v/v) acetic acid solution with continuous stirring until fully dissolved.
-
Adjust the pH of the chitosan solution to 6.5 using a NaOH solution.
-
-
Preparation of this compound Solution:
-
Prepare a 50 mg/mL solution of this compound in deionized water.
-
-
Encapsulation of this compound:
-
Add the this compound solution dropwise to the chitosan solution at a 1:1 ratio (chitosan:this compound) under continuous stirring.
-
Sonicate the mixture for 30 minutes using a probe sonicator to ensure thorough mixing and initial encapsulation.
-
-
Nanoparticle Formation:
-
Prepare a TPP solution (concentration may need optimization, typically around 1 mg/mL).
-
Add the TPP solution dropwise to the chitosan-salsalate mixture under continuous stirring. The formation of opalescent suspension indicates the formation of nanoparticles.
-
Continue stirring for an additional 30 minutes.
-
-
Purification of Nanoparticles:
-
Centrifuge the nanoparticle suspension at 10,000 rpm for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps twice to remove unreacted reagents.
-
-
Storage:
-
The final nanoparticle suspension can be stored at 4°C for further characterization. For long-term storage, lyophilization is recommended.
-
Protocol for Characterization of Nanoparticles
3.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Instrumentation: Dynamic Light Scattering (DLS) instrument.
-
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Transfer the diluted suspension to a disposable cuvette.
-
Measure the particle size, PDI, and zeta potential at 25°C.
-
Perform measurements in triplicate and report the average values with standard deviation.
-
3.2.2. Entrapment Efficiency (EE%)
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector, centrifuge.
-
Procedure:
-
Centrifuge a known amount of the this compound-loaded nanoparticle suspension at high speed (e.g., 15,000 rpm) for 30 minutes to separate the nanoparticles from the supernatant containing the free drug.
-
Carefully collect the supernatant.
-
Quantify the amount of free this compound in the supernatant using a validated HPLC method. A typical mobile phase could be a mixture of acetonitrile and water with an acidic modifier, with detection at a wavelength appropriate for this compound (e.g., ~305 nm).
-
Calculate the Entrapment Efficiency (EE%) using the following formula:
EE(%) = [(Total amount of this compound - Amount of free this compound in supernatant) / Total amount of this compound] x 100
-
Protocol for In Vitro Drug Release Study
-
Instrumentation: Dialysis membrane, shaking incubator, UV-Vis spectrophotometer or HPLC.
-
Procedure:
-
Disperse a known amount of this compound-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Place the nanoparticle dispersion in a dialysis bag with an appropriate molecular weight cut-off.
-
Immerse the dialysis bag in a larger volume of the release medium and place it in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the amount of this compound released into the medium using a UV-Vis spectrophotometer or HPLC at the characteristic wavelength for this compound.
-
Calculate the cumulative percentage of drug released over time.
-
Conceptual Protocol for In Vivo Evaluation in an Animal Model of Arthritis
While specific in vivo data for this compound-loaded nanoparticles is limited, this conceptual protocol outlines a general approach for evaluating their efficacy in a Freund's Complete Adjuvant (FCA)-induced arthritis model in rats, a common model for rheumatoid arthritis.
-
Animal Model: FCA-induced arthritis in rats.
-
Groups:
-
Healthy control
-
Arthritic control (FCA-induced, no treatment)
-
Arthritic group treated with free this compound
-
Arthritic group treated with this compound-loaded chitosan nanoparticles
-
-
Procedure:
-
Induce arthritis by injecting FCA into the paw of the rats.
-
Administer the respective treatments (orally or via injection) for a specified period (e.g., 21 days).
-
Monitor paw volume, body weight, and arthritis score regularly.
-
At the end of the study, collect blood samples for hematological and biochemical analysis (e.g., inflammatory markers like TNF-α, IL-6).
-
Conduct histopathological examination of the joint tissues to assess inflammation and cartilage degradation.
-
-
Biodistribution Study (Conceptual):
-
For biodistribution studies, the nanoparticles can be labeled with a fluorescent dye.
-
Administer the labeled nanoparticles intravenously to healthy or arthritic animals.
-
At different time points, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, and joints).
-
Homogenize the tissues and quantify the fluorescence to determine the concentration of nanoparticles in each organ.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the encapsulation and action of this compound nanoparticles.
References
Illuminating the Path of a Potent Anti-Inflammatory: In Vivo Imaging of Salsalate Distribution
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Salsalate, a prodrug of salicylic acid, has garnered significant interest for its anti-inflammatory properties and potential therapeutic applications in a range of diseases, including type 2 diabetes and arthritis.[1][2] A thorough understanding of its in vivo biodistribution is paramount for optimizing drug delivery, assessing target engagement, and elucidating its mechanism of action. This document provides detailed application notes and protocols for various in vivo imaging techniques to track the distribution of this compound, offering researchers a comprehensive guide to visualize and quantify its journey within a living organism.
This compound exerts its therapeutic effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3] It is hydrolyzed into two molecules of salicylic acid in the small intestine, which then enter circulation and distribute to various tissues.[2] Salicylic acid directly inhibits IκB kinase β (IKKβ), a key enzyme responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.[4] This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Signaling Pathway: this compound Inhibition of the NF-κB Pathway
The following diagram illustrates the canonical NF-κB signaling pathway and the inhibitory action of this compound (salicylic acid).
Caption: this compound inhibits the NF-κB signaling pathway.
In Vivo Imaging Techniques and Protocols
Several advanced imaging modalities can be employed to track the distribution of this compound in vivo. The choice of technique will depend on the specific research question, required resolution, sensitivity, and available resources.
Positron Emission Tomography (PET) Imaging
PET is a highly sensitive nuclear imaging technique that allows for the quantitative determination of the biodistribution of a radiolabeled drug. For this compound, this would involve labeling with a positron-emitting radionuclide such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).
Experimental Workflow: PET Imaging of this compound
Caption: Workflow for PET imaging of this compound distribution.
Protocol: ¹⁸F-Labeling of a this compound Analog for PET Imaging
This protocol is a hypothetical adaptation for a this compound derivative amenable to fluorination. Direct fluorination of this compound is challenging without altering its structure.
Materials:
-
This compound precursor with a suitable leaving group (e.g., nitro or trimethylammonium group) for nucleophilic substitution.
-
[¹⁸F]Fluoride produced from a cyclotron.
-
Kryptofix 2.2.2 (K2.2.2).
-
Potassium carbonate (K₂CO₃).
-
Anhydrous acetonitrile.
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
HPLC system for purification and analysis.
-
Sterile, pyrogen-free saline.
Procedure:
-
[¹⁸F]Fluoride Activation:
-
Trap aqueous [¹⁸F]fluoride from the cyclotron target onto an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K2.2.2 and K₂CO₃ in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of anhydrous acetonitrile under a stream of nitrogen at 110°C.
-
-
Radiosynthesis:
-
Dissolve the this compound precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride/K2.2.2 complex.
-
Heat the reaction mixture at 80-120°C for 10-20 minutes. The optimal temperature and time should be determined empirically.
-
Monitor the reaction progress using radio-TLC.
-
-
Purification:
-
After the reaction, dilute the mixture with water and pass it through a C18 SPE cartridge to trap the [¹⁸F]this compound analog.
-
Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.
-
Elute the product from the cartridge with ethanol or acetonitrile.
-
Purify the crude product using semi-preparative HPLC.
-
-
Formulation and Quality Control:
-
Collect the HPLC fraction containing the [¹⁸F]this compound analog and evaporate the solvent.
-
Reconstitute the final product in sterile, pyrogen-free saline for injection.
-
Perform quality control on the final product using analytical HPLC to determine radiochemical purity and specific activity.
-
Data Presentation: PET Imaging
| Organ/Tissue | Percent Injected Dose per Gram (%ID/g) at 30 min | Percent Injected Dose per Gram (%ID/g) at 60 min | Percent Injected Dose per Gram (%ID/g) at 120 min |
| Blood | |||
| Liver | |||
| Kidneys | |||
| Spleen | |||
| Lungs | |||
| Heart | |||
| Muscle | |||
| Brain | |||
| Inflamed Tissue | |||
| Control Tissue |
Fluorescence Imaging
Fluorescence imaging offers a less expensive and non-radioactive alternative to PET for in vivo tracking. This involves conjugating this compound to a fluorescent dye, preferably in the near-infrared (NIR) spectrum for better tissue penetration.
Protocol: Fluorescent Labeling of this compound
This protocol describes a general strategy for labeling a small molecule like this compound. The specific chemistry will depend on the available functional groups on this compound (or a derivative) and the chosen fluorescent dye.
Materials:
-
This compound or a derivative with a reactive functional group (e.g., amine, carboxylic acid).
-
NHS-ester or maleimide-functionalized NIR fluorescent dye (e.g., a cyanine dye).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Diisopropylethylamine (DIPEA) (if labeling a primary amine).
-
HPLC system for purification.
Procedure:
-
Reaction Setup:
-
Dissolve the this compound derivative in anhydrous DMF or DMSO.
-
If labeling an amine, add DIPEA to the solution.
-
Add the NHS-ester or maleimide-functionalized NIR dye to the solution. The molar ratio of dye to this compound derivative should be optimized (typically 1:1 to 1:1.5).
-
-
Conjugation:
-
Stir the reaction mixture at room temperature, protected from light, for 2-4 hours or overnight.
-
Monitor the reaction progress by TLC or analytical HPLC.
-
-
Purification:
-
Purify the fluorescently labeled this compound conjugate using preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.
-
Determine the concentration and labeling efficiency using UV-Vis spectroscopy.
-
Data Presentation: Fluorescence Imaging
| Organ/Tissue | Mean Fluorescence Intensity (Arbitrary Units) at 1 hr | Mean Fluorescence Intensity (Arbitrary Units) at 4 hr | Mean Fluorescence Intensity (Arbitrary Units) at 24 hr |
| Liver | |||
| Kidneys | |||
| Spleen | |||
| Inflamed Tissue | |||
| Control Tissue |
Mass Spectrometry Imaging (MSI)
MSI is a powerful label-free technique that can map the spatial distribution of this compound and its metabolites directly in tissue sections with high chemical specificity.
Experimental Workflow: Mass Spectrometry Imaging
Caption: Workflow for Mass Spectrometry Imaging of this compound.
Protocol: MALDI-MSI for this compound Distribution
Materials:
-
Animal dosed with this compound.
-
Cryostat.
-
Indium tin oxide (ITO) coated glass slides.
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB)).
-
Matrix solvent (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).
-
Automated matrix sprayer or spotter.
-
MALDI-TOF or MALDI-FTICR mass spectrometer.
Procedure:
-
Sample Preparation:
-
Administer this compound to the animal model via the desired route.
-
At selected time points, euthanize the animal and harvest the organs of interest.
-
Immediately snap-freeze the tissues in liquid nitrogen or isopentane cooled on dry ice.
-
Section the frozen tissues at a thickness of 10-20 µm using a cryostat.
-
Thaw-mount the tissue sections onto ITO-coated slides.
-
-
Matrix Application:
-
Apply the MALDI matrix uniformly over the tissue section using an automated sprayer for optimal crystal formation.
-
-
MSI Data Acquisition:
-
Acquire mass spectra across the entire tissue section in a raster pattern using the MALDI mass spectrometer. Define the spatial resolution (pixel size) based on the desired level of detail.
-
-
Data Analysis:
-
Generate ion images for the m/z values corresponding to this compound, its active metabolite salicylic acid, and any other relevant metabolites.
-
Overlay the ion images with an optical image of the tissue section (and ideally a stained image of an adjacent section) to correlate distribution with histology.
-
Perform relative quantification by comparing ion intensities across different regions. For absolute quantification, stable isotope-labeled standards can be used.
-
Data Presentation: Mass Spectrometry Imaging
| Organ/Region | This compound (Relative Ion Intensity) | Salicylic Acid (Relative Ion Intensity) | Other Metabolite (Relative Ion Intensity) |
| Kidney | |||
| - Cortex | |||
| - Medulla | |||
| Liver | |||
| - Lobule | |||
| Inflamed Joint | |||
| - Synovium | |||
| - Cartilage |
Conclusion
The in vivo imaging techniques detailed in these application notes and protocols provide a powerful toolkit for researchers to investigate the biodistribution of this compound. By visualizing and quantifying the drug's journey through a living organism, scientists can gain critical insights into its pharmacokinetics, target engagement, and overall therapeutic efficacy. The choice of imaging modality will be guided by the specific research objectives, with PET offering high sensitivity and quantification, fluorescence imaging providing a more accessible option for real-time visualization, and MSI delivering unparalleled chemical specificity for label-free detection of the parent drug and its metabolites. These approaches will undoubtedly accelerate the development and clinical translation of this compound and other novel anti-inflammatory agents.
References
- 1. Quantitative fluorescence imaging of drug distribution in live cells and tissues - American Chemical Society [acs.digitellinc.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. The anti-inflammatory agents aspirin and salicylate inhibit the activity of I(kappa)B kinase-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
Salsalate Treatment Protocols for Preclinical Alzheimer's Disease Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Recent research has highlighted the role of post-translational modifications of tau, beyond phosphorylation, in the pathogenesis of AD and other tauopathies. One such modification, the acetylation of tau, has emerged as a critical factor in tau stability, aggregation, and toxicity. Salsalate, a non-steroidal anti-inflammatory drug (NSAID), has been identified as a promising therapeutic agent that can mitigate tau pathology.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in preclinical models of Alzheimer's disease, with a focus on its mechanism of action related to tau acetylation.
Mechanism of Action
This compound exerts its neuroprotective effects in the context of Alzheimer's disease primarily by inhibiting the acetyltransferase activity of the enzyme p300.[1][2] Elevated p300 activity is observed in Alzheimer's disease and leads to the acetylation of tau protein, particularly at lysine 174 (K174). This acetylation event stabilizes tau, preventing its normal turnover and promoting its accumulation, which contributes to the formation of toxic tau species and subsequent neurodegeneration. By inhibiting p300, this compound reduces the acetylation of tau, thereby enhancing its degradation and lowering overall tau levels in the brain. This mechanism has been shown to rescue memory deficits and prevent hippocampal atrophy in preclinical models.
Additionally, as an NSAID, this compound is known to have anti-inflammatory properties, which may also contribute to its therapeutic efficacy in Alzheimer's disease, a condition with a significant neuroinflammatory component.
Signaling Pathways
The primary signaling pathway affected by this compound in the context of tau pathology involves the direct inhibition of the p300 acetyltransferase, leading to a downstream reduction in acetylated tau and its subsequent pathological effects.
Quantitative Data Summary
The following tables summarize the illustrative quantitative outcomes of this compound treatment in the PS19 transgenic mouse model of tauopathy, based on published findings.
Table 1: Effect of this compound on Tau Pathology
| Biomarker | Control (Vehicle) | This compound Treatment | Percentage Change |
| Acetylated Tau (ac-K174) Level | 100% | 50% | ↓ 50% |
| Total Tau Level | 100% | 65% | ↓ 35% |
| Hippocampal Volume | 100% | 95% | 5% preservation |
Table 2: Effect of this compound on Cognitive Function
| Behavioral Test | Performance Metric | Control (Vehicle) | This compound Treatment | Outcome |
| Morris Water Maze | Escape Latency (seconds) | 45 ± 5 | 25 ± 4 | Improved Memory |
| Novel Object Recognition | Discrimination Index | 0.5 ± 0.1 | 0.75 ± 0.1 | Improved Recognition |
Experimental Protocols
Animal Model and this compound Administration
A commonly used preclinical model for studying tauopathies is the PS19 transgenic mouse line, which expresses the P301S mutant human tau protein and develops age-dependent neurofibrillary tangle pathology, neuronal loss, and cognitive deficits.
Experimental Workflow
Protocol:
-
Animal Model: Male PS19 transgenic mice.
-
Age at Treatment Initiation: 8 months (when tau pathology is established).
-
Treatment Groups:
-
Vehicle control group.
-
This compound treatment group.
-
-
This compound Formulation: Dissolve this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosage and Administration: Administer this compound at a dose of 200 mg/kg/day via oral gavage.
-
Treatment Duration: Daily for 2 months.
Morris Water Maze for Spatial Memory Assessment
Protocol:
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water (22-24°C). A hidden platform (10 cm diameter) is submerged 1 cm below the water surface.
-
Acquisition Phase (5 days):
-
Four trials per day for each mouse.
-
For each trial, gently place the mouse into the water facing the pool wall from one of four starting positions.
-
Allow the mouse to swim freely for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform.
-
Allow the mouse to remain on the platform for 15 seconds.
-
Record the escape latency (time to find the platform).
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the mouse in the pool for a single 60-second trial.
-
Track the swimming path of the mouse.
-
Measure the time spent in the target quadrant (where the platform was previously located).
-
Immunohistochemistry for Tau Pathology
Protocol:
-
Tissue Preparation:
-
Perfuse mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Post-fix the brains in 4% PFA overnight, then transfer to a 30% sucrose solution.
-
Section the brains into 30 µm coronal sections using a cryostat.
-
-
Staining Procedure:
-
Wash sections in PBS.
-
Perform antigen retrieval by incubating sections in 10 mM sodium citrate buffer (pH 6.0) at 80°C for 30 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate sections overnight at 4°C with primary antibodies against total tau (e.g., Tau5) and acetylated tau (ac-K174).
-
Wash sections in PBS and incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.
-
Mount sections on slides with a DAPI-containing mounting medium.
-
-
Image Analysis:
-
Capture images using a confocal microscope.
-
Quantify the immunoreactive area for each antibody in the hippocampus and cortex.
-
Biochemical Analysis of Tau Levels
Protocol:
-
Brain Homogenization:
-
Dissect the hippocampus and cortex from fresh-frozen brain tissue.
-
Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenates and collect the supernatant (soluble fraction).
-
-
Western Blotting:
-
Determine protein concentration of the soluble fractions using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against total tau (Tau5), acetylated tau (ac-K174), and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
-
Conclusion
This compound represents a promising therapeutic strategy for Alzheimer's disease and other tauopathies by targeting the acetylation of tau. The protocols outlined in this document provide a framework for preclinical evaluation of this compound's efficacy in relevant animal models. These studies are crucial for advancing our understanding of this compound's neuroprotective mechanisms and for its potential translation to clinical applications.
References
Application of Salsalate in Studying Metabolic Syndrome in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salsalate, a non-acetylated salicylate prodrug, has emerged as a promising therapeutic agent for metabolic syndrome. It is a dimer of salicylic acid that hydrolyzes to release two molecules of its active component. Historically used for its anti-inflammatory properties in treating rheumatic diseases, recent research has unveiled its significant metabolic benefits.[1] In animal models of metabolic syndrome, this compound has been shown to improve glucose homeostasis, reduce insulin resistance, ameliorate dyslipidemia, and decrease inflammation.[2][3] Its mechanisms of action are multifaceted, primarily involving the inhibition of the nuclear factor-κB (NF-κB) inflammatory pathway and the activation of AMP-activated protein kinase (AMPK).[4] More recent studies also point towards its role in mitochondrial uncoupling, leading to increased energy expenditure.
These application notes provide a comprehensive overview of the use of this compound in preclinical research, detailing its effects on various metabolic parameters and outlining standardized protocols for its application in animal models of metabolic syndrome.
Mechanism of Action
This compound exerts its metabolic benefits through several key signaling pathways:
-
Inhibition of the NF-κB Pathway: Chronic low-grade inflammation is a hallmark of metabolic syndrome. This compound, through its active metabolite salicylate, is a potent inhibitor of IκB kinase β (IKKβ). This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes, such as TNF-α and IL-6. This anti-inflammatory action helps to improve insulin sensitivity.
-
Activation of AMPK: Salicylate directly activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. AMPK activation stimulates glucose uptake in muscle and suppresses hepatic glucose production, contributing to improved glycemic control. Activated AMPK also promotes fatty acid oxidation and inhibits lipid synthesis, helping to reduce hepatic steatosis and improve the lipid profile.
-
Mitochondrial Uncoupling: Salicylate can act as a mitochondrial uncoupler, increasing proton conductance across the inner mitochondrial membrane. This leads to an increase in oxygen consumption and energy expenditure, which can contribute to reduced adiposity and improved metabolic health. This effect appears to be independent of AMPK activation.
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of this compound in various animal models of metabolic syndrome.
Table 1: Effects of this compound on Glucose Metabolism and Body Composition
| Animal Model | This compound Dose & Duration | Fasting Glucose | Glucose Tolerance | Insulin Sensitivity | Body Weight | Adiposity | Reference |
| High-Fat Diet (HFD)-fed C57BL/6J mice | 2.5 g/kg in diet for 8 weeks | Lowered | Improved | - | No significant difference | Reduced | |
| Spontaneously Hypertensive Rats expressing human C-reactive protein (SHR-CRP) | 200 mg/kg/day in diet for 4 weeks | Reduced | Improved | Increased in skeletal muscle | - | - | |
| Hereditary hypertriglyceridemic (HHTg) rats | 200 mg/kg/day in diet for 6 weeks | Decreased (fasting and non-fasting) | No significant change in AUC | Increased in visceral adipose tissue and skeletal muscle | - | - | |
| High-Fat Diet (HFD)-fed rats | Not specified | - | Improved | Improved | - | - | |
| db/db mice | Not specified | - | Improved | Improved | - | - | |
| High-Fat Diet (HFD)-fed mice | Not specified | - | Improved glycemic control | - | Decreased gains | Reduced white adipose tissue mass |
Table 2: Effects of this compound on Lipid Profile and Hepatic Steatosis
| Animal Model | This compound Dose & Duration | Serum Triglycerides | Serum Total Cholesterol | HDL Cholesterol | Hepatic Lipid Content | Reference |
| High-Fat Diet (HFD)-fed C57BL/6J mice | 2.5 g/kg in diet for 8 weeks | - | - | - | Reduced by ~55% | |
| Spontaneously Hypertensive Rats (SHR) | 200 mg/kg/day in diet for 4 weeks | - | Reduced | Reduced | - | |
| Hereditary hypertriglyceridemic (HHTg) rats | 200 mg/kg/day in diet for 6 weeks | Significantly decreased | Significantly decreased | Not affected | Reduced (Triglycerides -29%, Cholesterol -14%) | |
| High-Fat Diet (HFD)-fed mice | Not specified | - | - | - | Decreased |
Table 3: Effects of this compound on Inflammatory and Oxidative Stress Markers
| Animal Model | This compound Dose & Duration | Key Inflammatory Markers | Oxidative Stress Markers | Reference |
| Spontaneously Hypertensive Rats expressing human C-reactive protein (SHR-CRP) | 200 mg/kg/day in diet for 4 weeks | Decreased TNF-α and MCP-1 | Reduced in liver and kidney (TBARS and conjugated dienes) | |
| Hereditary hypertriglyceridemic (HHTg) rats | 200 mg/kg/day in diet for 6 weeks | Decreased serum MCP-1 and TNFα | Decreased lipoperoxidation products | |
| High-Fat Diet (HFD)-fed mice | Not specified | Reduced obese adipose tissue and hepatic macrophage infiltration | - |
Experimental Protocols
Protocol 1: Induction of Metabolic Syndrome in Rodents
A. High-Fat Diet (HFD)-Induced Metabolic Syndrome
-
Animal Model: C57BL/6J mice or Sprague-Dawley/Wistar rats are commonly used.
-
Diet: A diet with 45-60% of total calories derived from fat is typically used to induce obesity, insulin resistance, and dyslipidemia. The diet can be commercially purchased or prepared in-house.
-
Duration: The development of metabolic syndrome features can take from 8 to 16 weeks, depending on the specific diet composition and rodent strain.
-
Monitoring: Body weight, food intake, fasting blood glucose, and lipid levels should be monitored regularly to confirm the development of the metabolic syndrome phenotype.
B. Fructose-Induced Metabolic Syndrome
-
Animal Model: Wistar or Sprague-Dawley rats are often used.
-
Method: Provide a 10-25% fructose solution as the sole source of drinking water. This induces hypertriglyceridemia, insulin resistance, and hypertension.
-
Duration: Metabolic abnormalities typically develop within 8-12 weeks.
-
Monitoring: Monitor body weight, fluid intake, blood pressure, fasting blood glucose, and lipid profiles.
Protocol 2: Administration of this compound
-
Route of Administration: this compound is typically administered orally, mixed into the animal's diet. This ensures consistent, long-term dosing.
-
Dosage:
-
For mice, a dose of 2.5 g/kg of diet has been shown to be effective.
-
For rats, a common dose is 200 mg/kg of body weight per day, incorporated into the standard or high-fat diet.
-
-
Preparation:
-
Determine the average daily food intake of the animals.
-
Calculate the amount of this compound needed per kilogram of chow to achieve the target daily dose.
-
Thoroughly mix the powdered this compound with the powdered rodent chow before re-pelleting or providing it as a powder.
-
-
Duration of Treatment: Treatment duration in published studies ranges from 4 to 8 weeks.
Protocol 3: Assessment of Metabolic Parameters
-
Glucose Tolerance Test (GTT):
-
Fast animals for 6 hours.
-
Administer a glucose bolus (1-2 g/kg body weight) via oral gavage or intraperitoneal injection.
-
Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels using a glucometer.
-
-
Insulin Tolerance Test (ITT):
-
Fast animals for 4-6 hours.
-
Administer an intraperitoneal injection of human insulin (0.75-1.0 U/kg body weight).
-
Collect blood samples at 0, 15, 30, 45, and 60 minutes post-injection.
-
Measure blood glucose levels.
-
-
Serum Analysis:
-
Collect blood via cardiac puncture or from the retro-orbital sinus at the end of the study.
-
Separate serum by centrifugation.
-
Use commercially available ELISA or colorimetric assay kits to measure serum levels of insulin, triglycerides, total cholesterol, HDL, LDL, and inflammatory cytokines (e.g., TNF-α, MCP-1).
-
-
Tissue Analysis:
-
Harvest liver, skeletal muscle, and adipose tissue.
-
For histology, fix a portion of the tissue in 10% neutral buffered formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess lipid accumulation (steatosis).
-
For gene and protein expression analysis, snap-freeze tissue samples in liquid nitrogen and store at -80°C. Analyze protein levels of key signaling molecules (e.g., phosphorylated and total AMPK, IκBα) by Western blotting and gene expression by quantitative RT-PCR.
-
Mandatory Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound's effects on metabolic pathways.
Caption: General experimental workflow for studying this compound.
References
- 1. The Ancient Anti-Inflammatory Drug this compound Lowers Blood Glucose Levels [ahdbonline.com]
- 2. Hypolipidemic and insulin sensitizing effects of this compound beyond suppressing inflammation in a prediabetic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound reverses metabolic disorders in a mouse model of non-alcoholic fatty liver disease through AMPK activation and caspase-6 activity inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and Adiponectin Improve Palmitate-Induced Insulin Resistance via Inhibition of Selenoprotein P through the AMPK-FOXO1α Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lentiviral-Based Assays to Assess Salsalate's Effect on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salsalate, a non-acetylated salicylate prodrug, has garnered significant interest for its anti-inflammatory properties.[1] Its mechanism of action is primarily attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of genes involved in inflammation.[1][2][3] NF-κB activation is a key event in the inflammatory cascade, making it a prime target for therapeutic intervention.[3] Lentiviral-based reporter assays offer a robust and highly sensitive platform to quantify the activity of specific signaling pathways, such as NF-κB, in a cellular context. These assays utilize lentiviral vectors to introduce a reporter gene, such as luciferase or green fluorescent protein (GFP), under the control of a promoter containing NF-κB response elements (REs). When NF-κB is activated, it binds to these response elements, driving the expression of the reporter gene, which can be quantitatively measured.
This document provides detailed application notes and protocols for utilizing a lentiviral-based NF-κB luciferase reporter assay to assess the inhibitory effect of this compound on gene expression. This powerful technique allows for the generation of stable reporter cell lines, providing a consistent and reproducible system for screening and characterizing compounds that modulate NF-κB signaling.
Signaling Pathway: this compound Inhibition of NF-κB
In its resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes. This compound, which is hydrolyzed to two molecules of salicylic acid, is thought to inhibit the activity of IKKβ, thereby preventing IκBα degradation and blocking the nuclear translocation of NF-κB. This ultimately leads to a reduction in the expression of NF-κB target genes.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental Workflow
The overall experimental workflow involves the generation of a stable NF-κB reporter cell line using lentiviral transduction, followed by treatment with this compound and a pro-inflammatory stimulus (e.g., TNF-α). The effect of this compound on NF-κB-driven gene expression is then quantified by measuring the activity of the reporter gene (luciferase).
References
Application Notes and Protocols for Inducing Cellular Stress with Salsalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of salsalate to induce cellular stress in experimental models. This compound, a non-steroidal anti-inflammatory drug (NSAID), is a prodrug that is hydrolyzed into two molecules of salicylic acid.[1][2][3][4] It serves as a valuable tool for studying various cellular stress pathways, including the inhibition of NF-κB signaling, activation of AMP-activated protein kinase (AMPK), and induction of endoplasmic reticulum (ER) stress.
Mechanism of Action
This compound induces cellular stress through multiple mechanisms:
-
Inhibition of NF-κB Signaling: this compound, through its metabolite salicylic acid, inhibits the activation of the transcription factor nuclear factor-kappa B (NF-κB).[2] This is achieved by preventing the degradation of the inhibitory protein IκBα, which retains NF-κB in the cytoplasm and prevents its translocation to the nucleus to activate pro-inflammatory gene expression. This inhibition of the IKKβ kinase is a key mechanism of its anti-inflammatory effects.
-
Activation of AMP-Activated Protein Kinase (AMPK): Salicylate directly activates AMPK, a critical energy sensor that regulates cellular metabolism. This activation occurs through allosteric binding and by inhibiting the dephosphorylation of the activating phosphorylation site, Thr172. AMPK activation can lead to the inhibition of anabolic pathways and the promotion of catabolic processes.
-
Induction of Endoplasmic Reticulum (ER) Stress: this compound and its metabolite, salicylate, can induce ER stress by activating the PERK (protein kinase R-like endoplasmic reticulum kinase) pathway. This leads to the phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α), resulting in an inhibition of global protein synthesis and an increased expression of the pro-apoptotic transcription factor CHOP. Some studies have also shown that this compound can attenuate LPS-induced ER stress.
-
Mitochondrial Uncoupling and Oxidative Stress: Salicylate can act as a protonophore, leading to mitochondrial uncoupling and an increase in energy expenditure. This interaction with the mitochondrial respiratory chain can also generate reactive oxygen species (ROS), leading to oxidative stress. This oxidative stress can induce the mitochondrial permeability transition, which can trigger both necrotic and apoptotic cell death.
Data Presentation
The following table summarizes the quantitative data from various studies on the use of this compound to induce cellular stress.
| Cell Line | This compound/Salicylate Concentration | Treatment Duration | Observed Effect | Reference |
| BV2 (murine microglia) | 0.5 mM - 3 mM | Pre-treatment | Inhibition of LPS-induced IL-1β and TNF-α transcription | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Not specified | Increased expression of HO-1 and SIRT1, suppression of LPS-induced atherosclerotic responses | |
| THP-1 (human monocytes) | Not specified | Not specified | Reduced LPS-induced phosphorylation of NFκB and secretion of TNFα and MCP-1 | |
| HEK-293 | 1 mM and above | Not specified | Activation of AMPK, increased phosphorylation of Thr172 on AMPK-α and ACC | |
| HCT116 (colorectal cancer) | 3 mM | Not specified | Decreased basal respiration | |
| Rat Hepatocytes | 1 mM | Not specified | Enhanced Br-A23187- and t-BuOOH-induced cell death | |
| MCF-7 (human breast tumor) | Not specified | Not specified | Augmented etoposide-induced cell killing | |
| PLC/PRF/5 (human hepatoma) | Not specified | Not specified | Augmented TRAIL-induced cell killing | |
| Rheumatoid Synovial Cells | 0.1-10 mM (sodium salicylate) | 24 h | Inhibition of proliferation (IC50: 1.2 mM) and reduction of viability (IC50: 1.4 mM) | |
| Rat Liver Cells (monolayer culture) | Up to 40 mg/dl (sodium salicylate) | Not specified | Increased lactic dehydrogenase in culture media |
Experimental Protocols
The following are generalized protocols for inducing cellular stress using this compound. Researchers should optimize these protocols for their specific cell lines and experimental questions, referring to the cited literature for more detailed methodologies.
General Protocol 1: Inhibition of NF-κB Activation in Cell Culture
This protocol is designed to assess the inhibitory effect of this compound on NF-κB activation in response to an inflammatory stimulus like Lipopolysaccharide (LPS).
Materials:
-
Cell line of interest (e.g., BV2 microglia, THP-1 monocytes)
-
Complete cell culture medium
-
This compound (or sodium salicylate)
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., Western blotting, RT-qPCR, ELISA)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 0.5 mM to 3 mM). Incubate for a predetermined time (e.g., 1-2 hours).
-
LPS Stimulation: Add LPS to the culture medium at a concentration known to induce an inflammatory response in the chosen cell line (e.g., 100 ng/mL).
-
Incubation: Incubate the cells for a period appropriate for the desired endpoint (e.g., 30 minutes for IκBα degradation, 4-6 hours for cytokine mRNA expression, 24 hours for cytokine protein secretion).
-
Sample Collection and Analysis:
-
For Western Blotting (IκBα degradation, NF-κB phosphorylation): Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
For RT-qPCR (cytokine gene expression): Wash cells with PBS and extract total RNA.
-
For ELISA (cytokine secretion): Collect the cell culture supernatant.
-
General Protocol 2: Activation of AMPK in Cell Culture
This protocol is designed to investigate the activation of AMPK by this compound.
Materials:
-
Cell line of interest (e.g., HEK-293)
-
Complete cell culture medium
-
This compound (or sodium salicylate)
-
Phosphate Buffered Saline (PBS)
-
Reagents for Western blotting
Procedure:
-
Cell Seeding: Seed cells in culture plates to achieve 70-80% confluency on the day of the experiment.
-
This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 mM and above).
-
Incubation: Incubate the cells for a specific duration (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a suitable lysis buffer.
-
Western Blot Analysis: Perform Western blotting to detect the phosphorylation of AMPKα at Thr172 and its downstream target, Acetyl-CoA Carboxylase (ACC).
General Protocol 3: Induction of ER Stress and Apoptosis
This protocol is designed to study the induction of ER stress and subsequent apoptosis by this compound.
Materials:
-
Cell line of interest (e.g., Rheumatoid synovial cells)
-
Complete cell culture medium
-
This compound (or sodium salicylate)
-
Phosphate Buffered Saline (PBS)
-
Reagents for assessing ER stress markers (e.g., antibodies for PERK, eIF2α, CHOP) and apoptosis (e.g., Annexin V/PI staining, TUNEL assay, caspase activity assays).
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1-10 mM) for a specified duration (e.g., 24 hours).
-
Analysis of ER Stress Markers:
-
Western Blotting: Analyze the expression and phosphorylation of key ER stress proteins.
-
-
Analysis of Apoptosis:
-
Flow Cytometry: Use Annexin V/PI staining to quantify apoptotic and necrotic cells.
-
TUNEL Assay: Detect DNA fragmentation in situ.
-
Caspase Activity Assay: Measure the activity of caspases (e.g., caspase-3) in cell lysates.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Salsalate Solubility Challenges in Aqueous Solutions
For researchers, scientists, and drug development professionals, working with poorly soluble compounds like salsalate can present significant experimental hurdles. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when preparing and using aqueous solutions of this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in aqueous buffer. | This compound has very low intrinsic aqueous solubility (approximately 0.246 mg/mL in water).[1] | It is highly recommended to first dissolve this compound in an organic co-solvent before introducing it to an aqueous buffer. Common choices include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or ethanol.[2] For example, a stock solution can be prepared in DMF and then diluted with the aqueous buffer of choice. |
| Precipitation occurs when adding the this compound stock solution (in organic solvent) to the aqueous buffer. | The final concentration of the organic solvent in the aqueous solution may be too high, causing the this compound to crash out. The pH of the final solution may also be too low. | - Use a minimal amount of the organic solvent to dissolve the this compound. - Add the this compound stock solution to the aqueous buffer slowly while vortexing or stirring. - Consider gentle warming of the aqueous buffer to aid dissolution, but monitor for any potential degradation. - Ensure the final pH of the solution is neutral or slightly alkaline, as this compound is more soluble in the small intestine environment (higher pH) than in acidic conditions.[1] |
| The prepared this compound solution is cloudy or forms a precipitate over time. | The solution is likely supersaturated and thermodynamically unstable. The storage temperature may be too low, or the solution may be degrading. | - Prepare fresh solutions before each experiment. It is not recommended to store aqueous solutions of this compound for more than one day.[2] - If storage is necessary, keep the solution at a constant, controlled room temperature or slightly warmer. Avoid refrigeration. - Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles or precipitates before use. |
| Inconsistent experimental results using this compound solutions. | This could be due to incomplete dissolution, precipitation during the experiment, or degradation of this compound. The pH of your experimental system could also be affecting this compound's effective concentration. | - Visually inspect your this compound solution for any signs of precipitation before and during your experiment. - Quantify the concentration of your final this compound solution using a validated analytical method like HPLC or UV-Vis spectroscopy to ensure you are working with the intended concentration. - Control the pH of your experimental medium, as this compound's solubility is pH-dependent.[1] |
Frequently Asked Questions (FAQs)
1. What is the aqueous solubility of this compound?
This compound is considered sparingly soluble to practically insoluble in water. Its reported aqueous solubility is approximately 0.246 mg/mL. It is particularly insoluble in acidic conditions, with a solubility of less than 0.1 mg/mL at a pH of 1.0.
2. In which solvents is this compound soluble?
This compound is soluble in several organic solvents. The approximate solubilities are:
-
Dimethylformamide (DMF): ~14 mg/mL
-
Dimethyl sulfoxide (DMSO): ~5 mg/mL
-
Ethanol: ~3 mg/mL
3. What is the recommended method for preparing an aqueous solution of this compound for in vitro experiments?
The most common and effective method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium. A widely used protocol involves dissolving this compound in DMF and then diluting this stock into a buffer like PBS (phosphate-buffered saline) to the desired final concentration. For example, a 1:1 solution of DMF:PBS (pH 7.2) can achieve a this compound solubility of approximately 0.5 mg/mL.
4. How does pH affect the solubility of this compound?
This compound's solubility is significantly influenced by pH. It is insoluble in acidic environments, such as that of the stomach (pH 1.0). Its solubility increases in more neutral to alkaline conditions, which is why it readily dissolves in the small intestine. Therefore, for laboratory experiments, maintaining a neutral or slightly alkaline pH (e.g., pH 7.2-7.4) is recommended to maximize its solubility in aqueous buffers.
5. Can I increase the aqueous solubility of this compound without using organic solvents?
Yes, several formulation strategies can enhance the aqueous solubility of poorly soluble drugs like this compound. These include:
-
Solid Dispersions: This involves dispersing this compound in a hydrophilic polymer matrix (like polyvinylpyrrolidone - PVP) at a molecular level. This can be achieved through methods such as solvent evaporation or freeze-drying.
-
Cyclodextrin Complexation: this compound can form inclusion complexes with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin), where the hydrophobic this compound molecule is encapsulated within the cyclodextrin cavity, thereby increasing its apparent water solubility.
6. How should I store my this compound solutions?
Aqueous solutions of this compound are not recommended for long-term storage, as they can be unstable and prone to precipitation. It is best to prepare fresh solutions for each experiment. If you must store them for a short period, keep them at a controlled room temperature and protect them from light. Do not refrigerate, as this can promote precipitation. Stock solutions of this compound in anhydrous organic solvents like DMSO or DMF are generally more stable if stored properly (e.g., at -20°C, desiccated).
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (approx.) | Reference |
| Water | 0.246 mg/mL | |
| Aqueous Acid (pH 1.0) | < 0.1 mg/mL | |
| Ethanol | 3 mg/mL | |
| Dimethyl sulfoxide (DMSO) | 5 mg/mL | |
| Dimethylformamide (DMF) | 14 mg/mL | |
| 1:1 DMF:PBS (pH 7.2) | 0.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To enhance the aqueous solubility of this compound by preparing a solid dispersion with polyvinylpyrrolidone (PVP K30).
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Ethanol (96%)
-
Distilled water
-
Magnetic stirrer
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieves
Methodology:
-
Preparation of Drug-Polymer Solution:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:1, 1:2, 1:5 w/w).
-
Dissolve the weighed this compound in a suitable volume of 96% ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the weighed PVP K30 in distilled water.
-
Add the PVP K30 solution to the this compound solution and mix thoroughly using a magnetic stirrer until a clear, homogeneous solution is obtained.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the solution using a rotary evaporator with the water bath set at 40-50°C.
-
Alternatively, pour the solution into a shallow petri dish and place it in a vacuum oven at 40-50°C until the solvent is completely evaporated and a solid film or mass is formed.
-
-
Post-Processing:
-
Scrape the solid dispersion from the flask or petri dish.
-
Grind the solid mass into a fine powder using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Store the resulting powder in a desiccator until further use.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol-water mixture (e.g., 1:1 v/v)
-
Mortar and pestle
-
Oven
-
Sieves
-
Desiccator
Methodology:
-
Molar Ratio Calculation:
-
Calculate the required weights of this compound and HP-β-CD for a 1:1 molar ratio.
-
-
Kneading Process:
-
Place the accurately weighed HP-β-CD in a mortar.
-
Add a small amount of the ethanol-water mixture to the HP-β-CD and triturate to form a homogeneous paste.
-
Add the accurately weighed this compound to the paste.
-
Knead the mixture for a specified period (e.g., 60 minutes), adding small amounts of the ethanol-water mixture as needed to maintain a suitable consistency.
-
-
Drying and Pulverization:
-
Spread the resulting paste on a glass plate and dry in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex using the mortar and pestle.
-
Sieve the powdered complex to ensure a uniform particle size.
-
-
Storage:
-
Store the prepared inclusion complex in a well-closed container in a desiccator.
-
Protocol 3: Quantification of this compound by UV-Vis Spectrophotometry
Objective: To determine the concentration of this compound in an aqueous solution using UV-Vis spectrophotometry.
Materials:
-
This compound standard
-
Methanol or other suitable solvent for stock solution
-
Aqueous buffer (e.g., PBS pH 7.4)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Standard Solution:
-
Accurately weigh a known amount of this compound standard (e.g., 10 mg) and dissolve it in a suitable solvent (e.g., methanol) in a 100 mL volumetric flask to obtain a stock solution (e.g., 100 µg/mL).
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solution with the aqueous buffer (e.g., PBS pH 7.4) to prepare a series of standard solutions with known concentrations (e.g., 2, 5, 10, 15, 20 µg/mL).
-
-
Determination of λmax:
-
Scan one of the standard solutions (e.g., 10 µg/mL) over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). For this compound, a λmax is often observed around 308 nm.
-
-
Measurement of Absorbance:
-
Set the spectrophotometer to the determined λmax.
-
Use the aqueous buffer as a blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the unknown sample solution.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the unknown sample by interpolating its absorbance value on the calibration curve.
-
Mandatory Visualizations
Caption: Workflow for overcoming this compound solubility issues.
Caption: this compound's inhibition of the NF-κB signaling pathway.
References
Technical Support Center: Salsalate and Liver Enzyme Modulation in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of salsalate on liver enzymes in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced liver enzyme elevation at high doses?
A1: High-dose this compound is believed to cause a direct, dose-dependent cytotoxic effect on hepatocytes, similar to aspirin.[1] The mechanism involves mitochondrial dysfunction and oxidative stress.[2][3][4] Salicylate, the active metabolite of this compound, can interact with the mitochondrial respiratory chain, leading to the generation of reactive oxygen species (ROS).[2] This oxidative stress can damage cellular components, leading to lipid peroxidation, decreased ATP production, and ultimately, hepatocyte injury and the release of liver enzymes like Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
Q2: Can this compound also have a protective effect on the liver?
A2: Yes, paradoxically, in animal models of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), this compound has demonstrated significant hepatoprotective effects. It can ameliorate diet-induced NASH by reducing liver fat accumulation (steatosis), inflammation, and the development of fibrosis. These beneficial effects are linked to its ability to improve insulin resistance and dyslipidemia, as well as its anti-inflammatory properties, such as inhibiting the NF-κB pathway.
Q3: What are the key signaling pathways modulated by this compound in the liver?
A3: In the context of metabolic liver disease, this compound has been shown to modulate several key pathways. It reduces inflammation by down-regulating the NF-κB pathway and prevents fibrosis by inhibiting TGF-β signaling. Furthermore, this compound can activate AMP-activated protein kinase (AMPK), a central regulator of metabolism, which helps to decrease fat synthesis and increase fatty acid oxidation in the liver.
Q4: Are there established clinical observations of this compound-induced liver injury?
A4: In humans, this compound can cause transient and dose-dependent elevations in serum aminotransferases, particularly at doses of 4 grams per day or more. However, these elevations often resolve with dose reduction or discontinuation of the drug. Clinically apparent liver injury with jaundice is very rare.
Troubleshooting Guide
Issue 1: Unexpectedly high ALT/AST levels in the this compound-treated group.
-
Possible Cause 1: High this compound Dose. this compound's hepatotoxicity is dose-dependent. Doses exceeding the intended therapeutic range for the specific animal model can lead to direct liver injury.
-
Troubleshooting Steps:
-
Verify Dosing Calculations: Double-check all calculations for dose preparation and administration.
-
Conduct a Dose-Response Study: If feasible, perform a preliminary study with a range of this compound doses to determine the optimal therapeutic window that minimizes liver enzyme elevation for your specific research question.
-
Consider Co-administration with an Antioxidant: Prophylactic treatment with antioxidants like N-acetylcysteine (NAC) may mitigate the oxidative stress component of salicylate-induced injury. NAC works by replenishing glutathione (GSH) stores, a key endogenous antioxidant.
-
-
Possible Cause 2: Animal Model Susceptibility. Different animal strains or models may have varying susceptibilities to drug-induced liver injury.
-
Troubleshooting Steps:
-
Review Literature: Check existing literature for baseline liver enzyme characteristics and known sensitivities of the specific rodent strain being used.
-
Ensure Proper Controls: Always include a vehicle-only control group to establish baseline enzyme levels and differentiate drug effects from other experimental variables.
-
Issue 2: Lack of expected hepatoprotective effect of this compound in a NAFLD/NASH model.
-
Possible Cause 1: Insufficient Disease Induction. The underlying liver disease model may not be robust enough for a therapeutic effect to be observed.
-
Troubleshooting Steps:
-
Confirm Model Pathology: At the study endpoint, ensure that the control group (e.g., high-fat diet only) exhibits the expected pathological features of NAFLD/NASH, such as significant steatosis, inflammation, and elevated ALT/AST, compared to a low-fat diet control group.
-
Review Induction Protocol: Compare your diet composition (e.g., percentage of fat and cholesterol) and duration of feeding with established protocols.
-
-
Possible Cause 2: Suboptimal this compound Treatment Regimen. The dose or duration of this compound treatment may be insufficient.
-
Troubleshooting Steps:
-
Check Dosage: this compound has been shown to be effective in mice when mixed into a high-fat diet. Ensure the dosage is consistent with effective regimens reported in the literature.
-
Evaluate Treatment Duration: The therapeutic effects of this compound on chronic conditions like NASH may require prolonged treatment. Studies have shown efficacy over periods of 12 to 20 weeks.
-
Quantitative Data Summary
Table 1: Effect of this compound on Metabolic and Liver Parameters in a Mouse Model of NASH
Data summarized from a study using APOE*3Leiden.CETP mice fed a high-fat, high-cholesterol (HFC) diet for 12 weeks.
| Parameter | HFC Control Group | HFC + this compound Group | % Change with this compound |
| Body Weight | 41.5 ± 1.5 g | 24.6 ± 1.0 g | -41% |
| Plasma ALT | 258 ± 29 U/L | 70 ± 5 U/L | -73% |
| Plasma AST | 151 ± 13 U/L | 55 ± 4 U/L | -64% |
| Plasma Cholesterol | 30.8 ± 1.5 mmol/L | 8.7 ± 0.9 mmol/L | -72% |
| Plasma Triglycerides | 5.4 ± 0.6 mmol/L | 0.5 ± 0.1 mmol/L | -91% |
Table 2: Effect of N-acetylcysteine (NAC) on CCl₄-Induced Liver Injury Markers in Rats
Data summarized from a study where liver injury was induced by carbon tetrachloride (CCl₄).
| Parameter | CCl₄ Group | CCl₄ + NAC (200 mg/kg) | % Change with NAC |
| Serum ALT (U/L) | ~450 | ~150 | -67% |
| Serum AST (U/L) | ~700 | ~300 | -57% |
| Hepatic MDA (nmol/mg prot) | ~1.8 | ~0.8 | -56% |
| Hepatic GSH (μmol/g prot) | ~2.5 | ~5.0 | +100% |
Experimental Protocols
1. Protocol for Induction of NASH and this compound Treatment in Mice
-
Animal Model: Transgenic APOE*3Leiden.CETP mice are a suitable model as they exhibit human-like responses to hypolipidemic drugs.
-
Diet:
-
Control Group: Feed a standard low-fat diet (LFD).
-
NASH Induction Group: Feed a high-fat, high-cholesterol (HFC) diet containing ~24% fat and 0.5% cholesterol.
-
Treatment Group: Feed the same HFC diet supplemented with this compound. A typical dose is mixed into the feed.
-
-
Duration: Feed the respective diets for 12 to 20 weeks to allow for the development of NASH and to observe the therapeutic effects of this compound.
-
Endpoint Analysis:
-
Blood Collection: Collect plasma to measure ALT, AST, glucose, insulin, and lipid profiles.
-
Liver Histology: Harvest liver tissue, fix in formalin, and embed in paraffin. Section the tissue and perform Hematoxylin and Eosin (H&E) staining to assess steatosis (microvesicular and macrovesicular) and inflammation. Use Picosirius Red staining to evaluate fibrosis.
-
Gene Expression: Isolate RNA from liver tissue to perform qRT-PCR for genes involved in inflammation (e.g., TNF-α, Ccl2), lipogenesis, and fibrosis (e.g., TGF-β).
-
2. Protocol for Assessing Oxidative Stress Markers
-
Tissue Preparation: Homogenize a portion of the harvested liver tissue in an appropriate buffer on ice.
-
Malondialdehyde (MDA) Assay:
-
MDA is a marker of lipid peroxidation.
-
Use a commercial Thiobarbituric Acid Reactive Substances (TBARS) assay kit.
-
The principle involves the reaction of MDA with thiobarbituric acid (TBA) at high temperature to form a pink-colored complex.
-
Measure the absorbance of the complex spectrophotometrically (typically around 532 nm).
-
-
Glutathione (GSH) Assay:
-
GSH is a major endogenous antioxidant.
-
Use a commercial assay kit based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
This reaction produces a yellow-colored product (TNB).
-
Measure the rate of TNB formation spectrophotometrically (typically around 412 nm).
-
Visualizations
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Oxidative stress is responsible for mitochondrial permeability transition induction by salicylate in liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salicylic acid-induced hepatotoxicity triggered by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting Salsalate Instability in Long-Term Cell Culture: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the use of Salsalate in long-term cell culture experiments. This compound, a prodrug of salicylic acid, is a non-steroidal anti-inflammatory drug (NSAID) increasingly investigated for its therapeutic potential in various diseases. However, its stability and solubility in in vitro environments can present challenges. This resource aims to provide solutions to common issues to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates after being added to my cell culture medium. What should I do?
A1: This is a common issue due to this compound's low solubility in aqueous solutions like cell culture media. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation and cytotoxicity. You may need to prepare a more concentrated stock solution of this compound in DMSO to achieve this.
-
Pre-warming the Medium: Before adding the this compound stock solution, ensure your cell culture medium is pre-warmed to 37°C. Adding a cold stock to a warm medium can sometimes induce precipitation.
-
Method of Addition: Add the this compound stock solution dropwise to the pre-warmed medium while gently swirling. This gradual dilution can help prevent immediate precipitation.
-
Serum Concentration: The presence of serum proteins, like albumin, can sometimes help to stabilize hydrophobic compounds.[1][2] If your experimental design allows, ensuring an adequate serum concentration in your medium might mitigate precipitation.
-
Solubility Limit: Be aware of the solubility limits of this compound. In a 1:1 solution of DMF:PBS (pH 7.2), its solubility is approximately 0.5 mg/mL.[3] Exceeding the solubility limit in your final culture medium will inevitably lead to precipitation.
Q2: How stable is this compound in my cell culture medium at 37°C, and how often should I replace the medium?
A2: this compound is known to hydrolyze into two molecules of salicylic acid in aqueous environments.[3][4] The exact rate of this hydrolysis in cell culture media at 37°C is not extensively documented in publicly available literature. However, it is recommended not to store aqueous solutions of this compound for more than one day.
For long-term experiments, it is best practice to:
-
Replenish the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration of both this compound and its active metabolite, salicylic acid.
-
Perform a stability study under your specific experimental conditions to determine the degradation rate of this compound in your cell culture medium. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q3: I am observing unexpected changes in cell proliferation and morphology in my long-term this compound treatment. Could this be related to its instability?
A3: Yes, this is a strong possibility. The hydrolysis of this compound to salicylic acid means that your cells are exposed to a changing chemical environment over time. Both this compound and salicylic acid can have distinct effects on cellular processes. Inconsistent results could be due to:
-
Variable concentrations: As this compound degrades, its concentration decreases while the concentration of salicylic acid increases. This dynamic can lead to variable biological effects over the course of a long-term experiment.
-
Degradation products: Beyond salicylic acid, other minor degradation products might form and could have unintended effects on your cells.
To address this, it is crucial to maintain a consistent concentration of the compound by regularly replacing the medium with a freshly prepared this compound solution.
Q4: How can I confirm the concentration of this compound and salicylic acid in my cell culture supernatant?
A4: The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. This technique allows for the separation and quantification of both this compound and its metabolite, salicylic acid. A detailed protocol for HPLC analysis is provided in the "Experimental Protocols" section.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~14 mg/mL | |
| Dimethyl sulfoxide (DMSO) | ~5 mg/mL | |
| Ethanol | ~3 mg/mL | |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | |
| Acid Gastric Fluids (pH 1.0) | < 0.1 mg/mL |
Table 2: Troubleshooting Summary for this compound Precipitation
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to media | - Exceeding solubility limit- "Salting out" effect | - Lower the final concentration of this compound.- Increase the final DMSO concentration slightly (while staying below toxic levels).- Add stock solution to media slowly while vortexing. |
| Cloudiness or precipitate appears after incubation at 37°C | - Temperature-dependent precipitation- Interaction with media components over time | - Filter-sterilize the final this compound-containing medium before adding to cells.- Evaluate the stability of this compound in your specific media (see protocols). |
| Precipitate is observed only in wells with cells | - Cellular metabolism altering local pH- Interaction with secreted cellular products | - Increase the buffering capacity of the medium (if compatible with your cells).- Increase the frequency of media changes. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol describes a method to determine the stability of this compound in a cell-free culture medium over time.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Cell culture medium of choice (e.g., DMEM/F12) supplemented as required for your experiments (e.g., with FBS)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile microcentrifuge tubes
-
Incubator set at 37°C with 5% CO2
-
HPLC system with UV or fluorescence detector
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 100 mM). Ensure it is fully dissolved.
-
Prepare Working Solution: Dilute the this compound stock solution in your complete cell culture medium to the final working concentration you intend to use in your experiments. Prepare a sufficient volume for all time points.
-
Aliquot for Time Points: Dispense equal volumes of the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Incubation: Place the tubes in a 37°C incubator with 5% CO2.
-
Sample Collection: At each designated time point, remove one tube from the incubator and immediately store it at -80°C to halt any further degradation. The 0-hour time point should be frozen immediately after preparation.
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile to 1 volume of the medium sample.
-
Vortex briefly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate the acetonitrile under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in the HPLC mobile phase.
-
-
HPLC Analysis: Analyze the samples by HPLC to quantify the concentrations of this compound and salicylic acid.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Protocol 2: HPLC Method for Quantification of this compound and Salicylic Acid
This is a general reverse-phase HPLC method that can be adapted for the simultaneous quantification of this compound and salicylic acid.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid). A typical gradient could be:
-
0-5 min: 30% Acetonitrile
-
5-15 min: Gradient from 30% to 70% Acetonitrile
-
15-20 min: 70% Acetonitrile
-
20-25 min: Gradient from 70% to 30% Acetonitrile
-
25-30 min: 30% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection: UV detection at a wavelength determined by the absorption maxima of this compound and salicylic acid (e.g., around 230 nm and 300 nm).
-
Column Temperature: 30°C
Procedure:
-
Prepare Standards: Prepare a series of standard solutions of this compound and salicylic acid of known concentrations in the mobile phase.
-
Generate Standard Curve: Inject the standards into the HPLC system and generate a standard curve by plotting peak area against concentration for each compound.
-
Inject Samples: Inject the prepared samples from the stability study (Protocol 1).
-
Quantification: Determine the concentrations of this compound and salicylic acid in the samples by comparing their peak areas to the respective standard curves.
Mandatory Visualizations
Caption: Hydrolysis of this compound to two molecules of salicylic acid.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. This compound and salicylate binding to and their displacement of thyroxine from thyroxine-binding globulin, transthyrin, and albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Salicylate protein binding in serum from young and elderly subjects as measured by diafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Short this compound administration affects cell proliferation, metabolism, and inflammation in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Salsalate Dosage for Maximal Anti-inflammatory Effect In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with salsalate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing this compound dosage for maximal anti-inflammatory effect in your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for in vivo anti-inflammatory studies in rodents?
A1: A common starting point for this compound in rats is a daily oral dose of 200 mg/kg of body weight. This dosage has been shown to produce significant anti-inflammatory and metabolic effects in hypertriglyceridemic rats. However, the optimal dose can vary depending on the animal model, the specific inflammatory stimulus, and the desired therapeutic outcome. It is recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Q2: How does this compound exert its anti-inflammatory effects?
A2: this compound is a prodrug that is hydrolyzed into two molecules of salicylic acid in the body.[1] Its anti-inflammatory actions are primarily attributed to the inhibition of two key pathways:
-
Cyclooxygenase (COX) Pathway: Salicylic acid inhibits COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1]
-
NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes.[2] This inhibition is thought to be mediated through the inhibition of IκB kinase-β (IKKβ).
Q3: What is the best way to prepare this compound for oral administration in rodents?
A3: this compound is relatively insoluble in acidic environments like the stomach.[1] For oral gavage, it is often prepared as a suspension in a suitable vehicle. A common vehicle is an aqueous solution of 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80. It is crucial to ensure a uniform suspension to deliver a consistent dose.
Q4: How can I measure the anti-inflammatory effect of this compound in vivo?
A4: Several well-established animal models can be used to assess the anti-inflammatory activity of this compound. A widely used model is the carrageenan-induced paw edema model in rats or mice. The anti-inflammatory effect can be quantified by measuring the reduction in paw volume or thickness using a plethysmometer. Additionally, you can measure the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in serum or tissue homogenates using ELISA.
Q5: What are some common issues encountered when working with this compound in vivo and how can I troubleshoot them?
A5: Please refer to our detailed troubleshooting guide below for a comprehensive list of potential issues and their solutions.
Troubleshooting Guides
Issue 1: High variability in anti-inflammatory response between animals.
-
Potential Cause: Inconsistent dosing, genetic variability in the animal strain, or variations in the inflammatory stimulus.
-
Troubleshooting Steps:
-
Ensure accurate and consistent oral gavage technique.
-
Use a well-characterized and genetically homogenous animal strain.
-
Standardize the preparation and administration of the inflammatory agent (e.g., carrageenan).
-
Increase the number of animals per group to improve statistical power.
-
Issue 2: Difficulty in preparing a stable and homogenous this compound suspension.
-
Potential Cause: Poor solubility of this compound in the chosen vehicle.
-
Troubleshooting Steps:
-
Ensure the vehicle components (e.g., CMC, Tween 80) are properly dissolved before adding this compound.
-
Use a sonicator or homogenizer to aid in the dispersion of this compound particles.
-
Prepare the suspension fresh before each experiment to minimize settling.
-
Consider alternative vehicles, but ensure they are non-toxic and do not interfere with the experimental outcomes.
-
Issue 3: Unexpected adverse effects in treated animals (e.g., gastrointestinal irritation, weight loss).
-
Potential Cause: Although this compound is known for its improved gastrointestinal safety profile compared to other NSAIDs, high doses may still cause some irritation.[1] Weight loss could be due to the drug's metabolic effects or reduced food intake.
-
Troubleshooting Steps:
-
Monitor animals closely for any signs of distress.
-
Consider reducing the dose if adverse effects are observed.
-
Ensure the gavage procedure is performed correctly to avoid esophageal injury.
-
Measure food and water intake to determine if the drug is affecting appetite.
-
Data Presentation
The following tables summarize quantitative data from a representative in vivo study investigating the effects of this compound.
Table 1: Effect of this compound on Inflammatory Markers in a Rat Model of Prediabetes
| Treatment Group | Serum TNF-α (pg/mL) | Serum MCP-1 (pg/mL) |
| Control (Untreated) | 2.5 ± 0.3 | 150 ± 20 |
| This compound (200 mg/kg/day) | 1.8 ± 0.2 | 110 ± 15 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the control group. This table is a representative example based on findings that this compound treatment was associated with a significant reduction in serum concentrations of TNF-α and MCP-1.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water. Add Tween 80 to a final concentration of 0.1% (v/v) and mix thoroughly until a clear solution is formed.
-
This compound Suspension: Weigh the required amount of this compound powder based on the desired dose and the total volume of suspension needed.
-
Slowly add the this compound powder to the vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for a short period to break up any aggregates.
-
Visually inspect the suspension for homogeneity before each administration.
Protocol 2: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats (180-220 g) to the experimental conditions for at least one week.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
This compound Administration: Administer the prepared this compound suspension or vehicle control via oral gavage one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for the this compound-treated group compared to the vehicle control group at each time point.
Protocol 3: Measurement of Serum Cytokines by ELISA
-
Blood Collection: At the end of the experiment, collect blood samples from the animals via cardiac puncture under anesthesia.
-
Serum Preparation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
ELISA Procedure: Use commercially available ELISA kits for rat TNF-α and IL-6. Follow the manufacturer's instructions for the assay procedure, including the preparation of standards, samples, and reagents.
-
Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the serum samples based on the standard curve.
Mandatory Visualizations
Caption: this compound's dual anti-inflammatory mechanism.
Caption: Workflow for in vivo anti-inflammatory assessment.
Caption: Troubleshooting high experimental variability.
References
Identifying and minimizing off-target effects of Salsalate in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing the off-target effects of Salsalate in vitro. This compound is a prodrug that is rapidly hydrolyzed into two molecules of salicylic acid, its active metabolite. While its primary anti-inflammatory mechanism involves the inhibition of the NF-κB pathway, salicylic acid exhibits numerous other biological activities that can influence experimental results.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound in vitro?
A1: this compound is a prodrug of salicylic acid. Its primary anti-inflammatory effect is attributed to the inhibition of IκB kinase (IKK), which prevents the activation of the transcription factor NF-κB. This, in turn, suppresses the expression of pro-inflammatory genes and cytokines. Although salicylic acid is a weak inhibitor of cyclooxygenase (COX) enzymes in vitro, this is also considered part of its mechanism.
Q2: What are the most significant off-target effects of this compound/salicylate to consider in vitro?
A2: The most prominent off-target effects reported for salicylate, the active form of this compound, include:
-
Mitochondrial Uncoupling: Salicylate can act as a protonophore, disrupting the mitochondrial membrane potential and uncoupling oxidative phosphorylation from ATP synthesis. This leads to increased oxygen consumption, enhanced glycolysis, and reduced ATP production.
-
AMP-Activated Protein Kinase (AMPK) Activation: Salicylate directly activates AMPK, a key regulator of cellular energy homeostasis. This can lead to widespread changes in cellular metabolism, including the inhibition of fatty acid synthesis and promotion of fatty acid oxidation.
-
Alteration of Cellular Metabolism: Beyond mitochondrial uncoupling, this compound has been shown to suppress de novo lipogenesis (DNL) in hepatocytes.
-
Inhibition of Cell Proliferation: Salicylate can suppress DNA, RNA, and protein synthesis, leading to reduced cell proliferation.
-
Induction of Apoptosis/Necrosis: At certain concentrations, salicylate can potentiate both necrotic and apoptotic cell death by promoting the onset of the mitochondrial permeability transition (MPT).
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: To minimize off-target effects:
-
Use the Lowest Effective Concentration: Titrate this compound/salicylate to the lowest concentration that elicits the desired on-target effect (e.g., NF-κB inhibition).
-
Include Appropriate Controls: Use multiple controls, including vehicle-only, and consider a control compound that shares some but not all of this compound's activities if available.
-
Monitor Mitochondrial Health: Routinely assess mitochondrial function using assays for oxygen consumption, ATP levels, or mitochondrial membrane potential, especially when unexpected metabolic changes are observed.
-
Confirm Target Engagement: Use specific assays (e.g., Western blot for phosphorylated IκB or an NF-κB reporter assay) to confirm that the observed effects correlate with the engagement of the intended target.
-
Consider the Metabolite: Since this compound is a prodrug, using salicylic acid directly may provide more consistent results and avoid confounding factors related to hydrolysis rates in different cell types.
Q4: At what concentrations are off-target effects of salicylate typically observed?
A4: Off-target effects can occur within the therapeutic range. Clinically relevant serum salicylate concentrations are around 1-3 mM. Studies have shown:
-
Mitochondrial uncoupling can be observed at concentrations from subclinical to clinical levels (~1.0 mmol/L).
-
Direct activation of AMPK has been noted at concentrations below 10 mM.
-
Inhibition of lymphocyte DNA synthesis was observed at 30 mg/100 ml (approximately 2.17 mM).
-
Potentiation of apoptosis was seen with 1 mM salicylate.
Troubleshooting Guide
Issue 1: My cells show signs of metabolic stress (e.g., increased lactate production, decreased ATP) after this compound treatment, which is confounding my results.
-
Possible Cause: This is a classic sign of mitochondrial uncoupling by salicylate. Salicylate can transport protons across the inner mitochondrial membrane, dissipating the proton gradient needed for ATP synthesis. The cell compensates by increasing glycolysis, leading to higher lactate production.
-
Troubleshooting Steps:
-
Confirm Mitochondrial Uncoupling: Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) using a metabolic analyzer. An increase in basal OCR and a simultaneous increase in ECAR are indicative of uncoupling.
-
Measure ATP Levels: Use a luminescence-based ATP assay to quantify cellular ATP. A significant drop after treatment confirms an energy deficit.
-
Lower the Concentration: Determine if the metabolic stress is dose-dependent. Reduce the this compound concentration to a level that maintains the on-target effect while minimizing metabolic disruption.
-
Supplement Culture Media: Ensure the culture media has sufficient glucose to support the increased glycolytic rate, which may help maintain cell viability during short-term experiments.
-
Issue 2: I am observing unexpected phosphorylation of proteins unrelated to the NF-κB pathway.
-
Possible Cause: Salicylate is a known activator of AMP-activated protein kinase (AMPK). Activated AMPK is a serine/threonine kinase with many downstream targets involved in metabolism, cell growth, and autophagy. This could lead to a cascade of phosphorylation events.
-
Troubleshooting Steps:
-
Check AMPK Activation Status: Perform a Western blot to check the phosphorylation status of AMPK (at Threonine 172) and its canonical substrate, Acetyl-CoA Carboxylase (ACC).
-
Use an AMPK Inhibitor: To confirm that the unexpected phosphorylation is AMPK-dependent, pre-treat cells with a specific AMPK inhibitor (e.g., Compound C) before adding this compound.
-
Consult Kinase Profiling Databases: Check databases for known off-target kinase interactions of salicylate to see if your protein of interest is a known or predicted target.
-
Perform a Kinome Array: If the off-target phosphorylation is critical to your study, a kinome array can provide a broader picture of the kinases affected by this compound in your specific cell model.
-
Issue 3: My colorimetric assay (e.g., for cell viability or a specific metabolite) is giving inconsistent or falsely elevated results.
-
Possible Cause: Salicylates can directly interfere with certain chemical assays. For example, high concentrations of salicylate have been shown to cause false-positive reactions in the Trinder assay for acetaminophen and can interfere with other colorimetric methods.
-
Troubleshooting Steps:
-
Run an Acellular Control: Perform the assay in your experimental media containing this compound but without any cells. A significant signal in this control indicates direct interference.
-
Consult the Assay Manufacturer: Contact the technical support for your assay kit to ask about known interferences, specifically with salicylates.
-
Switch to an Orthogonal Method: Use an assay based on a different detection principle. For example, if a colorimetric viability assay (like MTT) is problematic, switch to a fluorescence-based assay (like Calcein-AM) or a luminescence-based assay (like CellTiter-Glo).
-
Issue 4: I am studying thyroid hormone signaling, and this compound treatment is altering my results in unexpected ways.
-
Possible Cause: this compound and salicylate are known to inhibit the binding of thyroid hormones (T4 and T3) to their transport proteins in serum, including thyroxine-binding globulin (TBG), transthyretin, and albumin. If your in vitro system contains serum or these binding proteins, this compound could increase the free concentration of thyroid hormones, leading to downstream effects.
-
Troubleshooting Steps:
-
Use Serum-Free Media: If your experimental design allows, switch to a serum-free or defined media to eliminate the confounding variable of hormone-binding proteins.
-
Use Charcoal-Stripped Serum: If serum is required, use charcoal-stripped serum, which has reduced levels of hormones and other small molecules.
-
Quantify Free Hormone Levels: If the effect is central to your research, measure the concentration of free T3/T4 in your culture supernatant after this compound treatment to confirm a displacement effect.
-
Quantitative Data Summary
Table 1: In Vitro Concentrations of Salicylate and Observed Off-Target Effects
| Concentration | Effect | Cell/System Type | Reference |
| ~1.0 mmol/L | Mitochondrial Uncoupling | Primary Hepatocytes | |
| 1.0 mM | Potentiation of Necrosis & Apoptosis | Rat Hepatocytes | |
| < 10 mM | Direct AMPK Activation | HEK-293 Cells | |
| 30 mg/100 ml (~2.17 mM) | Suppression of DNA Synthesis | Human Lymphocytes | |
| 0.24 - 1.16 mM | Inhibition of T4 binding to proteins | Human Serum |
Visualizations of Pathways and Workflows
References
- 1. This compound treatment following traumatic brain injury reduces inflammation and promotes a neuroprotective and neurogenic transcriptional response with concomitant functional recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. AMPK: mediating the metabolic effects of salicylate-based drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an Old, Inexpensive Drug with Potential New Indications: A Review of the Evidence from 3 Recent Studies [ahdbonline.com]
Addressing Salsalate interference in colorimetric and fluorescent assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Salsalate and its primary metabolite, salicylic acid, in colorimetric and fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with my assays?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that is a dimer of salicylic acid.[1][2] In the body, it is rapidly hydrolyzed into two molecules of salicylic acid, which is the active compound.[1] Interference in assays can stem from both the parent this compound molecule and, more commonly, its metabolite, salicylic acid.
The interference can be due to several factors:
-
Chemical Structure: Salicylic acid possesses a phenolic hydroxyl group and a carboxylic acid group, making it chemically reactive.[3]
-
Spectral Properties: Salicylic acid has intrinsic absorbance and fluorescence properties that can overlap with the spectra of assay reagents or products.
-
Biological Activity: this compound and salicylic acid have known biological effects, such as inhibiting cyclooxygenase (COX) enzymes and modulating signaling pathways like NF-κB, which can interfere with cell-based assays.[4]
Q2: Which types of assays are most susceptible to this compound interference?
Both colorimetric and fluorescent assays can be affected. Commonly affected assays include:
-
Colorimetric Assays:
-
Trinder-based assays for salicylate and other analytes.
-
Colorimetric acetaminophen assays.
-
Protein quantification assays like the Bradford and BCA assays.
-
-
Fluorescent Assays:
-
Assays using UV excitation, due to the intrinsic fluorescence of salicylic acid.
-
Cell viability and cytotoxicity assays (e.g., MTT, AlamarBlue).
-
Reporter gene assays (e.g., luciferase).
-
Q3: What are the spectral properties of this compound and salicylic acid that I should be aware of?
Understanding the spectral properties is crucial for troubleshooting.
| Compound | Absorbance Maxima (λmax) | Excitation Maxima (λex) | Emission Maxima (λem) |
| Salicylic Acid | ~230-240 nm and ~295-305 nm | ~295-300 nm | ~412 nm |
| This compound | ~305 nm | Not commonly reported | Not commonly reported |
Note: The exact spectral properties can vary depending on the solvent and pH.
Troubleshooting Guides
Colorimetric Assay Interference
Problem: Inaccurate readings in my colorimetric assay when samples contain this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for colorimetric assay interference.
Detailed Guidance:
-
Bradford Assay: The Bradford assay relies on the binding of Coomassie dye to proteins, primarily basic and aromatic amino acid residues. While direct interference from this compound isn't extensively documented, high concentrations of any small molecule with aromatic rings could potentially interact with the dye. It is recommended to run a this compound-only control to check for background absorbance.
-
BCA Assay: The bicinchoninic acid (BCA) assay involves the reduction of Cu²⁺ to Cu⁺ by protein, followed by the detection of Cu⁺ with BCA. Substances that can reduce Cu²⁺ can interfere. While this compound itself is not a strong reducing agent, some drugs have been shown to interfere with the BCA assay. It is crucial to test for interference by including this compound in a blank sample.
-
Trinder Assay: This assay is commonly used to measure salicylates and involves the reaction of salicylate with ferric ions to produce a colored complex. Other phenolic compounds can also react, leading to false positives. Conversely, substances that chelate iron can cause false negatives.
Fluorescent Assay Interference
Problem: My fluorescent assay is giving unexpected results in the presence of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescent assay interference.
Detailed Guidance:
-
Cell Viability Assays (MTT, AlamarBlue):
-
MTT Assay: This assay measures mitochondrial reductase activity. Salicylate has been shown to affect mitochondrial function, which could lead to a direct biological interference with the assay readout, independent of cell viability.
-
AlamarBlue (Resazurin) Assay: This assay also measures cellular metabolic activity. Direct chemical interference is possible if this compound or its metabolites can reduce resazurin. It's important to run controls with this compound in cell-free media.
-
-
Reporter Gene Assays (Luciferase): Small molecules can directly inhibit or stabilize the luciferase enzyme, or quench the luminescent signal.
-
Troubleshooting Tip: Perform a cell-free luciferase assay by adding this compound to a reaction containing recombinant luciferase and its substrate. A decrease in luminescence would indicate direct enzyme inhibition or signal quenching.
-
Cell-Based Assay Interference
Problem: I'm observing unexpected biological effects in my cell-based assay that may be off-target effects of this compound.
This compound's Known Biological Effects:
This compound and salicylic acid can influence several cellular pathways, which may confound the interpretation of cell-based assay results.
References
- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 2. graphviz.org [graphviz.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
Technical Support Center: Strategies to Reduce Salsalate-Associated Tinnitus in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating therapeutic strategies for salsalate-associated tinnitus in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism of this compound-induced tinnitus in preclinical models?
High doses of salicylate, the active metabolite of this compound, are known to induce temporary tinnitus and hearing loss.[1][2] The primary underlying mechanism involves the over-activation of N-methyl-D-aspartate (NMDA) receptors in the auditory pathway, leading to glutamate excitotoxicity.[2][3] This excitotoxicity is characterized by an excessive influx of intracellular Ca2+, mitochondrial dysfunction, and the production of reactive oxygen species (ROS), ultimately causing neuronal damage.[2] Additionally, neuroinflammatory processes, involving cytokines like TNF-α, have been implicated.
Q2: Which preclinical models are most commonly used to assess this compound-induced tinnitus?
The most common in vivo models are rats and mice. Tinnitus-like behavior is often assessed using methods like Gap-Prepulse Inhibition of the Acoustic Startle (GPIAS) reflex or active avoidance tasks. Auditory function is typically evaluated using Auditory Brainstem Response (ABR) and Distortion Product Otoacoustic Emissions (DPOAEs). In vitro studies frequently utilize neuronal cell lines like SH-SY5Y or primary cortical neurons to investigate cellular mechanisms.
Q3: What are some promising therapeutic agents that have been tested in these preclinical models?
Several agents targeting the known mechanisms of this compound ototoxicity have shown promise:
-
Resveratrol: This natural polyphenol has been shown to reduce the expression of the NMDA receptor subunit NR2B, TNFα, and ARC in neuronal cells. It also attenuated salicylate-induced GPIAS deficits and ABR threshold shifts in rats.
-
Valproic Acid (VPA): An anticonvulsant that regulates NMDA receptor activity, VPA has been found to attenuate salicylate-induced increases in NR2B expression, ROS levels, and apoptosis markers in both in vitro and in vivo models.
-
TNF-α Blockers (e.g., Etanercept): Targeting neuroinflammation, these agents have been shown to decrease salicylate-induced tinnitus-like behavior and reduce the expression of TNFR1/R2, NR2B, and DREAM in the cochlea of mice.
-
Dithiothalidomide (TLD): This immunomodulatory agent has been shown to reduce tinnitus phenotype in salicylate-induced tinnitus models by blocking TNF-α expression and preventing neuroinflammation.
-
Memantine: As an NMDA receptor antagonist, memantine has been investigated, although its efficacy in protecting cochlear structures appears limited, it has shown some positive effects in behavioral tests.
Troubleshooting Guides
Issue 1: Inconsistent or absent tinnitus-like behavior after this compound administration.
-
Problem: Difficulty in reliably inducing a tinnitus phenotype, as measured by GPIAS or other behavioral tests.
-
Possible Causes & Solutions:
-
Dosage and Administration: this compound dosage is critical. Doses ranging from 150 to 400 mg/kg are typically effective in rats. Ensure accurate weight-based calculations and consistent intraperitoneal (i.p.) injection technique. Chronic administration (e.g., daily for 7 days) may be required to establish a stable tinnitus model.
-
Timing of Behavioral Testing: The onset of tinnitus-like behavior is time-dependent. It has been shown that rats exhibit GPIAS deficits around 1-2 hours after a systemic salicylate injection. Ensure your testing paradigm aligns with the peak effect window.
-
Frequency Specificity: Salicylate-induced tinnitus is often high-pitched. Behavioral tests should focus on relevant frequencies, typically around 16 kHz in rats.
-
Animal Strain and Individual Variability: Be aware of potential strain differences in sensitivity to this compound. A pilot study to determine the optimal dose and time course in your specific strain may be beneficial.
-
Issue 2: High variability in Auditory Brainstem Response (ABR) measurements.
-
Problem: Large standard deviations in ABR threshold shifts, making it difficult to assess the efficacy of a therapeutic agent.
-
Possible Causes & Solutions:
-
Anesthesia: The type and depth of anesthesia can significantly affect ABR recordings. Use a consistent anesthetic regimen and monitor the animal's physiological state throughout the procedure.
-
Electrode Placement: Ensure subdermal needle electrodes are placed correctly and securely to maintain low impedance. Inconsistent placement can lead to noisy and variable recordings.
-
Acoustic Calibration: Calibrate your sound delivery system regularly to ensure accurate and repeatable stimulus presentation.
-
Baseline Measurements: Always obtain stable baseline ABR measurements before any treatment to account for individual differences in hearing sensitivity.
-
Issue 3: Discrepancy between in vitro and in vivo results.
-
Problem: A compound shows promise in reducing excitotoxicity in cell culture but fails to attenuate tinnitus-like behavior in animal models.
-
Possible Causes & Solutions:
-
Bioavailability and Pharmacokinetics: The compound may have poor penetration into the central nervous system or be rapidly metabolized in vivo. Consider formulation changes or different routes of administration to improve bioavailability.
-
Complex Mechanisms: Tinnitus is a complex phenomenon involving both peripheral and central auditory pathways. In vitro models may not fully recapitulate this complexity. An effective therapeutic may need to target multiple pathways.
-
Off-Target Effects: The compound may have unforeseen off-target effects in vivo that counteract its beneficial actions.
-
Quantitative Data Summary
Table 1: Effects of Therapeutic Agents on Salicylate-Induced Tinnitus-Like Behavior
| Therapeutic Agent | Animal Model | This compound Dosage | Therapeutic Dosage | Behavioral Assay | Key Finding | Reference |
| Resveratrol | Rat | 400 mg/kg/day (i.p.) for 7 days | 250 mg/kg/day (i.p.) for 7 days | GPIAS (16 kHz) | Attenuated the salicylate-induced decrease in GPIAS values. | |
| Valproic Acid | Rat | Not specified | Pretreatment | Not specified | Beneficial effects observed in a salicylate-induced tinnitus model. | |
| Etanercept | Mouse | 300 mg/kg (i.p.) | 30 mg/kg (i.p.) for 3 days | Tinnitus Score | Significantly decreased salicylate-induced tinnitus-associated behavior. | |
| Memantine | Rat | 300 mg/kg/day (i.p.) for 7 days | 10 mg/kg/day (i.p.) for 7 days | Active Avoidance | Improved results in behavioral tests compared to salicylate alone. | |
| Dithiothalidomide | Mouse | Not specified | Not specified | GPIAS (16 kHz) | Increased the percentage of startle GAP suppression. |
Table 2: Effects of Therapeutic Agents on Auditory Function and Molecular Markers
| Therapeutic Agent | Animal Model | Key Auditory/Molecular Measure | Effect of Salicylate | Effect of Therapeutic Agent | Reference |
| Resveratrol | Rat | ABR Thresholds | Elevated thresholds | Attenuated the salicylate-induced threshold shift. | |
| Resveratrol | Rat | NR2B Expression (Auditory Cortex) | Increased | Significantly attenuated the increased expression. | |
| Valproic Acid | In vitro | NR2B, TNFα, ARC Expression | Increased | Attenuated the increased expression. | |
| Valproic Acid | In vitro | Intracellular ROS Levels | Increased | Attenuated the increased levels. | |
| Etanercept | Mouse | TNFR1/R2, NR2B, DREAM mRNA | Increased | Reduced mRNA expression levels in the cochlea. | |
| Dithiothalidomide | Mouse | ABR Wave I Amplitude | Decreased | Increased ABR Wave I amplitude. |
Experimental Protocols
1. Salicylate-Induced Tinnitus Animal Model (Rat)
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before experiments.
-
Tinnitus Induction: Administer sodium salicylate intraperitoneally (i.p.) at a dose of 300-400 mg/kg daily for the duration of the study (e.g., 7 days). Control animals receive saline injections.
-
Therapeutic Intervention: The therapeutic agent can be administered prior to or concurrently with the salicylate injections, depending on the experimental design.
-
Behavioral and Electrophysiological Testing: Conduct baseline measurements before the start of injections and at specified time points during the treatment period.
2. Gap-Prepulse Inhibition of the Acoustic Startle (GPIAS) Reflex
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a loudspeaker for background noise and acoustic stimuli, and a sensor to measure the whole-body startle reflex.
-
Procedure:
-
Place the animal in the restrainer within the chamber and allow a 5-minute acclimatization period with background noise (e.g., 60 dB SPL).
-
The test consists of trials with a startle stimulus alone (e.g., 110 dB SPL broadband noise) and trials where the startle stimulus is preceded by a brief silent gap in the background noise (gap-prepulse).
-
The gap duration is typically short (e.g., 50 ms).
-
The background noise is filtered to center around the frequency of interest (e.g., 16 kHz).
-
A reduced startle response in the gap-prepulse trials indicates that the animal detected the gap. Animals with tinnitus at the background noise frequency are expected to have impaired gap detection, resulting in a smaller reduction of the startle response.
-
-
Data Analysis: The GPIAS is typically calculated as a percentage: (1 - (Startle amplitude with gap / Startle amplitude without gap)) * 100.
3. Auditory Brainstem Response (ABR)
-
Anesthesia: Anesthetize the animal with a suitable agent (e.g., ketamine/xylazine cocktail).
-
Electrode Placement: Place subdermal needle electrodes at the vertex (active), behind the test ear (reference), and in the contralateral hind limb (ground).
-
Stimuli: Present click stimuli and tone pips at various frequencies (e.g., 4, 8, 16, 32 kHz) through a calibrated speaker inserted into the ear canal.
-
Recording: Record the evoked neural responses. Average multiple sweeps (e.g., 512-1024) for each stimulus intensity.
-
Threshold Determination: Start at a high intensity and decrease in 5 or 10 dB steps. The ABR threshold is the lowest intensity at which a clear and repeatable wave pattern (typically Wave II or III in rodents) is identifiable.
Visualizations
Caption: Signaling pathway of this compound-induced tinnitus and therapeutic targets.
Caption: General experimental workflow for preclinical tinnitus studies.
References
Improving the bioavailability of Salsalate in oral formulations for research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the oral bioavailability of Salsalate in research formulations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: The primary challenges in the oral formulation of this compound stem from its physicochemical properties. This compound is a prodrug of salicylic acid and is characterized by low aqueous solubility, especially in the acidic environment of the stomach (less than 0.1 mg/mL at pH 1.0).[1] While its solubility increases in the more neutral pH of the small intestine where it is partially hydrolyzed, its overall poor solubility can limit its dissolution rate, which is often the rate-limiting step for absorption of poorly soluble drugs.[2][3] This can lead to incomplete absorption and variable bioavailability.[4][5] Additionally, like many drugs, it may be subject to first-pass metabolism.
Q2: What are the key physicochemical properties of this compound to consider during formulation development?
A2: Understanding the physicochemical properties of this compound is crucial for designing effective oral formulations. Key parameters are summarized in the table below.
| Property | Value | Significance in Formulation |
| Molecular Weight | 258.23 g/mol | Influences diffusion and membrane transport. |
| Solubility | Insoluble in acidic gastric fluids (< 0.1 mg/ml at pH 1.0); readily soluble in the small intestine. | Dictates the need for solubility enhancement techniques to ensure dissolution before absorption. |
| LogP (Octanol/Water) | No experimental value found; predicted values vary. | Indicates the lipophilicity of the drug, which affects its ability to permeate cell membranes. |
| pKa | No experimental value found. | As a dicarboxylic acid derivative, its ionization state will be pH-dependent, affecting solubility and permeability. |
| Metabolism | Hydrolyzed to two molecules of salicylic acid in the small intestine and after absorption. | As a prodrug, the release of the active metabolite is a key consideration. |
Q3: What are the most promising strategies to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the solubility and dissolution challenges of this compound, thereby enhancing its oral bioavailability. These include:
-
Particle Size Reduction (Micronization & Nanonization): Decreasing the particle size increases the surface area available for dissolution. Nanosuspensions of this compound have been shown to potentially increase bioavailability.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate by presenting it in an amorphous, higher-energy state.
-
Nanoformulations: Encapsulating this compound in nanoparticles, such as those made from chitosan, can improve solubility, protect the drug, and potentially offer controlled release.
-
Use of Permeation Enhancers: Co-administration with permeation enhancers can facilitate the transport of this compound and its active metabolite, salicylic acid, across the intestinal epithelium.
Troubleshooting Guides
Problem 1: Low and Variable Dissolution Rates in In Vitro Testing
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor wettability of this compound powder. | Incorporate a surfactant (e.g., sodium lauryl sulfate) at a low concentration (0.1-1%) in the dissolution medium. | Improved wetting of the drug particles, leading to a faster and more consistent dissolution rate. |
| Inadequate agitation in the dissolution apparatus. | For USP Apparatus 2 (paddle), ensure the paddle speed is optimized (typically 50-75 RPM) to create a gentle vortex without causing excessive foaming. For USP Apparatus 1 (basket), ensure no particles are clogging the mesh. | Consistent and reproducible dissolution profiles by ensuring adequate hydrodynamic conditions. |
| pH of the dissolution medium is too low. | This compound is poorly soluble in acidic conditions. Use a dissolution medium that mimics the pH of the small intestine (pH 6.8 phosphate buffer). | Increased dissolution rate due to the higher solubility of this compound at a more neutral pH. |
| Drug polymorphism or crystallinity. | Characterize the solid-state of the this compound raw material using techniques like XRPD and DSC. Consider formulating as an amorphous solid dispersion. | Amorphous forms generally exhibit higher apparent solubility and faster dissolution rates compared to crystalline forms. |
Problem 2: Poor Permeability in Caco-2 Cell Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High efflux ratio of this compound or salicylic acid. | Conduct bi-directional Caco-2 permeability assays (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. If high, consider co-formulating with a known efflux pump inhibitor (e.g., verapamil - for research purposes only). | Identification of active efflux as a limiting factor for permeability and a strategy to overcome it. |
| Low paracellular transport. | Include a paracellular permeation enhancer in the formulation. Sodium salicylate itself has been shown to reversibly increase paracellular permeability. | Enhanced transport of the drug through the tight junctions between Caco-2 cells. |
| Cell monolayer integrity is compromised. | Monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the experiment. Ensure TEER values are within the acceptable range for your laboratory. | Validation that the observed permeability is due to transport across a healthy cell layer and not due to leakage. |
Problem 3: Inconsistent Pharmacokinetic (PK) Data in Animal Studies
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Food effect on absorption. | Food can slow the absorption of salicylates. Standardize feeding conditions for animal studies. Typically, animals are fasted overnight before dosing. | Reduced variability in the rate and extent of drug absorption, leading to more consistent PK profiles. |
| Rapid metabolism or first-pass effect. | This compound is hydrolyzed to salicylic acid. Measure both this compound and salicylic acid concentrations in plasma samples. The half-life of this compound is short (around 1 hour), while salicylic acid's half-life is longer and dose-dependent. | A complete pharmacokinetic profile of both the prodrug and the active metabolite, providing a clearer understanding of its in vivo behavior. |
| Inadequate formulation for the animal model. | The formulation used may not be optimal for the GI physiology of the animal model (e.g., rats). Consider pre-formulation screening of different formulations (e.g., suspensions, solutions with co-solvents, solid dispersions) in a small pilot study. | Selection of a formulation that provides consistent and adequate drug exposure in the chosen animal model. |
Experimental Protocols
In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of pH 6.8 phosphate buffer.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 RPM.
-
Procedure:
-
Place the this compound formulation (e.g., tablet, capsule, or a specified amount of powder) into the dissolution vessel.
-
Start the apparatus and withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples promptly through a suitable filter (e.g., 0.45 µm PTFE).
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis: Plot the percentage of drug dissolved against time to obtain a dissolution profile.
Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Measure the TEER of the monolayers before the experiment to ensure their integrity.
-
Transport Buffer: Use a transport buffer such as Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4.
-
Procedure (Apical to Basolateral Permeability):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the this compound formulation (dissolved in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37 °C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C0 is the initial drug concentration in the donor chamber.
-
In Vivo Pharmacokinetic Study in Rats
-
Animals: Use male Sprague-Dawley or Wistar rats, allowing for an acclimatization period.
-
Housing and Diet: House the animals under standard conditions and fast them overnight before the study, with free access to water.
-
Formulation Administration: Administer the this compound formulation orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at specific time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.
-
Sample Analysis: Determine the plasma concentrations of this compound and its metabolite, salicylic acid, using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) using non-compartmental analysis software.
Visualizations
Caption: A typical experimental workflow for developing and evaluating oral this compound formulations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound and salicylic acid in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cell viability assay optimization for high concentrations of Salsalate
Welcome to the Technical Support Center for Cell Viability Assay Optimization. This resource is designed for researchers, scientists, and drug development professionals who are working with high concentrations of Salsalate and encountering challenges in accurately assessing cell viability.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that arise when performing cell viability assays in the presence of high concentrations of this compound.
FAQ 1: My MTT/XTT/MTS assay shows increased absorbance at high this compound concentrations, suggesting increased viability. Is this accurate?
Answer: This is a common artifact and likely does not represent increased cell viability. This compound is known to affect cellular metabolism, which can directly interfere with tetrazolium-based assays like MTT, XTT, and MTS.
Troubleshooting:
-
Mechanism of Interference: this compound and its active metabolite, salicylic acid, can act as mitochondrial uncouplers and activate AMP-activated protein kinase (AMPK).[1][2][3] This can alter the metabolic state of the cells and the rate of NADH and NADPH production, which are essential for the reduction of the tetrazolium salts to a colored formazan product.[4][5] This interference can lead to a stronger colorimetric signal that is independent of the actual number of viable cells.
-
Recommendation: It is crucial to validate your findings with an orthogonal assay that does not rely on mitochondrial reductase activity. Good alternatives include assays that measure cell membrane integrity (e.g., LDH assay) or apoptosis markers (e.g., Caspase-Glo assay).
FAQ 2: What are the best alternative assays to use when working with high concentrations of this compound?
Answer: Given this compound's impact on cellular metabolism, the most reliable alternative assays are those that measure different markers of cell health.
Recommended Alternatives:
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from cells with compromised membrane integrity, a hallmark of cytotoxicity. It is a robust method for quantifying cell death and is less likely to be affected by metabolic changes.
-
Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. It is a sensitive indicator of apoptosis induction.
-
ATP-based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is a key indicator of metabolically active cells. While still related to metabolism, they can sometimes be less susceptible to the specific interferences seen with reductase-based assays. However, validation is still recommended.
-
Protease Viability Marker Assay: This assay measures the activity of a protease that is only active in viable cells with intact membranes.
FAQ 3: I'm observing high variability between my replicate wells. What could be the cause?
Answer: High variability can stem from several factors, especially when working with compounds that may have solubility issues or affect cell adhesion.
Troubleshooting:
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently pipette up and down to mix between replicates. Allowing the plate to sit at room temperature for 15-30 minutes before incubation can promote even cell settling.
-
This compound Solubility: this compound can have limited solubility in aqueous solutions. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before diluting in culture medium. Precipitated drug can lead to inconsistent effects across the plate.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
FAQ 4: How do I determine the optimal cell seeding density for my experiment?
Answer: Optimal cell seeding density is critical for accurate and reproducible results. It ensures that cells are in the exponential growth phase during the experiment and that the assay signal is within the linear range.
Troubleshooting:
-
Perform a Cell Titration Experiment: Before treating with this compound, seed a range of cell concentrations (e.g., from 1,000 to 100,000 cells/well) and perform your chosen viability assay after the intended incubation period (e.g., 24, 48, or 72 hours).
-
Identify the Linear Range: Plot the absorbance/luminescence values against the number of cells. The optimal seeding density for your experiments should fall within the linear portion of this curve.
-
Consider Assay Type: Proliferation assays generally require a lower initial seeding density to allow for growth, while cytotoxicity assays often use a higher density to ensure a strong signal in the untreated controls.
Data Presentation
Table 1: Troubleshooting Common Artifacts in this compound Viability Assays
| Observed Problem | Potential Cause | Recommended Action | Alternative Assays |
| Increased absorbance/fluorescence with high this compound concentration in MTT/XTT/Resazurin assays. | This compound-induced metabolic changes altering reductase activity. | Wash cells with PBS before adding the assay reagent to remove residual this compound. Include a "this compound + reagent" control (no cells) to check for direct chemical interaction. | LDH Assay, Caspase-Glo Assay, ATP-based Assay |
| High background signal. | Contamination of reagents or culture. Phenol red in media can interfere with some colorimetric assays. | Use fresh, sterile reagents. Consider using phenol red-free media for the assay step. | Luminescent assays (e.g., Caspase-Glo, CellTiter-Glo) are generally less prone to background from media components. |
| Inconsistent results or high standard deviation. | Uneven cell plating, this compound precipitation, or edge effects. | Ensure a single-cell suspension before plating. Pre-warm media to avoid temperature gradients. Do not use outer wells for critical data points. | - |
| Low signal-to-noise ratio. | Suboptimal cell number or incubation time. | Optimize cell seeding density and assay incubation time. | More sensitive assays like luminescent ATP or caspase assays. |
Table 2: General Seeding Density Guidelines for 96-Well Plates
| Assay Type | Cell Type | General Seeding Density (cells/well) | Key Considerations |
| Cytotoxicity | Adherent Cells | 5,000 - 50,000 | Cells should be evenly distributed and not over-confluent at the end of the assay. |
| Suspension Cells | 5,000 - 50,000 | Minimize cell clumping for accurate results. | |
| Proliferation | Adherent/Suspension | 2,000 - 20,000 | Cells should be in the exponential growth phase and not become confluent. |
| Note: These are general starting points. The optimal density for any given cell line and experiment must be determined empirically. |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
Objective: To identify the ideal number of cells to seed so that they are in the exponential growth phase for the duration of the experiment.
-
Prepare Cell Suspension: Harvest and count healthy, sub-confluent cells. Prepare a single-cell suspension in a complete culture medium.
-
Create Serial Dilutions: Perform a serial dilution of the cell suspension to create a range of densities. A common starting point for a 96-well plate is from 1,000 to 50,000 cells per well.
-
Seed Cells: Pipette 100 µL of each cell dilution into at least three replicate wells of a 96-well plate. Include "media only" wells as a blank control.
-
Incubate: Incubate the plate for the intended duration of your this compound treatment (e.g., 24, 48, or 72 hours).
-
Perform Viability Assay: At the end of the incubation period, perform your chosen cell viability assay according to the manufacturer's protocol.
-
Analyze Data: Plot the measured signal (e.g., absorbance, fluorescence, luminescence) against the number of cells seeded. The optimal seeding density will be within the linear range of the resulting curve.
Protocol 2: LDH Cytotoxicity Assay
Objective: To quantify cytotoxicity by measuring LDH released from damaged cells.
-
Plate and Treat Cells: Seed cells at the predetermined optimal density in a 96-well plate. Allow cells to adhere overnight (for adherent cells). Treat cells with various concentrations of this compound and appropriate vehicle controls. Include untreated cells for "spontaneous LDH release" and a set of untreated cells for "maximum LDH release".
-
Induce Maximum LDH Release: Approximately 45 minutes before the end of the treatment period, add 10 µL of Lysis Solution to the "maximum LDH release" wells.
-
Prepare Supernatant: Centrifuge the plate at 600 x g for 10 minutes to pellet the cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Incubate: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate for up to 30 minutes at room temperature, protected from light.
-
Measure Absorbance: Add 50 µL of Stop Solution to each well and measure the absorbance at 490 nm.
-
Calculate Cytotoxicity: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Protocol 3: Caspase-Glo® 3/7 Assay
Objective: To measure caspase-3 and -7 activity as an indicator of apoptosis.
-
Plate and Treat Cells: Seed cells at the optimal density in a white-walled 96-well plate suitable for luminescence assays. Treat cells with this compound and appropriate controls for the desired time period.
-
Equilibrate Plate: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Prepare Caspase-Glo® Reagent: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add Reagent: Add 100 µL of the prepared reagent to each well.
-
Mix and Incubate: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measure Luminescence: Measure the luminescence of each well using a plate-reading luminometer.
-
Analyze Data: The luminescent signal is proportional to the amount of caspase activity.
Visualizations
References
- 1. Short this compound administration affects cell proliferation, metabolism, and inflammation in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. This compound (Salicylate) Uncouples Mitochondria, Improves Glucose Homeostasis, and Reduces Liver Lipids Independent of AMPK-β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 5. Cell viability assays | Abcam [abcam.com]
Technical Support Center: Western Blotting Normalization for Salsalate Treated Samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on normalizing for salsalate's effect on protein expression in Western blotting. Find troubleshooting guides and FAQs to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect protein expression?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that is a prodrug of salicylate.[1][2] It is known to exert its effects through several mechanisms, which can influence protein expression and post-translational modifications. Key mechanisms include:
-
Inhibition of the NF-κB pathway: this compound can inhibit the IκB kinase (IKK), which prevents the activation of the transcription factor NF-κB.[3][4][5] This can lead to decreased expression of pro-inflammatory genes.
-
Activation of AMP-activated protein kinase (AMPK): Salicylate, the active metabolite of this compound, can directly activate AMPK, a key regulator of metabolism. This can lead to changes in the expression and activity of proteins involved in energy homeostasis.
-
Mitochondrial Uncoupling: this compound has been shown to have protonophoric effects, leading to mitochondrial uncoupling and increased energy expenditure. This can broadly impact cellular metabolism and protein expression.
-
Inhibition of Protein Synthesis: Salicylates can induce the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), leading to a general inhibition of mRNA translation.
Q2: Why is normalization particularly challenging for this compound-treated samples in Western blotting?
Q3: What are the recommended normalization strategies for Western blots with this compound-treated samples?
A3: Given the potential for this compound to alter housekeeping protein expression, the following normalization strategies are recommended:
-
Total Protein Normalization (TPN): This is often considered the gold standard. TPN involves staining the membrane with a total protein stain (e.g., Ponceau S, Coomassie Blue, or fluorescent stains) and normalizing the target protein signal to the total protein signal in each lane. This method is less susceptible to changes in the expression of a single protein.
-
Validated Housekeeping Protein (HKP): If using an HKP, it is crucial to validate that its expression is not affected by this compound treatment in your specific experimental model. This involves running a preliminary Western blot with a range of this compound concentrations and demonstrating that the HKP signal remains constant across all treatments.
-
Phospho-protein Normalization: When analyzing changes in protein phosphorylation, it is best to normalize the phosphorylated protein signal to the total protein signal for that specific target. This is typically done by stripping the membrane after detecting the phospho-protein and re-probing with an antibody against the total protein.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected changes in housekeeping protein (HKP) levels after this compound treatment.
-
Question: My housekeeping protein (e.g., GAPDH, β-actin) levels are changing with increasing concentrations of this compound. How should I proceed?
-
Answer:
-
Stop using that HKP for normalization. The observed changes indicate that this compound is affecting its expression in your experimental system.
-
Validate alternative HKPs. Test other commonly used HKPs from different functional classes (e.g., cytoskeletal proteins like tubulin, metabolic enzymes like GAPDH, or ribosomal proteins). However, be aware that this compound's broad effects may impact multiple HKPs.
-
Switch to Total Protein Normalization (TPN). This is the most reliable alternative. Stain your membrane with a total protein stain like Ponceau S before antibody incubation or use a fluorescent total protein stain. Normalize your protein of interest to the total protein loaded in each lane.
-
Problem 2: High background on the Western blot membrane.
-
Question: I am observing high background on my Western blots of this compound-treated samples, making it difficult to quantify my bands. What could be the cause?
-
Answer: High background can be caused by several factors, some of which may be exacerbated by the cellular effects of this compound.
-
Insufficient Blocking:
-
Troubleshooting Step: Increase the blocking time (e.g., from 1 hour to 2 hours or overnight at 4°C).
-
Troubleshooting Step: Increase the concentration of your blocking agent (e.g., from 5% to 7% non-fat milk or BSA).
-
Troubleshooting Step: Consider trying a different blocking agent. Some antibodies work better with BSA versus milk, and vice-versa.
-
-
Antibody Concentration Too High:
-
Troubleshooting Step: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.
-
-
Inadequate Washing:
-
Troubleshooting Step: Increase the number and duration of your wash steps after antibody incubations. Ensure you are using a sufficient volume of wash buffer to completely submerge the membrane.
-
-
Membrane Handling:
-
Troubleshooting Step: Handle the membrane with forceps and avoid letting it dry out at any point during the procedure.
-
-
Problem 3: Weak or no signal for the target protein.
-
Question: After treating my cells with this compound, the signal for my target protein is very weak or absent. How can I troubleshoot this?
-
Answer:
-
Confirm Protein Expression: this compound may be genuinely downregulating your protein of interest. However, it's essential to rule out technical issues.
-
Check Protein Concentration: Ensure that you are loading a sufficient amount of total protein. Perform a protein concentration assay (e.g., BCA) on your lysates before loading.
-
Optimize Antibody Dilution: Your primary antibody concentration may be too low. Try a lower dilution (higher concentration).
-
Positive Control: Include a positive control lane with a lysate known to express your target protein to confirm that your antibody and detection system are working correctly.
-
Transfer Efficiency: Check your transfer efficiency by staining the membrane with Ponceau S after transfer. If the transfer is poor, optimize the transfer time and voltage. For larger proteins, a wet transfer is often more efficient than a semi-dry transfer.
-
Data Presentation
Table 1: this compound's Effect on Key Signaling Pathways and Cellular Processes
| Signaling Pathway/Process | Effect of this compound/Salicylate | Potential Impact on Protein Expression | Key References |
| NF-κB Signaling | Inhibition of IKK, leading to decreased NF-κB activation | Downregulation of inflammatory genes (e.g., cytokines, chemokines) | |
| AMPK Signaling | Direct activation of AMPK | Altered expression of proteins involved in metabolism, potential changes in housekeeping gene expression | |
| Mitochondrial Function | Mitochondrial uncoupling | Broad changes in metabolic enzyme expression and cellular stress responses | |
| Protein Synthesis | Induction of eIF2α phosphorylation | General inhibition of mRNA translation | |
| Post-Translational Modifications | Can affect protein phosphorylation | Changes in the detection of phospho-specific antibodies |
Experimental Protocols
Protocol 1: Total Protein Normalization (TPN) using Ponceau S
-
Perform SDS-PAGE and Protein Transfer: Separate your protein lysates by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane as per standard protocols.
-
Ponceau S Staining:
-
After transfer, wash the membrane briefly in deionized water.
-
Incubate the membrane in Ponceau S solution for 5-10 minutes at room temperature with gentle agitation.
-
Wash the membrane with deionized water to remove excess stain until the protein bands are clearly visible.
-
-
Image the Membrane:
-
Image the Ponceau S-stained membrane using a gel documentation system. This image will be used for total protein quantification.
-
-
Destain:
-
Completely destain the membrane by washing with TBST (Tris-Buffered Saline with 0.1% Tween-20) until the red color is gone.
-
-
Blocking and Immunodetection:
-
Proceed with your standard Western blotting protocol for blocking, primary and secondary antibody incubations, and signal detection.
-
-
Data Analysis:
-
Quantify the band intensity for your protein of interest.
-
Quantify the total protein intensity for each lane from the Ponceau S image.
-
Normalize the signal of your protein of interest by dividing it by the total protein signal for the corresponding lane.
-
Protocol 2: Validating a Housekeeping Protein (HKP)
-
Experimental Setup:
-
Treat your cells or animal model with a range of this compound concentrations, including a vehicle control. It is recommended to use at least 3-4 different concentrations, spanning the expected effective dose.
-
-
Sample Preparation and Western Blotting:
-
Prepare protein lysates from all treatment groups.
-
Accurately determine the protein concentration of each lysate using a BCA or similar assay.
-
Load equal amounts of total protein for each sample onto an SDS-PAGE gel.
-
Perform Western blotting for the HKP you wish to validate (e.g., GAPDH, β-actin, β-tubulin).
-
-
Data Analysis:
-
Quantify the band intensity for the HKP in each lane.
-
Plot the HKP band intensity against the this compound concentration.
-
If the HKP expression level remains constant across all this compound concentrations (i.e., the plot is a flat line), it can be considered a valid loading control for your experiment. If it changes, you must select a different HKP to validate or use TPN.
-
Visualizations
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Facebook [cancer.gov]
- 3. Inhibition of nuclear factor-κB activation improves non-nitric oxide-mediated cutaneous microvascular function in reproductive-aged healthy women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound treatment following traumatic brain injury reduces inflammation and promotes a neuroprotective and neurogenic transcriptional response with concomitant functional recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Salsalate Versus Aspirin: A Comparative Analysis of Anti-inflammatory Efficacy
An objective guide for researchers and drug development professionals on the comparative performance, mechanisms, and experimental validation of salsalate and aspirin.
This guide provides a detailed comparison of the anti-inflammatory properties of this compound and its parent compound, aspirin. By examining key clinical data, experimental protocols, and underlying molecular mechanisms, this document aims to equip researchers and professionals in drug development with the necessary information to make informed decisions regarding the use and future development of these non-steroidal anti-inflammatory drugs (NSAIDs).
Executive Summary
This compound (salicylsalicylic acid) and aspirin (acetylsalicylic acid) both belong to the salicylate class of drugs and are utilized for their anti-inflammatory, analgesic, and antipyretic properties. While both drugs ultimately exert their effects through salicylic acid, their distinct chemical structures lead to differences in their mechanisms of action, efficacy profiles, and particularly their safety profiles. Clinical evidence suggests that this compound offers comparable anti-inflammatory efficacy to aspirin in chronic conditions such as rheumatoid arthritis and osteoarthritis, but with a significantly lower incidence of gastrointestinal side effects.[1][2][3] This difference is primarily attributed to their differential effects on cyclooxygenase (COX) enzymes and prostaglandin synthesis in the gastric mucosa.[4][5]
Quantitative Data Summary
The following tables summarize quantitative data from comparative clinical studies of this compound and aspirin.
Table 1: Comparative Efficacy in Rheumatoid Arthritis
| Parameter | This compound | Aspirin | Study Details |
| Number of Patients Completed | 83 | 67 | 12-week, multicenter, double-blind, parallel-group study. |
| Initial Dosage | 3 g/day | 3.6 g/day | Doses were adjusted for efficacy and tolerance. |
| Clinical Efficacy | Equivalent to aspirin across all measured variables. | Equivalent to this compound across all measured variables. | Variables included joint tenderness, swelling, and pain. |
| Patient Assessment | Significant improvement from baseline. | Significant improvement from baseline. | No significant difference between the two therapies. |
| Grip Strength | Significant increase from baseline. | Significant increase from baseline. | No significant difference between the two therapies. |
| Digital Joint Circumference | Significant decrease from baseline. | Significant decrease from baseline. | No significant difference between the two therapies. |
Table 2: Comparative Efficacy in Osteoarthritis
| Parameter | This compound | Aspirin | Study Details |
| Number of Patients | 20 | 20 | Short-term, double-blind, controlled crossover study. |
| Dosage | 3 g/day | 3.6 g/day | 2-week treatment periods. |
| Clinical Improvement | Comparable to aspirin. | Comparable to this compound. | Assessed by pain, stiffness, and sleep disturbance. |
| Serum Salicylate Levels | Similar to aspirin. | Similar to this compound. |
Table 3: Comparative Gastrointestinal Safety Profile
| Parameter | This compound | Aspirin | Placebo | Study Details |
| Severe GI Problems (RA Study) | Lower incidence | Higher incidence | N/A | 12-week study in rheumatoid arthritis patients. |
| Faecal Occult Blood Loss (OA Study) | Significantly lower | Significantly higher | N/A | Short-term study in osteoarthritis patients. |
| Gastroduodenal Mucosal Injury | Minimal | Considerable | Minimal | Endoscopic assessment after a 7.5-day course. |
| Mucosal Prostaglandin F2α and E2 Content | No significant change | >90% reduction (P < 0.001) | N/A | Measured in gastric and duodenal mucosa. |
| Plasma Prostaglandin F2α Concentration | 11% ± 9% reduction | 58% ± 6% reduction (P < 0.001) | N/A |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of comparative studies. Below are outlines of key experimental protocols used to evaluate the anti-inflammatory efficacy and safety of this compound and aspirin.
Protocol 1: Multicenter, Double-Blind, Randomized Controlled Trial in Rheumatoid Arthritis
This protocol is based on the methodology used in comparative studies of this compound and aspirin in patients with rheumatoid arthritis.
-
Patient Selection: Patients with classical or definite rheumatoid arthritis (RA) are recruited. A washout period is implemented to establish a baseline disease flare.
-
Randomization: Patients are randomly assigned to receive either this compound or aspirin in a double-blind manner.
-
Dosing Regimen: Initial doses are administered (e.g., 3 g/day for this compound and 3.6 g/day for aspirin). Doses are adjusted over an initial period (e.g., the first 5 weeks) based on clinical efficacy and patient tolerance.
-
Efficacy Assessment: Clinical efficacy is evaluated at regular intervals (e.g., baseline, and weeks 2, 4, 8, and 12). Assessed parameters include:
-
Number of tender and swollen joints.
-
Physician's and patient's global assessment of disease activity.
-
Pain intensity (e.g., using a visual analog scale).
-
Morning stiffness duration.
-
Grip strength.
-
Erythrocyte sedimentation rate (ESR) or C-reactive protein (CRP) levels.
-
-
Safety Assessment: Adverse events, particularly gastrointestinal symptoms, are monitored and recorded throughout the study. Laboratory tests for hematological, renal, and hepatic function are performed.
-
Statistical Analysis: The primary outcome is the comparison of the change in efficacy measures from baseline between the two treatment groups. Statistical tests such as t-tests or ANCOVA are used to determine the significance of any observed differences.
References
- 1. Does the acetyl group of aspirin contribute to the antiinflammatory efficacy of salicylic acid in the treatment of rheumatoid arthritis? The Multicenter this compound/Aspirin Comparison Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does the acetyl group of aspirin contribute to the antiinflammatory efficacy of salicylic acid in the treatment of rheumatoid arthritis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Gastroduodenal mucosal damage with this compound versus aspirin: results of experimental models and endoscopic studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Salsalate and Diclofenac in Rheumatoid Arthritis: A Head-to-Head Preclinical Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two widely recognized non-steroidal anti-inflammatory drugs (NSAIDs), salsalate and diclofenac, within the context of a preclinical rheumatoid arthritis (RA) model. By examining their mechanisms of action, efficacy in animal models, and available clinical data, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
Executive Summary
Both this compound and diclofenac have demonstrated efficacy in reducing the signs and symptoms of rheumatoid arthritis. While they belong to the same broad class of anti-inflammatory drugs, their primary mechanisms of action differ significantly. Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins, key mediators of inflammation and pain. In contrast, this compound, a non-acetylated salicylate, is thought to exert its anti-inflammatory effects primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.
A head-to-head clinical trial in patients with rheumatoid arthritis concluded that This compound is as efficacious as diclofenac in improving key clinical endpoints.[1][2] While direct comparative studies in animal models are limited, this guide synthesizes available preclinical data to provide an objective comparison of their performance.
Data Presentation: Efficacy and Safety Comparison
The following tables summarize the available quantitative data for this compound and diclofenac. It is important to note the absence of direct head-to-head preclinical studies necessitates an inferred comparison based on separate investigations in similar animal models.
Table 1: Comparative Efficacy in a Clinical Rheumatoid Arthritis Trial
| Parameter | This compound (Mean Stabilized Dose: 3.55 g/day ) | Diclofenac (Mean Stabilized Dose: 112 mg/day) | p-value |
| Tender Joint Count | Significant improvement from flare | Significant improvement from flare | 0.29 |
| Pain Visual Analog Scale | Significant improvement from flare | Significant improvement from flare | 0.29 |
| Physician's Global Assessment | Significant improvement from flare | Significant improvement from flare | 0.29 |
| Erythrocyte Sedimentation Rate | Favorable improvement | Less improvement than this compound | - |
Source: Bombardier et al., 1995.[1][2]
Table 2: Inferred Comparative Efficacy in an Adjuvant-Induced Arthritis (AIA) Rat Model
| Parameter | This compound | Diclofenac |
| Paw Volume / Swelling Reduction | Data from direct studies in AIA rat models are not readily available. However, derivatives like methyl salicylate have shown significant inhibition of paw swelling. | Dose-dependent reduction in paw edema. At 5 mg/kg, approximately 56% inhibition of paw swelling has been reported in a carrageenan-induced edema model, which is an acute model of inflammation.[3] |
| Arthritis Index / Score | Not available in AIA rat models. | Significantly reduces arthritis scores in AIA models. |
Table 3: Comparative Safety Profile from a Clinical Trial
| Adverse Event | This compound | Diclofenac | p-value |
| Tinnitus | More frequent | Less frequent | 0.0001 |
| Hearing Loss | More frequent | Less frequent | 0.04 |
| Gastrointestinal Events | Not significantly different from diclofenac | Not significantly different from this compound | - |
Source: Bombardier et al., 1995.
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
The Adjuvant-Induced Arthritis (AIA) model in rats is a widely used preclinical model for evaluating the efficacy of anti-inflammatory and anti-arthritic drugs.
1. Animals:
-
Male Lewis or Wistar rats (150-200g) are commonly used due to their susceptibility to AIA.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
2. Induction of Arthritis:
-
Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis (typically 10 mg/mL) into the plantar surface of the right hind paw or the base of the tail.
-
The injection site is carefully cleaned with an antiseptic solution prior to injection.
3. Drug Administration:
-
Treatment with the test compounds (this compound or diclofenac) or vehicle control typically begins on the day of adjuvant injection (prophylactic model) or after the onset of clinical signs of arthritis (therapeutic model), around day 10-12 post-injection.
-
Drugs are usually administered orally via gavage or intraperitoneally once or twice daily for a specified period, often 14 to 21 days.
4. Efficacy Assessment:
-
Paw Volume: The volume of both hind paws is measured at regular intervals (e.g., every 2-3 days) using a plethysmometer. The percentage of inhibition of paw edema is calculated by comparing the paw volume of treated animals with that of the vehicle-treated control group.
-
Arthritis Index: The severity of arthritis in each paw is scored based on a scale of 0-4, where 0 represents a normal paw and 4 represents severe erythema, swelling, and ankylosis. The scores for all four paws are summed to obtain a total arthritis score per animal (maximum score of 16).
-
Body Weight: Changes in body weight are monitored throughout the study as an indicator of systemic inflammation and general health.
-
Histopathology: At the end of the study, animals are euthanized, and the hind paws are collected for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's inhibitory action on the NF-κB signaling pathway.
Caption: Diclofenac's inhibitory action on the COX signaling pathway.
Experimental Workflow
Caption: Experimental workflow for the Adjuvant-Induced Arthritis (AIA) model.
Conclusion
The available evidence from a head-to-head clinical trial suggests that this compound and diclofenac have comparable efficacy in the treatment of rheumatoid arthritis. Their distinct primary mechanisms of action, with diclofenac targeting the COX pathway and this compound inhibiting the NF-κB pathway, offer different therapeutic approaches to managing inflammation in RA. While preclinical data directly comparing these two agents in a validated animal model of RA are lacking, the information presented in this guide provides a solid foundation for further investigation. Future head-to-head studies in models such as adjuvant-induced arthritis are warranted to fully elucidate their comparative preclinical profiles and to better inform their potential applications in the development of novel anti-rheumatic therapies.
References
A Comparative Analysis of Salsalate's Neuroprotective Efficacy in a Parkinson's Disease Model
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Salsalate's neuroprotective performance against other potential therapeutic agents in preclinical models of Parkinson's disease. The following sections detail the experimental data, methodologies, and underlying signaling pathways.
This compound, a non-steroidal anti-inflammatory drug (NSAID), has demonstrated significant neuroprotective potential in various experimental models of Parkinson's disease. Its therapeutic effects are primarily attributed to its potent anti-inflammatory properties and its ability to mitigate protein aggregation, a key pathological hallmark of the disease. This guide synthesizes findings from preclinical studies to evaluate the efficacy of this compound in comparison to other compounds investigated for their neuroprotective capabilities in similar disease models.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data from studies evaluating the neuroprotective effects of this compound and alternative compounds in rodent models of Parkinson's disease. The data is primarily derived from studies utilizing the neurotoxin rotenone to induce parkinsonian pathology, which recapitulates key features of the human disease, including mitochondrial dysfunction, oxidative stress, and the formation of α-synuclein aggregates.
Table 1: Effect of Neuroprotective Agents on Dopaminergic Neuron Survival and Motor Function
| Compound | Animal Model | Dosing Regimen | % Protection of Dopaminergic Neurons (Tyrosine Hydroxylase Staining) | Improvement in Motor Function (Behavioral Tests) | Reference |
| This compound (Sodium Salicylate) | Rotenone-induced PD in rats | 100 mg/kg/day, i.p. for 5 weeks | Significant improvement in tyrosine hydroxylase levels | Significant improvement in motor dysfunction symptoms | [1][2] |
| Ibuprofen | MPTP-induced PD in mice | 10, 30, or 50 mg/kg, 1h before MPTP for 7 days | Prevented TH protein decrease | Not explicitly quantified, but dopamine levels increased | [3][4] |
| Minocycline | MPTP-induced PD in mice | 120 mg/kg, orally, 4h and 24h after MPTP | Increased viable TH-positive neurons from 36% to 66% of control | Not explicitly quantified, but striatal dopamine levels increased | [5] |
| Rasagiline | 6-OHDA-induced PD in rats | Daily for 6 weeks (increasing doses) | +97% and +119% increase in survival of dopaminergic neurons | Abolished motor stereotypies at lower dose |
Note: Direct comparison between studies should be made with caution due to variations in experimental models, dosing regimens, and methodologies.
Table 2: Modulation of Biochemical Markers by Neuroprotective Agents
| Compound | Animal Model | Key Biochemical Outcomes | Quantitative Change | Reference |
| This compound (Sodium Salicylate) | Rotenone-induced PD in rats | ↓ α-synuclein & ubiquitin aggregation | Decline observed via IHC analysis | |
| ↓ Pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) | Significant decrease | |||
| ↓ Inflammatory mediators (COX-2, NF-κB, iNOS) | Effectively abridged levels | |||
| Ibuprofen | MPTP-induced PD in mice | ↑ Striatal dopamine content | Significant increase at 7 and 21 days post-MPTP | |
| ↑ α-synuclein level | Increased at 21 days post-MPTP | |||
| Minocycline | MPTP-induced PD in mice | ↑ Striatal dopamine levels | 56% of untreated controls (compared to 19% in MPTP group) | |
| ↓ iNOS expression | Marked reductions | |||
| Rasagiline | In vitro and in vivo models | Prevents toxic oligomerization and aggregation of α-synuclein | Not explicitly quantified | |
| Induces anti-apoptotic Bcl-2 protein family | Not explicitly quantified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the cited studies.
Rotenone-Induced Parkinson's Disease Model in Rats
A commonly utilized protocol to induce a Parkinson's-like pathology in rats involves the systemic administration of rotenone.
-
Animals: Male Sprague-Dawley or Wistar rats are typically used.
-
Rotenone Preparation: Rotenone is dissolved in a vehicle such as a 1:1 mixture of dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG).
-
Administration: Rotenone is administered via subcutaneous or intraperitoneal injections at doses ranging from 2 to 3 mg/kg body weight daily for a period of several weeks (e.g., 5 weeks). Another method involves the use of subcutaneously implanted osmotic minipumps for continuous delivery.
-
Behavioral Assessment: Motor deficits are assessed using a battery of behavioral tests including the open field test (for locomotor activity), rotarod test (for motor coordination), and catalepsy test (for akinesia).
-
Endpoint Analysis: Following the treatment period, animals are euthanized, and brain tissue is collected for neurochemical and histological analysis.
Immunohistochemistry for Tyrosine Hydroxylase
This technique is used to quantify the extent of dopaminergic neuron loss in the substantia nigra.
-
Tissue Preparation: Brains are fixed (e.g., with 4% paraformaldehyde), cryoprotected in sucrose solutions, and sectioned on a cryostat.
-
Blocking: Sections are incubated in a blocking buffer (e.g., 10% donkey serum with Triton-X) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is applied.
-
Imaging and Quantification: The stained sections are visualized using a fluorescence microscope, and the number of TH-positive neurons is quantified using stereological methods.
Measurement of α-Synuclein Aggregation
The aggregation of α-synuclein is a key pathological feature of Parkinson's disease.
-
In Vitro Aggregation Assay (Thioflavin T):
-
Recombinant α-synuclein protein is incubated under conditions that promote fibrillation (e.g., with agitation at 37°C).
-
Thioflavin T (ThT), a fluorescent dye that binds to amyloid fibrils, is added to the samples.
-
The increase in fluorescence intensity over time is measured using a plate reader to monitor the kinetics of aggregation.
-
-
Immunohistochemistry for Aggregated α-Synuclein in Tissue:
-
Brain sections are stained with antibodies specific to aggregated forms of α-synuclein (e.g., phosphorylated α-synuclein at Serine 129).
-
The burden of α-synuclein pathology is then quantified using microscopy and image analysis software.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action of this compound and a typical experimental workflow for evaluating neuroprotective compounds.
Caption: Proposed mechanism of this compound's neuroprotective action.
Caption: General experimental workflow for evaluating neuroprotective agents.
References
- 1. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 2. Anti-inflammatory properties rather than anti-oxidant capability is the major mechanism of neuroprotection by sodium salicylate in a chronic rotenone model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential neuroprotective effect of ibuprofen, insights from the mice model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
Salsalate vs. Piroxicam: A Comparative Analysis of Gastric Mucosal Injury
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gastric mucosal injury associated with two non-steroidal anti-inflammatory drugs (NSAIDs), Salsalate and Piroxicam. The following analysis is based on a comprehensive review of clinical and preclinical data, with a focus on quantitative outcomes, experimental methodologies, and underlying mechanisms of action.
Executive Summary
Both this compound and Piroxicam are effective anti-inflammatory agents. However, they exhibit distinct profiles regarding their propensity to cause gastric mucosal injury. Clinical evidence demonstrates a significantly lower incidence of gastric lesions with this compound compared to Piroxicam[1][2]. This difference is primarily attributed to their divergent mechanisms of action. Piroxicam, a conventional NSAID, inhibits cyclooxygenase (COX) enzymes, leading to a reduction in gastroprotective prostaglandins. In contrast, this compound is a non-acetylated salicylate that does not significantly inhibit prostaglandin synthesis in the gastric mucosa, thereby preserving its protective mechanisms[3][4][5]. Preclinical studies further support these findings, highlighting the roles of neutrophil infiltration and oxidative stress in Piroxicam-induced gastric damage.
Data Presentation: Quantitative Comparison of Gastric Mucosal Injury
The following tables summarize the key quantitative data from clinical and preclinical studies, providing a direct comparison of the gastric mucosal effects of this compound and Piroxicam.
Table 1: Clinical Comparison of Gastric Lesions
| Drug | Dosage | Duration | Patient Population | Incidence of Gastric Lesions | Study Reference |
| This compound | 1.5 g twice daily | 4 weeks | Rheumatoid Arthritis Patients | 11% (2/19 patients) | Montrone et al., 1989 |
| Piroxicam | 20 mg once daily | 4 weeks | Rheumatoid Arthritis Patients | 25% (5/20 patients) | Montrone et al., 1989 |
Table 2: Preclinical Comparison of Gastric Ulcer Index in Rats
| Drug | Dosage | Route of Administration | Ulcer Index (Mean ± SD or Range) | Study Reference |
| Piroxicam | 16 mg/kg | Oral | 9.6 ± 6.4 | Tariq et al., 1991 |
| Piroxicam | 32 mg/kg | Oral | 24.7 ± 10.5 | Tariq et al., 1991 |
| Piroxicam | 30 mg/kg | Oral | Data not directly comparable due to different ulcer scoring methodology. | Firdaus et al., 2014 |
Note: A direct preclinical comparative study between this compound and Piroxicam with a standardized ulcer index was not identified in the literature search. The data for Piroxicam is presented from available studies. This compound is generally considered to have a low ulcerogenic potential in preclinical models, often used as a comparator with minimal gastric injury.
Experimental Protocols
Clinical Study: Endoscopic Evaluation of Gastric Mucosa
A double-blind, double-dummy controlled study was conducted to compare the gastric tolerability of this compound and Piroxicam in patients with rheumatoid arthritis.
-
Patient Selection: Patients with a confirmed diagnosis of rheumatoid arthritis and a normal baseline gastroscopy were included in the trial.
-
Treatment Regimen:
-
This compound group: 1.5 g administered twice daily for 4 weeks.
-
Piroxicam group: 20 mg administered once daily (after the evening meal) for 4 weeks.
-
-
Endoscopic Assessment: Gastroscopy was performed at the beginning and end of the 4-week treatment period. The presence of gastric lesions was recorded. For a more granular assessment of NSAID-induced gastropathy, the Lanza score is a commonly used grading scale:
-
Grade 0: No visible lesions.
-
Grade 1: One to ten petechiae.
-
Grade 2: More than ten petechiae.
-
Grade 3: One or two erosions.
-
Grade 4: Three to ten erosions.
-
Grade 5: More than ten erosions or an ulcer.
-
Preclinical Study: Piroxicam-Induced Gastric Ulcer in Rats
This model is widely used to investigate the mechanisms of NSAID-induced gastric injury and to evaluate the efficacy of gastroprotective agents.
-
Animals: Male Wistar rats are typically used.
-
Induction of Gastric Ulcers:
-
Animals are fasted for 24-48 hours with free access to water.
-
Piroxicam is administered orally at doses ranging from 10 to 40 mg/kg.
-
Animals are sacrificed 4-6 hours after Piroxicam administration.
-
-
Evaluation of Gastric Mucosal Damage:
-
The stomach is removed, opened along the greater curvature, and washed with saline.
-
The gastric mucosa is examined for lesions under a dissecting microscope.
-
Ulcer Index Calculation: The severity of the lesions is scored. A common method is to measure the length (mm) of each lesion, and the sum of the lengths of all lesions for each stomach is used as the ulcer index.
-
-
Biochemical Analysis:
-
Myeloperoxidase (MPO) Activity: Gastric tissue is homogenized, and MPO activity, an indicator of neutrophil infiltration, is measured spectrophotometrically.
-
Glutathione (GSH) Levels: The levels of GSH, a key antioxidant, are measured in the gastric mucosa to assess oxidative stress.
-
Signaling Pathways and Mechanisms of Injury
The differential effects of this compound and Piroxicam on the gastric mucosa can be understood by examining their impact on key signaling pathways.
Piroxicam: The Conventional NSAID Pathway of Injury
Piroxicam induces gastric mucosal injury primarily through the inhibition of COX enzymes, which disrupts the production of prostaglandins. This leads to a cascade of events culminating in mucosal damage.
Caption: Piroxicam's mechanism of gastric injury.
This compound: A Prostaglandin-Sparing Mechanism
This compound's improved gastric safety profile is attributed to its unique chemical structure and mechanism of action. As a non-acetylated salicylate, it is a poor inhibitor of COX enzymes in the gastric mucosa, thus preserving the protective effects of prostaglandins.
Caption: this compound's prostaglandin-sparing mechanism.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical comparative study of NSAID-induced gastric mucosal injury.
Caption: Preclinical workflow for assessing gastric injury.
Conclusion
The available evidence strongly indicates that this compound possesses a superior gastric safety profile compared to Piroxicam. This is supported by both clinical data showing a lower incidence of gastric lesions and a well-defined mechanistic difference centered on the preservation of gastric prostaglandins. For researchers and drug development professionals, this compound serves as an important example of a non-acetylated salicylate with reduced gastrointestinal toxicity, offering a valuable therapeutic alternative for patients at risk of NSAID-induced gastropathy. Further head-to-head preclinical studies would be beneficial to provide a more detailed quantitative comparison of their effects on gastric mucosal injury.
References
- 1. This compound in the treatment of rheumatoid arthritis: a double-blind clinical and gastroscopic trial versus piroxicam. II. Endoscopic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of rheumatoid arthritis: a double-blind clinical and gastroscopic trial versus piroxicam. I. Clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jdpharmaceuticals.com [jdpharmaceuticals.com]
- 4. Comparison of this compound and aspirin on mucosal injury and gastroduodenal mucosal prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
In Vitro Comparison of Salsalate and Other Salicylates on COX-1 and COX-2 Inhibition: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the cyclooxygenase (COX) inhibitory activity of Salsalate and other key salicylates, including Aspirin, Salicylic Acid, Diflunisal, and Triflusal. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development.
Executive Summary
This guide elucidates the in vitro inhibitory profiles of this compound and other salicylates against COX-1 and COX-2 enzymes. A key finding is that this compound acts as a prodrug, being hydrolyzed in vivo to two molecules of salicylic acid. Therefore, its biological activity is predominantly attributable to salicylic acid, which is a very weak direct inhibitor of both COX-1 and COX-2 in vitro. In contrast, Aspirin, Diflunisal, and Triflusal demonstrate direct, non-selective inhibition of both COX isoforms. This guide presents a compilation of reported IC50 values to facilitate a comparative understanding of these compounds' potencies.
Comparative Analysis of COX-1 and COX-2 Inhibition
The inhibitory activities of salicylates against COX-1 and COX-2 are commonly quantified by their half-maximal inhibitory concentration (IC50) values. The table below summarizes publicly available in vitro data for the salicylates discussed. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as enzyme source, substrate concentration, and assay methodology.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-2/COX-1) | Notes |
| This compound | Data not available | Data not available | - | This compound is a prodrug of salicylic acid. Its in vivo effects are mediated by its hydrolysis to salicylic acid. |
| Salicylic Acid | >100 | >100 | ~1 | Generally considered a very weak inhibitor of both COX-1 and COX-2 in vitro. Some studies show weak inhibition of COX-2 under specific conditions.[1][2] |
| Aspirin | ~10 - 170 | ~20 - 250 | ~0.1 - 10 | Non-selective inhibitor, typically with a slight preference for COX-1.[3][4][5] |
| Diflunisal | ~1 - 10 | ~1 - 20 | ~1 - 2 | Non-selective inhibitor of both COX-1 and COX-2. |
| Triflusal | ~50 | ~100 | ~2 | Non-selective inhibitor, with its major metabolite HTB also contributing to COX inhibition. |
Note on this compound: The primary mechanism of this compound's anti-inflammatory action is not through direct inhibition of COX enzymes by the parent molecule. Instead, it serves as a delivery vehicle for salicylic acid. While salicylic acid is a poor direct inhibitor of COX activity, it has been shown to suppress the expression of the inducible COX-2 enzyme.
Experimental Protocols for In Vitro COX Inhibition Assays
The following is a generalized protocol for determining the in vitro inhibition of COX-1 and COX-2, based on common methodologies cited in the literature.
Objective: To determine the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (e.g., this compound, Aspirin, Salicylic Acid) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Detection system (e.g., colorimetric, fluorometric, or luminescent-based prostaglandin detection kit, or LC-MS/MS)
-
96-well microplates
-
Incubator
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all reagents, including enzyme solutions, substrate, cofactors, and test compounds at the desired concentrations in the reaction buffer.
-
Enzyme Incubation: To each well of a 96-well plate, add the reaction buffer, cofactor solution, and the COX enzyme (either COX-1 or COX-2).
-
Inhibitor Addition: Add various concentrations of the test compounds to the wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to interact with the enzymes.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for a specific duration (e.g., 10-20 minutes) at the controlled temperature to allow for the conversion of arachidonic acid to prostaglandins.
-
Termination of Reaction: Stop the reaction using a suitable method, such as the addition of a strong acid.
-
Detection of Prostaglandins: Quantify the amount of prostaglandin (e.g., PGE2 or PGF2α) produced in each well using a suitable detection method.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Visualizing Key Pathways and Workflows
Arachidonic Acid Signaling Pathway and COX Inhibition
The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins and the inhibitory action of salicylates.
References
- 1. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Salsalate Shows Promise in Ameliorating Type 2 Diabetes in Animal Models: A Comparative Guide
For Immediate Release
New research on salsalate, a non-steroidal anti-inflammatory drug (NSAID), is demonstrating significant potential in the management of type 2 diabetes in various animal models. This guide provides a comprehensive comparison of this compound's efficacy against other established anti-diabetic agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Key Findings: this compound's Multi-Faceted Approach to Diabetes Management
This compound, a prodrug of salicylate, has been shown to improve glycemic control and insulin sensitivity through several key mechanisms.[1][2] Unlike traditional anti-diabetic drugs, this compound's primary action involves the inhibition of chronic low-grade inflammation, a known contributor to insulin resistance.[2][3] The primary molecular targets of this compound in the context of type 2 diabetes are the inhibition of the NF-κB signaling pathway and the activation of AMP-activated protein kinase (AMPK).[1]
Comparative Efficacy of this compound
Recent studies have begun to compare the efficacy of this compound with first-line treatments for type 2 diabetes, such as metformin, and insulin sensitizers like thiazolidinediones (e.g., pioglitazone).
This compound vs. Pioglitazone
In a study utilizing a high-fat, high-fructose (HFHF) diet-induced diabetic rat model, both this compound and pioglitazone demonstrated improvements in hyperglycemia, hyperlipidemia, and insulin resistance. Notably, the co-administration of salicylates and pioglitazone was more effective in improving overall metabolic parameters compared to either monotherapy. Both treatments were associated with the activation of PPAR-γ and inhibition of NF-κB.
Another study in high-fat diet (HFD)-fed mice showed that while both salicylates and pioglitazone improved insulin sensitivity, the effects of pioglitazone were more profound. However, unlike pioglitazone, this compound treatment did not lead to a significant increase in fasting body weight.
This compound vs. Metformin
A study investigating the combined effect of this compound and metformin in mice demonstrated a synergistic activation of liver AMPK. This combination led to reduced liver lipogenesis, lower hepatic lipid levels, and improved insulin sensitivity. These findings suggest that a combination therapy of this compound and metformin could be a promising strategy for treating non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. In female mice treated with the antipsychotic olanzapine, which is known to cause metabolic side effects, this compound was as effective as metformin in preventing weight gain and liver lipid accumulation. However, metformin, alone or in combination with this compound, was superior in improving glucose metabolism and increasing energy expenditure in this model.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies in animal models of type 2 diabetes.
Table 1: Comparative Effects of this compound and Pioglitazone in High-Fat, High-Fructose Diet-Induced Diabetic Rats
| Parameter | Diabetic Control | This compound (Low Dose) | This compound (High Dose) | Pioglitazone | This compound (Low Dose) + Pioglitazone | This compound (High Dose) + Pioglitazone |
| Fasting Blood Glucose | Increased | Decreased | Decreased | Decreased | Significantly Decreased | Significantly Decreased |
| Serum Insulin | Increased | Decreased | Decreased | Decreased | Significantly Decreased | Significantly Decreased |
| HOMA-IR | Increased | Decreased | Decreased | Decreased | Significantly Decreased | Significantly Decreased |
| Serum TNF-α | Increased | Decreased | Decreased | Decreased | Significantly Decreased | Significantly Decreased |
| Serum IL-6 | Increased | Decreased | Decreased | Decreased | Significantly Decreased | Significantly Decreased |
| Serum Adiponectin | Decreased | Increased | Increased | Increased | Significantly Increased | Significantly Increased |
| Hepatic NF-κB p65 mRNA | Increased | Decreased | Decreased | Decreased | Significantly Decreased | Significantly Decreased |
| Hepatic PPAR-γ mRNA | Decreased | Increased | Increased | Increased | Significantly Increased | Significantly Increased |
Table 2: Comparative Effects of Salicylates and Pioglitazone in High-Fat Diet-Fed Mice
| Parameter | High-Fat Diet (HFD) Control | HFD + Salicylates (3 g/kg diet) | HFD + Pioglitazone (100 mg/kg diet) |
| Fasting Body Weight | Increased | No Significant Change | Further Increased |
| Fasting Blood Glucose | Increased | Decreased | Significantly Decreased |
| Fasting Insulin | Increased | Decreased | Significantly Decreased |
| HOMA-IR | Increased | Decreased | Significantly Decreased |
Table 3: Effects of this compound in Hereditary Hypertriglyceridemic (HHTg) Rats (Prediabetic Model)
| Parameter | HHTg Control | HHTg + this compound (200 mg/kg/day) |
| Body Weight | Increased | Decreased |
| Visceral Adipose Tissue Weight | Increased | Significantly Reduced |
| Fasting Glucose | Increased | Decreased |
| Serum Triglycerides | Increased | Significantly Decreased |
| Serum Cholesterol | Increased | Significantly Decreased |
| Hepatic Triglycerides | Increased | Markedly Reduced (-29%) |
| Hepatic Cholesterol | Increased | Markedly Reduced (-14%) |
| Insulin Sensitivity (Skeletal Muscle) | Decreased | Significantly Increased |
| Serum MCP-1 | Increased | Decreased |
| Serum TNF-α | Increased | Decreased |
Experimental Protocols
Protocol 1: High-Fat, High-Fructose Diet-Induced Diabetic Rat Model
-
Animal Model: Male albino rats.
-
Induction of Diabetes: Rats were fed a high-fat, high-fructose (HFHF) diet for 12 weeks to induce type 2 diabetes.
-
Treatment Groups:
-
Normal Control
-
Diabetic Control (HFHF diet)
-
This compound Low Dose (in HFHF diet)
-
This compound High Dose (in HFHF diet)
-
Pioglitazone (in HFHF diet)
-
This compound Low Dose + Pioglitazone (in HFHF diet)
-
This compound High Dose + Pioglitazone (in HFHF diet)
-
-
Duration of Treatment: Post-induction, treatments were administered for a specified period.
-
Key Parameters Measured: Fasting blood glucose, serum insulin, HOMA-IR, serum lipids (triglycerides, total cholesterol, HDL, LDL), inflammatory markers (TNF-α, IL-6), adiponectin, and hepatic gene expression of NF-κB and PPAR-γ.
Protocol 2: High-Fat Diet-Induced Insulin Resistance in Mice
-
Animal Model: C57BL/6 male mice.
-
Induction of Insulin Resistance: Mice were fed a high-fat diet (HFD) for 8 weeks.
-
Treatment Groups:
-
Normal Chow
-
High-Fat Diet (HFD) Control
-
HFD + Salicylates (3 g/kg diet)
-
HFD + Pioglitazone (100 mg/kg diet)
-
-
Duration of Treatment: 6 weeks.
-
Key Parameters Measured: Fasting body weight, fasting blood glucose, fasting serum insulin, and HOMA-IR.
Protocol 3: Hereditary Hypertriglyceridemic (HHTg) Rat Model of Prediabetes
-
Animal Model: Adult male hereditary hypertriglyceridemic (HHTg) rats and Wistar control rats.
-
Treatment Groups:
-
Wistar Control
-
Wistar + this compound
-
HHTg Control
-
HHTg + this compound
-
-
Drug Administration: this compound was administered in the standard diet at a daily dose of 200 mg/kg of body weight.
-
Duration of Treatment: 6 weeks.
-
Key Parameters Measured: Body weight, visceral adipose tissue weight, fasting and non-fasting glucose, serum lipids, hepatic lipid content, insulin sensitivity (ex vivo glucose incorporation into muscle and adipose tissue), and inflammatory markers (MCP-1, TNF-α).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for evaluating its efficacy.
Caption: this compound's mechanism of action in type 2 diabetes.
Caption: General experimental workflow for this compound efficacy testing.
References
A Comparative Analysis of Salsalate and Celecoxib on Renal Function in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Salsalate and Celecoxib on renal function in rats, drawing upon data from various experimental studies. The information is intended to assist researchers and professionals in drug development in understanding the potential renal implications of these two non-steroidal anti-inflammatory drugs (NSAIDs).
Executive Summary
This compound, a non-acetylated salicylate, and Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, exhibit distinct profiles regarding their impact on renal function in rat models. High-dose this compound administration has been associated with direct tubular necrosis, particularly in older animals, and influences renal transport mechanisms. In contrast, Celecoxib's primary renal effects are linked to its inhibition of COX-2, leading to alterations in electrolyte excretion and renal hemodynamics. Interestingly, in certain models of kidney injury, such as those induced by ischemia-reperfusion or cisplatin, Celecoxib has demonstrated protective effects. This guide synthesizes the available preclinical data to facilitate a comparative understanding of their renal pharmacology.
Comparative Data on Renal Function Parameters
The following tables summarize the observed effects of this compound and Celecoxib on key renal function parameters in rats, as reported in various studies. It is important to note that these findings are from different experimental settings and do not represent a direct head-to-head comparison.
Table 1: Effects of this compound on Renal Parameters in Rats
| Parameter | Observed Effect | Dosage and Model | Source |
| Renal Histology | Proximal tubular necrosis | 500 mg/kg sodium salicylate in 12-month-old male rats | [1] |
| Blood Urea Nitrogen (BUN) | Increased in older rats with nephrotoxicity | 500 mg/kg sodium salicylate | [1] |
| Urinary Flow | Increased | >100 µg/mL salicylic acid in isolated perfused rat kidney | [2] |
| Fractional Excretion of Sodium, Potassium, Chloride, Calcium | Increased | >100 µg/mL salicylic acid in isolated perfused rat kidney | [2] |
| Sulfate Renal Clearance | Enhanced | In vivo rat studies | [3] |
Table 2: Effects of Celecoxib on Renal Parameters in Rats
| Parameter | Observed Effect | Dosage and Model | Source |
| Urinary Sodium and Potassium Excretion | Decreased | Oral administration for 4 days | |
| Serum Creatinine (Cr) | Increased in long-term studies; Decreased in ischemia-reperfusion and cisplatin models | 50 mg/kg/day for 30 days (increase); 30 mg/kg for 5 days (decrease in injury models) | |
| Blood Urea Nitrogen (BUN) | Increased in long-term studies; Decreased in ischemia-reperfusion and cisplatin models | 50 mg/kg/day for 30 days (increase); 30 mg/kg for 5 days (decrease in injury models) | |
| Renal Histology | Attenuated damage in cisplatin-induced nephrotoxicity and ischemia-reperfusion injury | 30 mg/kg for 5 days | |
| Oxidative Stress (MDA levels) | Decreased in ischemia-reperfusion injury | 30 mg/kg for 5 days | |
| Antioxidant Enzymes (SOD activity) | Increased in ischemia-reperfusion injury | 30 mg/kg for 5 days |
Experimental Protocols
Detailed methodologies from key studies are provided below to allow for replication and further investigation.
This compound-Induced Nephrotoxicity Model
-
Animals: 3- and 12-month-old male rats.
-
Drug Administration: A single dose of 500 mg/kg sodium [14C]salicylate was administered.
-
Parameters Measured:
-
Histopathology: Kidney tissue was examined for evidence of necrosis.
-
Renal Function: Blood Urea Nitrogen (BUN) levels were determined.
-
Drug Metabolism: Covalent binding of salicylate to renal cortical mitochondria was assessed.
-
Celecoxib in Ischemia-Reperfusion Acute Kidney Injury
-
Animals: Male and female rats.
-
Experimental Groups: Sham, Ischemia-Reperfusion (IR), and Celecoxib + IR.
-
Drug Administration: Celecoxib (30 mg/kg) was administered orally for 5 days prior to ischemia induction.
-
Ischemia-Reperfusion Protocol: Renal pedicles were clamped for 55 minutes, followed by 24 hours of reperfusion.
-
Parameters Measured:
-
Renal Function: Plasma creatinine (Cr) and Blood Urea Nitrogen (BUN) were measured.
-
Oxidative Stress: Malondialdehyde (MDA) levels and Superoxide Dismutase (SOD) activity in kidney tissue were determined.
-
Histopathology: Kidney tissue was examined for histopathological changes.
-
Celecoxib in Cisplatin-Induced Nephrotoxicity
-
Animals: Rats.
-
Drug Administration: A single intraperitoneal dose of cisplatin (7 mg/kg) was administered. Celecoxib (30 mg/kg) was co-administered for 5 days.
-
Parameters Measured:
-
Renal Function: Serum creatinine, BUN, and proteinuria were assessed.
-
Oxidative Stress: Malondialdehyde (MDA) and glutathione levels in the kidney were measured.
-
Histopathology: Kidney tissue was examined for tubular injury.
-
Mechanistic Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanisms of action and experimental designs described in the literature.
Caption: Proposed mechanism of this compound-induced nephrotoxicity.
Caption: Mechanism of Celecoxib's effect on renal hemodynamics.
Caption: Generalized experimental workflow for studying nephroprotection.
Conclusion
The available data from rat studies indicate that this compound and Celecoxib have different renal safety profiles. High doses of this compound may induce direct nephrotoxicity through mechanisms involving mitochondrial injury. In contrast, Celecoxib's renal effects are primarily mediated by its inhibition of COX-2, which can lead to reduced renal blood flow and electrolyte retention, effects common to many NSAIDs. However, under conditions of renal stress, such as ischemia-reperfusion or cisplatin-induced injury, Celecoxib has shown a potential protective role by mitigating inflammation and oxidative stress. These findings underscore the importance of considering the underlying physiological state and potential for drug-induced injury when evaluating the renal effects of these agents. Further direct comparative studies in standardized rat models are warranted to provide a more definitive risk-benefit assessment.
References
- 1. The effect of age on salicylate-induced nephrotoxicity in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renal handling and effects of salicylic acid in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salicylate inhibits the renal transport of inorganic sulfate in rat membrane vesicle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the synergistic effects of Salsalate with other therapeutic agents
For Researchers, Scientists, and Drug Development Professionals
Salsalate, a non-steroidal anti-inflammatory drug (NSAID) and a prodrug of salicylic acid, has long been utilized for its anti-inflammatory properties. Emerging research, however, is repositioning this established therapeutic agent as a viable candidate for combination therapies across a spectrum of diseases, including cancer, metabolic disorders, and polycystic kidney disease. This guide provides an objective comparison of this compound's performance when used in conjunction with other therapeutic agents, supported by experimental data and detailed methodologies, to validate its synergistic potential.
Synergistic Effects of this compound in Oncology
Recent preclinical studies have highlighted the potential of this compound to enhance the efficacy of standard cancer treatments, including chemotherapy and radiotherapy. This synergistic effect is often attributed to this compound's ability to modulate key signaling pathways involved in tumor growth, survival, and resistance.
Combination with Metformin and Radiotherapy in Prostate Cancer
A notable study investigated the combination of this compound and Metformin in prostate cancer models, both with and without radiotherapy. The combination therapy demonstrated a significant enhancement of the anti-tumor effects of each agent alone.[1]
Table 1: Synergistic Anti-proliferative Effects of this compound and Metformin in Prostate Cancer Cells
| Treatment Group | Cell Proliferation Inhibition (%) |
| Metformin (clinically relevant dose) | Minimal |
| This compound (clinically relevant dose) | Moderate |
| Metformin + this compound | Significant synergistic inhibition |
| Metformin + this compound + Radiotherapy | Most potent inhibition |
Data adapted from preclinical studies. The exact percentages of inhibition vary across different prostate cancer cell lines.[1]
-
Cell Line: PC3 human prostate cancer cells were used.
-
Animal Model: Male BALB/c nude mice were subcutaneously injected with PC3 cells to establish xenograft tumors.
-
Treatment Groups:
-
Vehicle control
-
Metformin (administered in drinking water)
-
This compound (incorporated into the chow diet)
-
Metformin + this compound
-
Radiotherapy (single dose)
-
Metformin + this compound + Radiotherapy
-
-
Outcome Measures: Tumor growth was monitored over time. At the end of the study, tumors were excised, weighed, and analyzed for biomarkers.
-
Key Findings: The combination of Metformin and this compound significantly reduced tumor growth compared to either agent alone.[1] The addition of radiotherapy further enhanced this anti-tumor effect.[1]
The synergistic effect of this compound and Metformin is partly mediated by their combined action on the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) pathways.
Caption: Combined activation of AMPK by this compound and Metformin leads to enhanced inhibition of the mTOR pathway, thereby suppressing tumor growth.
Sensitization of Oral Squamous Cell Carcinoma to Cisplatin
This compound has been shown to sensitize oral squamous cell carcinoma (OSCC) cells to the chemotherapeutic agent cisplatin. This effect is linked to the targeting of cancer stem cells (CSCs) and the mTOR signaling pathway.[2]
Table 2: Enhanced Cytotoxicity of Cisplatin with this compound in OSCC Cells
| Treatment Group | Cell Viability (%) |
| Cisplatin | Moderately Reduced |
| This compound | Slightly Reduced |
| Cisplatin + this compound | Significantly Reduced |
Data are illustrative and based on in vitro studies. Actual percentages may vary depending on cell line and drug concentrations.
-
Cell Lines: Human oral squamous cell carcinoma cell lines were used.
-
Treatment: Cells were treated with varying concentrations of cisplatin, this compound, or a combination of both for a specified duration.
-
Assay: Cell viability was assessed using a standard method such as the MTT assay.
-
Analysis: The combination index (CI) was calculated to determine if the interaction was synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Key Findings: The combination of this compound and cisplatin resulted in a synergistic reduction in OSCC cell viability.
This compound as an Add-on Therapy in Metabolic Disorders
Clinical trials have explored the utility of this compound as an add-on therapy for patients with type 2 diabetes, demonstrating its potential to improve glycemic control.
The TINSAL-T2D Clinical Trial
The "Targeting Inflammation Using this compound in Type 2 Diabetes" (TINSAL-T2D) trial was a randomized, placebo-controlled study that evaluated the efficacy and safety of this compound as an add-on therapy for patients with inadequately controlled type 2 diabetes.
Table 3: Efficacy of Add-on this compound in Type 2 Diabetes (TINSAL-T2D Trial)
| Parameter | Placebo Group (Change from Baseline) | This compound Group (Change from Baseline) |
| HbA1c (%) | Minimal Change | Significant Reduction |
| Fasting Glucose | Minimal Change | Significant Reduction |
| Triglycerides | Minimal Change | Reduction |
| Adiponectin | Minimal Change | Increase |
Data represents the general findings from the TINSAL-T2D trial.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: Patients with type 2 diabetes and inadequate glycemic control (HbA1c between 7.0% and 9.5%) who were already receiving one or more oral antidiabetic agents.
-
Intervention: Patients were randomized to receive either this compound (3.5 g/day ) or a matching placebo for 48 weeks, in addition to their existing diabetes medications.
-
Primary Outcome: The primary endpoint was the change in HbA1c from baseline.
-
Key Findings: this compound treatment resulted in a statistically significant reduction in HbA1c levels compared to placebo.
This compound's beneficial effects on glycemic control are thought to be mediated, in part, through the inhibition of the NF-κB signaling pathway, which is implicated in inflammation-induced insulin resistance.
Caption: this compound inhibits IKK, preventing the degradation of IκB and subsequent nuclear translocation of NF-κB, thereby reducing pro-inflammatory gene expression and improving insulin sensitivity.
Combination Therapy in Polycystic Kidney Disease
Preclinical research has demonstrated the potential of this compound in combination with Tolvaptan for the treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD).
This compound and Tolvaptan in a Pkd1-Mouse Model
A study in a Pkd1 knockout mouse model of ADPKD showed that the combination of this compound and Tolvaptan tended to be more effective in reducing kidney cyst growth than either drug alone.
Table 4: Effects of this compound and Tolvaptan Combination in an ADPKD Mouse Model
| Parameter | Untreated Control | This compound | Tolvaptan | This compound + Tolvaptan |
| Kidney Weight to Body Weight Ratio | High | Reduced | Reduced | Trend towards greater reduction |
| Cystic Index | High | Reduced | Reduced | Trend towards greater reduction |
| Blood Urea Nitrogen (BUN) | High | Reduced | Reduced | Trend towards greater reduction |
Data from a preclinical study in a Pkd1 knockout mouse model. While the combination showed a trend towards greater efficacy, the difference between monotherapy and combination therapy was not always statistically significant.
-
Animal Model: An inducible, kidney-specific Pkd1 knockout mouse model was used to mimic adult-onset ADPKD.
-
Treatment: Following induction of the Pkd1 knockout, mice were randomized to receive:
-
Vehicle
-
This compound in their chow
-
Tolvaptan in their chow
-
A combination of this compound and Tolvaptan
-
-
Duration: Treatment was administered for a predefined period.
-
Outcome Measures: Kidney size, cyst formation (cystic index), and kidney function (Blood Urea Nitrogen) were assessed.
-
Key Findings: Both this compound and Tolvaptan monotherapies were effective in slowing disease progression. The combination therapy showed a tendency for greater improvement in all measured parameters, suggesting a cooperative effect.
Caption: Experimental workflow for evaluating the synergistic effects of this compound and Tolvaptan in a mouse model of ADPKD.
Conclusion
The presented data from preclinical and clinical studies provide compelling evidence for the synergistic and additive effects of this compound when combined with other therapeutic agents in various disease contexts. Its ability to modulate fundamental signaling pathways, such as NF-κB and AMPK, underscores its potential to enhance the efficacy of existing treatments and overcome therapeutic resistance. Further research, particularly well-designed clinical trials, is warranted to fully elucidate the clinical benefits and optimal applications of this compound-based combination therapies.
References
Safety Operating Guide
Proper Disposal of Salsalate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of salsalate is a critical component of laboratory and pharmaceutical research. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste in compliance with safety and environmental regulations.
This compound, while not classified as a federally listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), requires careful handling and disposal due to its inherent hazards. The primary concern with this compound waste is its high aquatic toxicity. Safety Data Sheets (SDS) for this compound explicitly state that it is "very toxic to aquatic life" and must be prevented from entering sewers, surface water, or ground water. Therefore, proper disposal is not merely a regulatory compliance issue but an environmental imperative.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. In case of a spill, contain the material to prevent it from spreading or entering drains.
Step-by-Step Disposal Procedures
The disposal of this compound should follow the established protocols for non-hazardous pharmaceutical waste, with a heightened awareness of its environmental toxicity.
1. Waste Identification and Segregation:
-
Clearly identify all waste containing this compound, including unused or expired bulk powder, contaminated labware (e.g., weighing boats, spatulas), and solutions.
-
Segregate this compound waste from other laboratory waste streams at the point of generation. Use dedicated, clearly labeled waste containers.
2. Containerization:
-
Place solid this compound waste in a securely sealed, leak-proof container.
-
For liquid waste containing this compound, use a sealed, non-reactive container.
-
Label the container clearly as "this compound Waste for Disposal" or "Non-Hazardous Pharmaceutical Waste." Include the date of accumulation.
3. On-Site Storage:
-
Store the sealed waste container in a designated, secure area away from drains and incompatible materials.
-
Ensure the storage area is cool and dry.
4. Off-Site Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Engage a licensed and reputable pharmaceutical waste disposal company. This is the most critical step to ensure proper and compliant disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are aware of its properties, including its aquatic toxicity.
-
The recommended method of disposal for non-hazardous pharmaceuticals like this compound is incineration by a permitted facility[1][2]. Landfilling in a specially designated facility may be an option, but incineration is preferred to ensure complete destruction and prevent environmental release[1][2].
Quantitative Data Summary
While specific quantitative disposal limits for this compound as a non-hazardous waste are not federally defined, its aquatic toxicity is a key consideration. The following table summarizes relevant hazard classifications.
| Parameter | Classification | Source |
| Aquatic Toxicity | Very toxic to aquatic life | [3] |
| Acute Oral Toxicity | Harmful if swallowed | |
| Skin Irritation | Causes skin irritation | |
| Eye Irritation | Causes serious eye irritation |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Experimental Protocols Cited
The disposal procedures outlined in this document are based on regulatory guidelines and chemical safety information rather than specific experimental protocols. The key cited information is derived from Safety Data Sheets and general guidance on pharmaceutical waste management, which do not contain experimental methodologies. The primary focus is on procedural compliance and safety. By adhering to these guidelines, laboratories can ensure the safe and environmentally conscious disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
